Product packaging for Nicotinic acid, hydrazide(Cat. No.:CAS No. 553-53-7)

Nicotinic acid, hydrazide

Numéro de catalogue: B126097
Numéro CAS: 553-53-7
Poids moléculaire: 137.14 g/mol
Clé InChI: KFUSANSHCADHNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nicotinic acid hydrazide (also known as nicotinohydrazide), with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol, is a versatile and valuable building block in medicinal and agricultural chemistry research . This white to almost white crystalline powder melts at 160-164 °C and should be stored in a cool, dark place, under inert gas due to its air-sensitive nature . Its primary research value lies as a precursor for synthesizing novel compounds with significant biological activities. Recent studies highlight its application in developing broad-spectrum antifungal agents. Derivatives of nicotinic acid hydrazide have demonstrated potent activity as succinate dehydrogenase inhibitors (SDHIs), a leading class of fungicides, showing exceptional efficacy against plant pathogenic fungi like Rhizoctonia solani . Furthermore, it serves as a ligand in organometallic chemistry for developing anticancer complexes, such as those with ruthenium(II), which have shown moderate to high cytotoxic activity against human cancer cell lines, including melanoma, alveolar adenocarcinoma, and breast cancer . The hydrazide functional group is also utilized in constructing non-ionic surfactants for drug delivery systems, improving the solubility and bioavailability of hydrophobic drugs like amphotericin B . As a synthon, it is a key starting material for generating diverse heterocycles like pyrazoles, oxadiazoles, and thiadiazoles, and hydrazone derivatives through reactions with various carbonyl compounds . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this air-sensitive compound with appropriate care, wearing protective equipment as it may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O B126097 Nicotinic acid, hydrazide CAS No. 553-53-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-9-6(10)5-2-1-3-8-4-5/h1-4H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUSANSHCADHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020933
Record name Nicotinic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-53-7
Record name Nicotinic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinic acid hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinic acid hydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinic acid hydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinic acid hydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicotinohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.220
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICOTINIC ACID HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF1LLO72TM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Nicotinic Acid Hydrazide from Nicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing nicotinic acid hydrazide from nicotinic acid. The document details two prevalent methods: a two-step process involving esterification followed by hydrazinolysis, and an alternative route via the formation of an acid chloride intermediate. This guide is intended to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and a clear visualization of the synthetic pathways.

Introduction

Nicotinic acid hydrazide is a vital building block in medicinal chemistry, serving as a precursor for the synthesis of various pharmacologically active compounds. Its derivatives have demonstrated a wide range of biological activities, including antitubercular, antifungal, and antioxidant properties. The efficient and well-characterized synthesis of this key intermediate is therefore of significant interest to the scientific community. This guide will focus on the two most common and reliable methods for its preparation from nicotinic acid.

Synthetic Pathways

There are two primary, well-established routes for the synthesis of nicotinic acid hydrazide starting from nicotinic acid.

Route 1: Esterification followed by Hydrazinolysis. This is the most frequently employed method and involves two sequential steps:

Route 2: Acid Chloride Formation followed by Reaction with Hydrazine. This alternative pathway also consists of two steps:

  • Acid Chloride Formation: Nicotinic acid is reacted with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to produce nicotinoyl chloride.

  • Reaction with Hydrazine: The nicotinoyl chloride is subsequently reacted with hydrazine hydrate to form the final product.

The following diagrams, generated using Graphviz, illustrate these two synthetic workflows.

G cluster_0 Route 1: Esterification and Hydrazinolysis Nicotinic Acid Nicotinic Acid Methyl Nicotinate Methyl Nicotinate Nicotinic Acid->Methyl Nicotinate  Methanol (CH₃OH), Sulfuric Acid (H₂SO₄), Reflux   Nicotinic Acid Hydrazide_1 Nicotinic Acid Hydrazide Methyl Nicotinate->Nicotinic Acid Hydrazide_1  Hydrazine Hydrate (N₂H₄·H₂O), Ethanol (B145695), Reflux  

Caption: Synthetic workflow for Route 1.

G cluster_1 Route 2: Acid Chloride Formation Nicotinic Acid_2 Nicotinic Acid Nicotinoyl Chloride Nicotinoyl Chloride Nicotinic Acid_2->Nicotinoyl Chloride  Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅), Reflux   Nicotinic Acid Hydrazide_2 Nicotinic Acid Hydrazide Nicotinoyl Chloride->Nicotinic Acid Hydrazide_2  Hydrazine Hydrate (N₂H₄·H₂O), Room Temperature  

Caption: Synthetic workflow for Route 2.

Data Presentation

The following tables summarize the quantitative data for the starting material, intermediates, and the final product for both synthetic routes.

Table 1: Physicochemical Properties and Yields

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reported Yield (%)
Nicotinic AcidC₆H₅NO₂123.11236-239-
Methyl NicotinateC₇H₇NO₂137.1440-42[1][2]23.39[1][2]
Nicotinoyl ChlorideC₆H₄ClNO141.56188-194 (as hydrochloride)[3]87.5[3]
Nicotinic Acid HydrazideC₆H₇N₃O137.14159-161[4][5]Route 1: 93.2[5] Route 2: 78.2[3]

Table 2: Spectroscopic Data

CompoundIR (KBr, cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Nicotinic Acid 3000-2500 (O-H), 1705 (C=O), 1590 (C=C)13.5 (s, 1H, COOH), 9.1 (s, 1H), 8.8 (d, 1H), 8.3 (d, 1H), 7.5 (t, 1H)166.8, 154.2, 151.1, 137.5, 127.3, 123.8
Methyl Nicotinate 1728 (C=O), 1587 (C=N), 1292-1120 (C-O-C)[1][2]9.34 (s, 1H), 8.97 (d, 2H), 8.04 (s, 1H), 4.05 (s, 3H)[1][2]165.7, 153.5, 150.8, 137.1, 126.5, 123.5, 52.4
Nicotinic Acid Hydrazide 3187-3414 (N-H), 1635-1664 (C=O)[6]9.58-9.62 (s, 1H, NH), 4.52-4.60 (s, 2H, NH₂)[6]167.0, 152.8, 148.5, 135.4, 129.7, 123.6

Experimental Protocols

The following are detailed experimental protocols for the key reactions described in this guide.

Protocol 1: Synthesis of Methyl Nicotinate (Esterification)

This protocol is adapted from a sulfuric acid-catalyzed esterification reaction.[1][2]

Materials:

  • Nicotinic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • 10% Sodium bicarbonate solution

  • Chloroform (B151607)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add nicotinic acid and an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux and maintain for 13 hours with continuous stirring.

  • After cooling to room temperature, neutralize the reaction mixture with a 10% sodium bicarbonate solution until the effervescence ceases.

  • Extract the product into chloroform using a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl nicotinate.

  • Purify the product by column chromatography on silica (B1680970) gel using a petroleum ether/ethyl acetate (B1210297) (4:1) solvent system.

Protocol 2: Synthesis of Nicotinic Acid Hydrazide from Methyl Nicotinate (Hydrazinolysis)

This protocol details the conversion of methyl nicotinate to nicotinic acid hydrazide.[5]

Materials:

  • Methyl nicotinate (2.74 g, 20 mmol)

  • Anhydrous ethanol (15 mL)

  • 80% Hydrazine hydrate (30 mmol)

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve methyl nicotinate (2.74 g, 20 mmol) in anhydrous ethanol (15 mL) with stirring at room temperature until a clear solution is obtained.

  • Slowly add 80% hydrazine hydrate (30 mmol) dropwise to the solution. A white precipitate will form.

  • Continue stirring the reaction mixture at room temperature for 3 hours.

  • Filter the solid product using a Buchner funnel and wash with a small amount of cold ethanol.

  • Dry the resulting white needle-like crystals to obtain nicotinic acid hydrazide.

Protocol 3: Synthesis of Nicotinoyl Chloride

This protocol describes the formation of nicotinoyl chloride from nicotinic acid using thionyl chloride.[7][8]

Materials:

  • Nicotinic acid (1.23 g, 0.01 mole)

  • Thionyl chloride (10 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Vacuum source

Procedure:

  • In a round-bottom flask, add nicotinic acid (1.23 g, 0.01 mole) and thionyl chloride (10 mL).

  • Gently reflux the mixture for 2 hours.

  • After cooling, remove the excess thionyl chloride under vacuum to yield the crude nicotinoyl chloride as a yellow crystalline solid. This product can often be used in the next step without further purification.

Protocol 4: Synthesis of Nicotinic Acid Hydrazide from Nicotinoyl Chloride

This protocol details the reaction of nicotinoyl chloride with hydrazine hydrate.[3]

Materials:

  • Nicotinoyl chloride (0.03 mol)

  • Hydrazine hydrate (0.1 mol)

  • 10% Aqueous sodium bicarbonate solution

  • Methanol for recrystallization

  • Beaker or flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the nicotinoyl chloride (0.03 mol) in a beaker or flask equipped with a magnetic stirrer.

  • Cool the vessel in an ice bath to 0°C.

  • Add hydrazine hydrate (0.1 mol) dropwise to the cooled acid chloride with vigorous stirring.

  • After the addition is complete, continue to stir the mixture at room temperature for 5 hours.

  • A solid will form, which is then collected by filtration.

  • Wash the solid with a 10% aqueous sodium bicarbonate solution and then with water.

  • Dry the solid in a vacuum.

  • Recrystallize the crude product from methanol to obtain pure nicotinic acid hydrazide.

Conclusion

The synthesis of nicotinic acid hydrazide from nicotinic acid can be reliably achieved through two primary multi-step pathways. The esterification-hydrazinolysis route generally offers higher yields for the final step and is a widely adopted method. The acid chloride route provides a viable alternative. The choice of synthetic route may depend on the availability of reagents, desired purity, and scale of the reaction. The detailed protocols and compiled data in this guide should serve as a valuable resource for researchers and professionals in the field of medicinal and organic chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of Nicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid hydrazide, also known as isoniazid (B1672263) (INH), is a cornerstone in the treatment of tuberculosis.[1][2] It is a prodrug that requires activation by mycobacterial enzymes to exert its bactericidal effect.[1][2][3] A thorough understanding of its physicochemical properties is paramount for researchers and professionals involved in drug development, formulation, and optimization. This guide provides a comprehensive overview of the core physicochemical characteristics of nicotinic acid hydrazide, detailed experimental protocols for their determination, and a visualization of its metabolic activation and mechanism of action.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various pharmaceutical formulations.

Table 1: General and Physical Properties of Nicotinic Acid Hydrazide
PropertyValueReferences
Chemical Name Pyridine-3-carbohydrazide[4][5]
Synonyms Isoniazid, Nicotinohydrazide[6][7]
Molecular Formula C₆H₇N₃O[4][7]
Molecular Weight 137.14 g/mol [5][8]
Appearance White to off-white crystalline powder or needles[4][6][8]
Melting Point 159-164 °C[4][6][9]
pKa 11.43 ± 0.10 (Predicted)[9][10]
LogP -0.7[8]
Table 2: Solubility Profile of Nicotinic Acid Hydrazide
SolventSolubilityReferences
Water Soluble (50 mg/mL)[9][11]
Alcohol Soluble[8][9]
Benzene Slightly soluble[6]
Table 3: Spectroscopic Data of Nicotinic Acid Hydrazide
Spectroscopic TechniqueKey Data PointsReferences
Infrared (IR) Spectroscopy (KBr pellet) Carbonyl (C=O) group: ~1635-1664 cm⁻¹, NH and NH₂ groups: ~3187-3414 cm⁻¹[12]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆) NH proton: δ ~10.10 ppm, Pyridine (B92270) ring protons: δ ~7.63-9.17 ppm, NH₂ protons: δ ~5.25 ppm[13]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Carbonyl carbon: ~162.00–170.39 ppm[12]
Ultraviolet-Visible (UV-Vis) Spectroscopy Absorption bands around 205 nm and 255-275 nm are characteristic of the aromatic pyridine ring.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered nicotinic acid hydrazide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of approximately 10-20 °C per minute initially.

  • Observation: Once the temperature is within 15-20 °C of the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Solubility

Solubility is a critical factor influencing a drug's bioavailability.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, benzene) are used.

  • Equilibrium Method (Shake-Flask):

    • An excess amount of nicotinic acid hydrazide is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered to remove the undissolved solid.

  • Quantification: The concentration of nicotinic acid hydrazide in the clear, saturated filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The concentration at saturation represents the solubility.

Determination of pKa (Potentiometric Titration)

The pKa value provides insight into the ionization state of a molecule at a given pH, which affects its solubility and ability to cross biological membranes.

Methodology:

  • Solution Preparation: A standard solution of nicotinic acid hydrazide of known concentration (e.g., 0.01 M) is prepared in water.

  • Titration Setup: A calibrated pH meter with a combination electrode is immersed in the solution, which is continuously stirred.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology (KBr Pellet Technique):

  • Sample Preparation: Approximately 1-2 mg of dry nicotinic acid hydrazide is ground with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: The powder mixture is placed into a pellet die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of nicotinic acid hydrazide is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

  • Spectral Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

UV-Vis spectroscopy is useful for analyzing compounds with chromophores, such as aromatic rings.

Methodology:

  • Solution Preparation: A dilute solution of nicotinic acid hydrazide is prepared in a suitable solvent that does not absorb in the region of interest (e.g., water or ethanol).

  • Spectral Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer. A cuvette containing the pure solvent is used as a blank to zero the instrument.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding absorbance values are determined.

Mechanism of Action and Metabolic Activation

Nicotinic acid hydrazide, as the antitubercular drug isoniazid, is a prodrug that requires activation within the Mycobacterium tuberculosis bacillus.

Isoniazid Activation and Mechanism of Action INH Isoniazid (INH) (Nicotinic Acid Hydrazide) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Isonicotinic_Acyl_Radical Isonicotinic Acyl Radical KatG->Isonicotinic_Acyl_Radical Generates Nicotinoyl_NAD_Adduct Nicotinoyl-NAD Adduct Isonicotinic_Acyl_Radical->Nicotinoyl_NAD_Adduct NADH NADH NADH->Nicotinoyl_NAD_Adduct Couples with InhA InhA (Enoyl-ACP Reductase) Nicotinoyl_NAD_Adduct->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Is essential for Cell_Wall_Disruption Mycobacterial Cell Wall Disruption & Cell Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Inhibition leads to

Caption: Metabolic activation and mechanism of action of Isoniazid.

The process begins with the passive diffusion of isoniazid into the mycobacterial cell.[14] Inside the bacterium, the catalase-peroxidase enzyme, KatG, activates isoniazid, converting it into a reactive isonicotinic acyl radical.[1][2] This radical then covalently couples with NADH to form a nicotinoyl-NAD adduct.[1] This adduct binds tightly to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase II (FAS-II) system.[2][14] The inhibition of InhA blocks the synthesis of mycolic acids, which are crucial long-chain fatty acids and integral components of the mycobacterial cell wall.[2][14] The disruption of mycolic acid synthesis leads to the loss of cell wall integrity and ultimately results in bacterial cell death.[14]

Metabolism in Humans

In humans, nicotinic acid hydrazide is primarily metabolized in the liver, mainly through acetylation by the N-acetyltransferase 2 (NAT2) enzyme.[3][15] This process leads to the formation of acetylisoniazid, which can be further metabolized.[15] Genetic variations in the NAT2 enzyme result in different rates of metabolism, categorizing individuals as "slow" or "fast" acetylators, which can influence both the efficacy and the potential for adverse effects, such as hepatotoxicity.[2][14]

Human Metabolism of Isoniazid INH Isoniazid (INH) AcINH Acetylisoniazid (AcINH) INH->AcINH Acetylation INA Isonicotinic Acid (INA) INH->INA Hydrolysis Hz Hydrazine (Hz) NAT2 N-acetyltransferase 2 (NAT2) Amidase Amidase AcHz Acetylhydrazine (AcHz) AcINH->AcHz Hydrolysis Excretion Urinary Excretion AcINH->Excretion INA->Excretion Hz->AcHz Acetylation Hepatotoxic_Metabolites Hepatotoxic Metabolites AcHz->Hepatotoxic_Metabolites Oxidation (e.g., by CYP2E1) AcHz->Excretion Hepatotoxic_Metabolites->Excretion Detoxification &

Caption: Major metabolic pathways of Isoniazid in humans.

Conclusion

This technical guide has provided a detailed summary of the key physicochemical properties of nicotinic acid hydrazide, along with standardized experimental protocols for their determination. The visualization of its mechanism of action and metabolic pathways offers a clear understanding of its biological activity. This comprehensive information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important antitubercular agent, aiding in formulation development, quality control, and the design of novel derivatives with improved therapeutic profiles.

References

Unveiling the Solid-State Architecture of Nicotinic Acid Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of nicotinic acid hydrazide, a compound of significant interest in pharmaceutical research and drug development. Designed for researchers, scientists, and professionals in drug development, this document details the precise three-dimensional arrangement of atoms within the crystalline solid, offering insights into its physicochemical properties. The guide summarizes key quantitative crystallographic data, outlines detailed experimental protocols for its determination, and provides visual representations of its molecular structure and analytical workflow.

Core Crystallographic Data

The crystal structure of nicotinic acid hydrazide (C₆H₇N₃O) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Nicotinic Acid Hydrazide

ParameterValue
Empirical FormulaC₆H₇N₃O
Formula Weight137.15
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a3.8855 (7) Å
b10.5191 (5) Å
c15.9058 (9) Å
α90°
β90°
γ90°
Volume650.10 (13) ų
Z4
Density (calculated)1.401 Mg/m³
Absorption Coefficient0.10 mm⁻¹
F(000)288

Molecular Geometry

The molecular structure of nicotinic acid hydrazide is characterized by a pyridine (B92270) ring linked to a hydrazide group. The pyridine ring is essentially planar, while the hydrazide moiety exhibits a slight twist relative to the ring. The dihedral angle between the plane of the pyridine ring and the non-hydrogen atoms of the hydrazide group is 33.79 (9)°.[1] Selected bond lengths and angles are provided in Tables 2 and 3, respectively, offering a quantitative description of the molecular geometry.

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
C1—N11.336 (2)
C5—N11.338 (2)
C6—N21.335 (2)
C6—O11.231 (2)
C6—C21.503 (2)
N2—N31.418 (2)

Table 3: Selected Bond Angles (°)

AngleDegree (°)
C1—N1—C5117.4 (2)
N3—N2—C6118.5 (1)
O1—C6—N2122.3 (2)
O1—C6—C2120.2 (2)
N2—C6—C2117.5 (2)

Supramolecular Assembly: The Hydrogen Bonding Network

The crystal packing of nicotinic acid hydrazide is stabilized by a network of intermolecular hydrogen bonds.[1] These interactions play a crucial role in the formation of the three-dimensional solid-state architecture. The primary hydrogen bonds observed are of the N—H···O and N—H···N types, creating a robust polymeric structure.[1] Details of the hydrogen bond geometry are summarized in Table 4.

Table 4: Hydrogen Bond Geometry (Å, °)

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
N3—H3A···O1ⁱ0.862.112.963 (2)171
N2—H2···N1ⁱⁱ0.862.223.065 (2)168

Symmetry codes: (i) x-1, y, z; (ii) -x+1/2, -y, z+1/2

Experimental Protocols

Synthesis and Crystallization

Nicotinic acid hydrazide was synthesized by the reaction of ethyl nicotinate (B505614) with hydrazine (B178648) hydrate (B1144303).[1] In a typical procedure, ethyl nicotinate (43.9 mmol) and 99% hydrazine hydrate (27.5 mmol) were refluxed in methanol (B129727) for 24 hours.[1] Upon cooling the resulting yellow solution to room temperature (298 K), the product precipitated. The precipitate was then washed with methanol and filtered. Colorless, needle-shaped crystals suitable for X-ray diffraction analysis were obtained by recrystallization from a 9:1 chloroform-methanol solution through slow evaporation at room temperature.[1]

X-ray Data Collection and Structure Refinement

A single crystal of nicotinic acid hydrazide with dimensions 0.46 × 0.30 × 0.20 mm was used for data collection.[1] Data were collected on an Enraf–Nonius CAD-4 diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K.[1] A total of 1534 reflections were measured, of which 1051 were independent.[1] The structure was solved by direct methods and refined on F² by full-matrix least-squares using the SHELXL97 software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualizations

To further elucidate the structural aspects and experimental workflow, the following diagrams are provided.

molecular_structure N1 N1 C5 C5 N1->C5 1.338 Å C1 C1 C1->N1 1.336 Å C2 C2 C2->C1 C6 C6 C2->C6 1.503 Å C3 C3 C3->C2 C4 C4 C4->C3 C5->C4 O1 O1 C6->O1 1.231 Å N2 N2 C6->N2 1.335 Å N3 N3 N2->N3 1.418 Å

Figure 1: Molecular structure of nicotinic acid hydrazide with key bond lengths.

hydrogen_bonding cluster_0 Molecule 1 cluster_1 Molecule 2 (Symmetry i) cluster_2 Molecule 3 (Symmetry ii) N3_1 N3-H O1_2 O1 N3_1->O1_2 N-H···O (2.963 Å) O1_1 O1 N2_1 N2-H N1_3 N1 N2_1->N1_3 N-H···N (3.065 Å) N1_1 N1

Figure 2: Intermolecular hydrogen bonding interactions.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Refinement s1 Reaction of Ethyl Nicotinate and Hydrazine Hydrate s2 Reflux in Methanol s1->s2 s3 Precipitation upon Cooling s2->s3 s4 Recrystallization from Chloroform-Methanol s3->s4 d1 Single Crystal X-ray Diffraction s4->d1 d2 Data Collection (Enraf–Nonius CAD-4) d1->d2 d3 Structure Solution (Direct Methods) d2->d3 d4 Structure Refinement (Full-matrix least-squares on F²) d3->d4

Figure 3: Experimental workflow for crystal structure analysis.

References

Solubility of Nicotinic Acid Hydrazide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of nicotinic acid hydrazide, a key chemical intermediate and potential active pharmaceutical ingredient (API). Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and analytical development. This document compiles available quantitative and qualitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow of the process.

Quantitative Solubility Data

The publicly available quantitative solubility data for nicotinic acid hydrazide in organic solvents is limited. Most sources provide qualitative descriptions rather than precise numerical values. The available data is summarized below. It is important to note that temperature, a critical factor influencing solubility, is often not specified in general chemical supplier datasheets.

Solvent SystemConcentrationTemperatureNotes
Dimethyl Sulfoxide (DMSO)50 mg/mL (364.59 mM)[1]Not SpecifiedSonication is recommended to achieve this solubility.[1]
Acetic Acid:Water (1:1)25 mg/mL[2]Not SpecifiedA mixed aqueous-organic solvent system.
Water50 mg/mL[2]Not SpecifiedProvided as a reference.

Qualitative Solubility Information

Several sources provide qualitative descriptions of nicotinic acid hydrazide's solubility. These are useful for initial solvent screening but must be confirmed with quantitative measurements for precise applications.

SolventSolubility Description
Alcohol (general)Soluble[3][4][5]
BenzeneSlightly Soluble[6]

It is evident that there is a significant gap in the literature regarding a comprehensive, quantitative solubility profile of nicotinic acid hydrazide in a broad range of common organic solvents such as various alcohols (methanol, ethanol, propanol), ketones (acetone, methyl ethyl ketone), esters (ethyl acetate), and ethers (diethyl ether, tetrahydrofuran).

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, researchers can determine the solubility of nicotinic acid hydrazide in their solvents of interest using established methods. The following is a detailed protocol for the isothermal shake-flask method, which is considered a reliable technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of nicotinic acid hydrazide in a selected organic solvent at a specific temperature.

Materials:

  • Nicotinic acid hydrazide (of known purity)

  • Organic solvent of interest (analytical grade or higher)

  • Volumetric flasks

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE, compatible with the chosen solvent)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of nicotinic acid hydrazide of a known concentration in the chosen organic solvent.

    • From the stock solution, prepare a series of calibration standards of lower, known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve of response (e.g., peak area) versus concentration.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of nicotinic acid hydrazide to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature.

    • Agitate the samples for a predetermined period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation for Analysis:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter compatible with the solvent to remove any undissolved solid particles.

    • Dilute the filtered sample with a known volume of the organic solvent to bring the concentration within the range of the calibration curve.

  • Analysis:

    • Analyze the diluted samples using the same analytical method used for the calibration standards.

    • Determine the concentration of nicotinic acid hydrazide in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of nicotinic acid hydrazide in the original, undiluted saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 g of solvent, or molarity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Calibration Standards calibration Generate Calibration Curve prep_standards->calibration prep_samples Prepare Supersaturated Slurries equilibration Equilibrate at Constant Temperature prep_samples->equilibration sampling Sample and Filter Supernatant equilibration->sampling dilution Dilute Sample sampling->dilution analysis Analyze Diluted Sample (e.g., HPLC) dilution->analysis calculation Calculate Solubility calibration->calculation analysis->calculation

References

Spectroscopic Profiling of Nicotinic Acid Hydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of nicotinic acid hydrazide, a key pharmaceutical intermediate and a versatile building block in medicinal chemistry. By leveraging Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, we can elucidate the structural features of this molecule, ensuring its identity, purity, and conformational integrity. This document outlines the fundamental principles, experimental protocols, and data interpretation for the IR and NMR analysis of nicotinic acid hydrazide.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are indispensable tools in modern chemistry and drug development. Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, offers detailed insights into the molecular structure by mapping the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[3][4] Together, these methods provide a powerful approach for the unambiguous identification and structural elucidation of organic compounds like nicotinic acid hydrazide.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive analytical technique that identifies functional groups within a molecule.[5] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers corresponds to different vibrational modes (e.g., stretching and bending) of the functional groups.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A common and convenient method for obtaining the IR spectrum of a solid sample is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Preparation: Place a small amount of nicotinic acid hydrazide powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

  • Spectrum Recording: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The obtained spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

The IR spectrum of nicotinic acid hydrazide exhibits characteristic absorption bands corresponding to its various functional groups. The key vibrational frequencies are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3187–3414N-H StretchingAmine (-NH₂) and Amide (-NH)
~3050C-H StretchingAromatic Ring
1635–1664C=O Stretching (Amide I)Carbonyl
~1621C=N StretchingPyridine (B92270) Ring
~1588N-H Bending (Amide II)Amide
~1422C-N StretchingAmide

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.[6][7]

The presence of strong bands in the 3200-3400 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary amine and the secondary amide groups.[6] A strong absorption around 1650 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the hydrazide group.[6] The bands corresponding to the aromatic C-H and C=N stretching vibrations confirm the presence of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms in a molecule.[3] It is based on the interaction of nuclear spins with an external magnetic field.[4] For organic molecules, ¹H and ¹³C NMR are the most common types.

Experimental Protocol: ¹H and ¹³C NMR

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of nicotinic acid hydrazide in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆).[8] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.

  • NMR Tube: Transfer the solution into a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of nicotinic acid hydrazide in DMSO-d₆ shows distinct signals for the protons of the pyridine ring and the hydrazide moiety. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.10Broad Singlet1H-NH- (Amide)
~9.17Singlet1HH-2 (Pyridine)
~8.84Doublet1HH-6 (Pyridine)
~8.32Doublet1HH-4 (Pyridine)
~7.63Multiplet1HH-5 (Pyridine)
~5.25Broad Singlet2H-NH₂ (Amine)

Note: The chemical shifts and multiplicities can be influenced by the solvent and concentration. The broad signals for the NH and NH₂ protons are due to quadrupole broadening and chemical exchange.[9] The signals for the NH and NH₂ protons are also D₂O exchangeable.[6]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~167C=O (Carbonyl)
~152C-2 (Pyridine)
~148C-6 (Pyridine)
~135C-4 (Pyridine)
~129C-3 (Pyridine)
~123C-5 (Pyridine)

Note: The chemical shifts are approximate and can vary based on experimental conditions.[6] The downfield chemical shift of the carbonyl carbon is characteristic of an amide functional group.

Workflow for Spectroscopic Characterization

The logical flow for the spectroscopic analysis of a compound like nicotinic acid hydrazide involves a series of steps from sample preparation to final structure confirmation. The following diagram illustrates this general workflow.

Spectroscopic_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Structure Confirmation Sample Nicotinic Acid Hydrazide Sample Prep_IR Prepare for IR (e.g., ATR) Sample->Prep_IR Prep_NMR Prepare for NMR (dissolve in deuterated solvent) Sample->Prep_NMR IR_Acq Acquire IR Spectrum Prep_IR->IR_Acq NMR_Acq Acquire 1H & 13C NMR Spectra Prep_NMR->NMR_Acq IR_Analysis Analyze IR Spectrum (Identify Functional Groups) IR_Acq->IR_Analysis NMR_Analysis Analyze NMR Spectra (Assign Signals, Determine Connectivity) NMR_Acq->NMR_Analysis Structure_Elucidation Elucidate/Confirm Molecular Structure IR_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic characterization of nicotinic acid hydrazide.

Conclusion

The combined application of IR and NMR spectroscopy provides a robust framework for the comprehensive characterization of nicotinic acid hydrazide. IR spectroscopy offers a quick and effective method for identifying the key functional groups, while ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the chemical environment of each atom. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, quality control, and development of pharmaceuticals and other fine chemicals based on nicotinic acid hydrazide.

References

A Technical Guide to the Mechanism of Action of Nicotinic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of the pyridine (B92270) nucleotide coenzymes NAD and NADP, making its derivatives a subject of significant interest in medicinal chemistry. When modified to form nicotinic acid hydrazide and its subsequent derivatives, typically hydrazones, these compounds exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual workflows. The versatility of the hydrazide-hydrazone scaffold allows these molecules to engage with a variety of biological targets, leading to applications ranging from antitubercular to enzyme inhibition.

Core Mechanism: Antitubercular Activity

A primary focus of research into nicotinic acid hydrazide derivatives has been their potent activity against Mycobacterium tuberculosis. This action is largely believed to mirror that of the frontline anti-TB drug isoniazid (B1672263) (INH), a structural analogue.

Mechanism: Many nicotinic acid hydrazide derivatives are considered prodrugs. Upon entering the mycobacterium, they are activated by the catalase-peroxidase enzyme, KatG. The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential structural components of the mycobacterial cell wall. Inhibition of their synthesis disrupts the cell wall's integrity, leading to bacterial cell death.[1][2]

Logical Pathway for Antitubercular Action

G cluster_0 Mycobacterium Cell Prodrug Nicotinic Acid Hydrazide Derivative (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) Prodrug->KatG Activation ActivatedDrug Activated Drug (Reactive Species) KatG->ActivatedDrug InhA InhA Enzyme (Enoyl-ACP Reductase) ActivatedDrug->InhA Inhibition FASII FAS-II Pathway InhA->FASII MycolicAcid Mycolic Acid Synthesis FASII->MycolicAcid CellWall Cell Wall Disruption & Cell Death MycolicAcid->CellWall Disruption leads to

Caption: Proposed mechanism of antitubercular nicotinic acid hydrazide derivatives.

Quantitative Data: Antitubercular Activity

The efficacy of these derivatives is often quantified by their Minimum Inhibitory Concentration (MIC). Lipophilicity and specific substitutions on the aromatic rings play a crucial role in their potency.[3][4]

Compound SeriesSpecific Derivative ExampleSubstitutionMIC (µg/mL) vs M. tuberculosisReference
Isatin Hydrazides8c5-Bromo on isatin6.25[3][4]
Isatin Hydrazides8b5-Chloro on isatin12.5[3][4]
Isatin Hydrazides8aUnsubstituted isatin25[3][4]
6-Aryl-2-methylnicotinohydrazides4a, 4b, 4fVarious aryl groups25[4]
Aldehyde Hydrazides7d, 7fLipophilic aldehydes100[3]

Diverse Mechanisms: Enzyme Inhibition

Beyond their antitubercular effects, nicotinic acid derivatives have been engineered to inhibit various enzymes implicated in other diseases.

Certain derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes that are key to carbohydrate digestion. Inhibiting these enzymes can help manage postprandial hyperglycemia in type 2 diabetes.[5]

Mechanism: Kinetic studies have revealed that the most effective of these compounds act as noncompetitive inhibitors .[5][6] This means they bind to an allosteric site on the enzyme, distinct from the active site where the substrate binds. This binding induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding.

Noncompetitive Enzyme Inhibition Model

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ESI Enzyme-Substrate-Inhibitor Complex (ESI) S->ESI + EI I Inhibitor (I) (Nicotinic Acid Derivative) I->ESI + ES ES->E - S P Product (P) ES->P k_cat EI->E - I ESI->ES - I ESI->EI - S NoP No Product ESI->NoP

Caption: Mechanism of noncompetitive α-amylase and α-glucosidase inhibition.

Quantitative Data: Enzyme Inhibition

CompoundTarget EnzymeIC50 (µM)Reference
8α-Amylase20.5[5][6]
44α-Amylase58.1[5][6]
39α-Glucosidase26.4[5][6]
35α-Glucosidase32.9[5][6]

Hydrazone derivatives are a well-known class of MAO inhibitors. Certain nicotinic acid hydrazones have shown potent and selective inhibitory activity against human MAO-A and MAO-B, enzymes that metabolize neurotransmitters and are targets for treating depression and neurodegenerative diseases.[7]

Quantitative Data: MAO Inhibition

CompoundTarget EnzymeIC50 (µM)SelectivityReference
2bhMAO-A0.028Selective[7]
2ahMAO-A0.342Selective[7]
Moclobemide (Standard)hMAO-A6.061-[7]
Selegiline (Standard)hMAO-B0.040-[7]

Other Reported Biological Activities

  • Antimicrobial and Antifungal: Various Schiff base and 1,3,4-oxadiazoline derivatives of nicotinic acid hydrazide show significant activity against Gram-positive bacteria, including MRSA strains, and various fungi.[8][9]

  • Antioxidant: Certain derivatives exhibit notable antioxidant potential by scavenging free radicals, as demonstrated in DPPH and ABTS assays.[10] The proposed mechanism involves hydrogen atom transfer (HAT) from the thioenol tautomer of the molecule.[10]

  • Anti-inflammatory: Some derivatives have shown anti-inflammatory activity in carrageenan-induced paw edema models, with nitro-substituted compounds being particularly active.[11]

Quantitative Data: Antimicrobial & Antioxidant Activity

CompoundActivity TypeTarget Organism/AssayMIC or IC50Reference
13 (5-nitrofuran substituent)AntibacterialS. epidermidis1.95 µg/mL[9]
13 (5-nitrofuran substituent)AntibacterialS. aureus (MRSA)7.81 µg/mL[9]
NcA-3AntioxidantDPPH Assay0.183 mM[10]
NcA-1, NcA-2, NcA-7AntioxidantDPPH Assay (in DMSO/water)0.114 - 0.638 mM[10]

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of these derivatives.

The synthesis is typically a two-step process. First, nicotinic acid is converted to its hydrazide. Second, the hydrazide is condensed with an appropriate aldehyde or ketone to yield the final hydrazone derivative (Schiff base).[3][8]

Experimental Workflow for Synthesis

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Formation (Condensation) start Nicotinic Acid ester Esterification or Acid Chloride Formation start->ester e.g., SOCl₂ or PCl₅ hydrazide Nicotinic Acid Hydrazide ester->hydrazide + Hydrazine (B178648) Hydrate (B1144303) product Final Hydrazone Derivative hydrazide->product + Aldehyde/Ketone (Ethanol, cat. Acetic Acid) aldehyde Aldehyde or Ketone aldehyde->product

Caption: General two-step synthesis of nicotinic acid hydrazone derivatives.

Protocol:

  • Synthesis of Nicotinic Acid Hydrazide: A mixture of ethyl nicotinate (B505614) (1 equivalent) and hydrazine hydrate (2-3 equivalents) in ethanol (B145695) is refluxed for 3-5 hours.[3] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the resulting solid precipitate is filtered, washed, and recrystallized to yield pure nicotinic acid hydrazide.

  • Synthesis of Hydrazone Derivative: Nicotinic acid hydrazide (1 equivalent) is dissolved in ethanol. A catalytic amount of glacial acetic acid is added. The desired aldehyde or ketone (1 equivalent) is then added to the mixture. The reaction is refluxed for 4-6 hours.[3] After cooling, the precipitated product is filtered, dried, and purified by recrystallization.

This colorimetric assay is a common method to determine the MIC of compounds against M. tuberculosis.[3]

Protocol:

  • A 96-well microplate is prepared with Middlebrook 7H9 broth.

  • The test compounds are serially diluted in the wells.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • Isoniazid and pyrazinamide (B1679903) are used as standard drug controls. Wells with bacteria only (no drug) and sterile wells serve as positive and negative controls, respectively.

  • The plate is incubated at 37 °C for 5-7 days.

  • Following incubation, a freshly prepared mixture of Alamar Blue reagent and Tween 80 is added to each well.

  • The plate is re-incubated for 24 hours.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

This assay measures the hydrogen peroxide produced by the MAO-catalyzed oxidation of a substrate.[7]

Protocol:

  • The assay is performed in a 96-well plate containing a phosphate (B84403) buffer (pH 7.4).

  • Human recombinant MAO-A or MAO-B enzyme is added to the wells.

  • Various concentrations of the test compounds (nicotinic acid derivatives) are added and pre-incubated with the enzyme at 37 °C.

  • The reaction is initiated by adding a substrate mixture containing p-tyramine, horseradish peroxidase, and the Amplex Red® reagent.

  • The plate is incubated at 37 °C for 30 minutes in the dark.

  • The fluorescence (excitation 530 nm, emission 590 nm) generated by the reaction of H₂O₂ with the Amplex Red® reagent is measured using a microplate reader.

  • The percent inhibition is calculated relative to a control without any inhibitor. IC50 values are determined from dose-response curves.

References

An In-depth Technical Guide to Nicotinic Acid Hydrazide (CAS 553-53-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical, physical, and biological properties of nicotinic acid hydrazide, a key building block in medicinal chemistry.

Chemical and Physical Properties

Nicotinic acid hydrazide, also known as nicotinohydrazide, is a heterocyclic organic compound derived from nicotinic acid. It presents as a white to off-white crystalline powder or fine needle-like crystals.[1]

Table 1: Physicochemical Properties of Nicotinic Acid Hydrazide
PropertyValueSource(s)
CAS Number 553-53-7[2]
Molecular Formula C₆H₇N₃O[2]
Molecular Weight 137.14 g/mol [2]
Appearance White to off-white crystalline powder/needles[1]
Melting Point 159-164 °C[3]
Boiling Point ~252 °C (estimated)[3]
Solubility Soluble in water (50 mg/mL) and alcohol.[4]
pKa 11.43 ± 0.10 (predicted)[3]
XLogP3 -0.7[5]
InChI Key KFUSANSHCADHNJ-UHFFFAOYSA-N[2]

Spectroscopic Data

The structural identity of nicotinic acid hydrazide is confirmed by various spectroscopic methods.

Table 2: Key Spectroscopic Data for Nicotinic Acid Hydrazide
TechniqueDataSource(s)
FT-IR (cm⁻¹) ~3414-3187 (N-H, NH₂ stretching), ~1664-1635 (C=O stretching, Amide I)[3]
¹H NMR (DMSO-d₆, ppm) ~10.10 (s, 1H, -NH-), ~9.17 (s, 1H, Ar-H), ~8.84 (d, 1H, Ar-H), ~8.32 (d, 1H, Ar-H), ~7.63 (t, 1H, Ar-H), ~5.25 (s, 2H, -NH₂)[1]
¹³C NMR (DMSO-d₆, ppm) ~167 (C=O), ~150 (Ar-C), ~147 (Ar-C), ~132 (Ar-C), ~121 (Ar-C)[6][7]
Mass Spec. (EI, m/z) 137 (M⁺), 106 ([M-NHNH₂]⁺), 78 ([C₅H₄N]⁺), 51[5][8]

Biological Activity and Mechanism of Action

Nicotinic acid hydrazide is primarily recognized for its role as a precursor to compounds with antitubercular activity.[2] Its structural isomer, isonicotinic acid hydrazide (isoniazid), is a frontline drug for tuberculosis treatment. It is widely accepted that nicotinic acid hydrazide derivatives function via a similar mechanism.

The primary mode of action is the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[2][9] This process is initiated by the activation of the hydrazide prodrug by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form then covalently binds to an NAD⁺ adduct, which in turn inhibits the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for elongating fatty acids to form mycolic acids.[9] Disruption of this pathway compromises the integrity of the cell wall, leading to bacterial death.

While numerous derivatives of nicotinic acid hydrazide show potent activity against Mycobacterium tuberculosis H37Rv with MIC values as low as 6.25 µg/mL, the parent compound is often considered a scaffold for derivatization to enhance activity.[9][10]

Additionally, nicotinic acid hydrazide and its derivatives are known inhibitors of peroxidase enzymes.[2] Aromatic hydrazides have been shown to be potent inhibitors of prostaglandin (B15479496) H₂ synthase-2 (PGHS-2) peroxidase activity, with some exhibiting IC₅₀ values in the 6-100 µM range.[11]

Mycolic_Acid_Synthesis_Inhibition cluster_pathway NAH Nicotinic Acid Hydrazide (Prodrug) KatG KatG (Catalase-Peroxidase) NAH->KatG Activation Activated_NAH Activated Isonicotinoyl Radical KatG->Activated_NAH Adduct Activated NAH-NAD Adduct Activated_NAH->Adduct NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition FAS_II Fatty Acid Synthase-II (FAS-II) Pathway Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Elongation of Fatty Acids Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis note Note: This pathway is well-established for the isomer isoniazid and is the presumed mechanism for nicotinic acid hydrazide derivatives.

Caption: Presumed mechanism of antitubercular action.

Experimental Protocols

Synthesis of Nicotinic Acid Hydrazide

This protocol describes a common method for synthesizing nicotinic acid hydrazide from an ester precursor.

Workflow Diagram:

Synthesis_Workflow Start Start Reactants Combine Ethyl Nicotinate (B505614) and Hydrazine (B178648) Hydrate (B1144303) in Ethanol (B145695) Start->Reactants Reflux Reflux Mixture (e.g., 3-5 hours) Reactants->Reflux Cool Cool to Room Temperature (Precipitation Occurs) Reflux->Cool Filter Filter the Solid Product Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry the Product (Air or Vacuum Oven) Wash->Dry Purify Recrystallize from Ethanol (Optional, for high purity) Dry->Purify End End: Pure Nicotinic Acid Hydrazide Dry->End Sufficiently Pure for some applications Purify->End

Caption: General workflow for synthesis and purification.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl nicotinate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (80-99%, ~5-10 equivalents) dropwise with stirring. A precipitate may form immediately.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A white solid will precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product, either by air drying or in a vacuum oven at a low temperature (e.g., 50-60 °C).

Purification by Recrystallization
  • Dissolution: Dissolve the crude nicotinic acid hydrazide in a minimum amount of boiling ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry thoroughly.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for purity analysis.

  • Column: C18, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with an additive like formic acid or phosphoric acid for pH control and improved peak shape).

  • Detection: UV at 261 nm.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

This method allows for the separation of nicotinic acid hydrazide from its precursors and potential impurities.

References

Theoretical Investigations into the Molecular Structure of Nicotinic Acid Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotinic acid hydrazide, a derivative of nicotinic acid (Vitamin B3), is a versatile molecule that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant pharmacological activities. Its structural features, including the pyridine (B92270) ring and the hydrazide moiety, make it a subject of considerable interest in medicinal chemistry and drug design. Theoretical and computational studies play a pivotal role in elucidating the molecular geometry, electronic properties, and reactivity of nicotinic acid hydrazide, providing valuable insights for the development of novel therapeutic agents. This technical guide offers an in-depth overview of the theoretical studies on the molecular structure of nicotinic acid hydrazide, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in nicotinic acid hydrazide has been investigated through both experimental techniques, such as X-ray crystallography and gas electron diffraction, and computational methods, primarily Density Functional Theory (DFT). These studies reveal the intricate details of its bond lengths, bond angles, and conformational possibilities.

Experimental Structural Parameters

Experimental methods provide a direct look at the molecular structure in different phases. X-ray diffraction of single crystals has determined the geometry in the solid state, while gas electron diffraction has provided insights into its conformation in the gas phase.

Table 1: Experimental Crystal Structure Data for Nicotinic Acid Hydrazide

ParameterValueReference
FormulaC₆H₇N₃O[1]
Molecular Weight137.15 g/mol [1]
Crystal SystemOrthorhombic[1]
Space GroupP2₁2₁2₁[2]
a3.8855 (7) Å[1]
b10.5191 (5) Å[1]
c15.9058 (9) Å[1]
V650.10 (13) ų[1]
Z4[1]
Dihedral Angle (Pyridine Ring and Hydrazide Group)34.0 (2)°[2]

Note: The unit cell parameters may vary slightly between different crystallographic studies.

In the solid state, the molecule is stabilized by a network of intermolecular hydrogen bonds.[1][2] A notable feature is the dihedral angle between the pyridine ring and the hydrazide group, indicating a non-planar conformation.[2] Gas-phase studies have shown that nicotinic acid hydrazide can exist in multiple conformations, with two being predominant.[2]

Theoretical (Computational) Structural Parameters

Computational chemistry, particularly DFT, has been extensively used to model the molecular structure of nicotinic acid hydrazide. The B3LYP functional combined with the 6-311++G(d,p) basis set is a commonly employed level of theory for geometry optimization.[3][4] These calculations provide optimized bond lengths and angles that are generally in good agreement with experimental data.

Table 2: Comparison of Selected Experimental and Theoretical Bond Lengths and Angles for Nicotinic Acid Hydrazide (and its derivatives)

Bond/AngleExperimental Value (Å or °)Theoretical Value (Å or °)Method
C=O-1.236 (derivative)DFT/ωB97XD
C-N (amide)-1.342 (derivative)DFT/ωB97XD
N-N-1.392 (derivative)DFT/ωB97XD
C-N-N (amide)-120.63 (derivative)DFT/ωB97XD

Note: Direct comparison for the parent nicotinic acid hydrazide is limited in the provided search results. The data for the derivative provides an indication of typical bond lengths.

The differences observed between solid-state experimental values and gas-phase theoretical calculations can often be attributed to the influence of intermolecular interactions in the crystal lattice.

cluster_workflow Computational Analysis Workflow A 1. Molecular Structure Input (e.g., from crystal data or drawn) B 2. Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirms minimum energy structure) B->C D 4. Property Calculations C->D E Vibrational Spectra (IR, Raman) D->E F Electronic Properties (HOMO-LUMO, MEP) D->F G Spectroscopic Properties (NMR) D->G H 5. Analysis and Interpretation E->H F->H G->H

Caption: A typical workflow for the computational analysis of nicotinic acid hydrazide.

Spectroscopic Properties

Spectroscopic techniques are fundamental in characterizing the structure and bonding of nicotinic acid hydrazide. Theoretical calculations are invaluable for interpreting experimental spectra.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational modes of nicotinic acid hydrazide have been studied using FT-IR and Raman spectroscopy, with DFT calculations aiding in the assignment of characteristic peaks.

Table 3: Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Nicotinic Acid Hydrazide and its Derivatives

Vibrational ModeExperimental Range (cm⁻¹)Theoretical Range (cm⁻¹)Reference
N-H and NH₂ stretching3187 - 3414-[5]
C=O stretching1635 - 1664-[5]
C-H stretching2818 - 3081--

Note: Specific theoretical values for the parent molecule were not available in the search results, but studies on derivatives show good correlation between experimental and calculated frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are standard methods for elucidating the chemical environment of the hydrogen and carbon atoms in nicotinic acid hydrazide. Theoretical calculations of chemical shifts using methods like GIAO (Gauge-Including Atomic Orbital) can predict and help assign the experimental signals.[3][4]

Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for Nicotinic Acid Hydrazide Derivatives

Proton/Carbon¹H NMR (ppm)¹³C NMR (ppm)Reference
NH (exchangeable)9.58 - 12.05-[5]
NH₂ (exchangeable)4.52 - 4.60-[5]
-CH=N- (methine)8.06 - 8.96-[5]
Carbonyl (=C-C=O)-162.00 - 170.39[5]

Electronic Properties and Chemical Reactivity

The electronic structure of nicotinic acid hydrazide governs its reactivity and potential as a pharmacophore. Computational methods provide deep insights into its electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity.[6]

Table 5: Calculated Electronic Properties of Nicotinic Acid Hydrazide Derivatives

ParameterValue (eV)Computational Method
E(HOMO)-DFT/B3LYP/6-311++G(d,p)
E(LUMO)-DFT/B3LYP/6-311++G(d,p)
Energy Gap (ΔE)-DFT/B3LYP/6-311++G(d,p)

Note: Specific energy values for the parent nicotinic acid hydrazide were not consistently reported across the search results, but the methodology is well-established.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

cluster_homo_lumo HOMO-LUMO and Reactivity Descriptors cluster_descriptors Global Reactivity Descriptors HOMO E(HOMO) (Highest Occupied Molecular Orbital) Hardness Chemical Hardness (η) η ≈ (E(LUMO) - E(HOMO))/2 HOMO->Hardness Contributes to Potential Chemical Potential (μ) μ ≈ (E(HOMO) + E(LUMO))/2 HOMO->Potential Contributes to LUMO E(LUMO) (Lowest Unoccupied Molecular Orbital) LUMO->Hardness Contributes to LUMO->Potential Contributes to Electrophilicity Electrophilicity Index (ω) ω = μ²/2η Hardness->Electrophilicity Determines Potential->Electrophilicity Determines

References

Methodological & Application

Application Notes and Protocols: Synthesis of Schiff Bases from Nicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Schiff bases derived from nicotinic acid hydrazide, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3][4] Protocols for both conventional synthesis using acid catalysis and a green chemistry approach employing a natural catalyst are presented. Furthermore, this guide outlines the necessary characterization techniques and summarizes key quantitative data for the synthesized compounds. The potential therapeutic applications, including antibacterial and wound healing activities, are also discussed, providing a comprehensive resource for researchers in the field.[1][5]

Introduction

Schiff bases, characterized by the presence of an imine or azomethine (-C=N-) group, are versatile ligands that readily form stable complexes with transition metals and exhibit a wide range of pharmacological activities.[4][6][7] The reaction between a primary amine and a carbonyl compound (aldehyde or ketone) forms the basis of their synthesis.[8] Hydrazide-hydrazone derivatives, in particular, have demonstrated promising antimicrobial potential.[1] Nicotinic acid hydrazide, a structural isomer of the well-known anti-tubercular drug isoniazid, serves as a valuable precursor for synthesizing novel Schiff bases with potential therapeutic applications.[1] This document details the synthesis, characterization, and potential applications of this important class of compounds.

I. Synthesis Protocols

Two primary methods for the synthesis of Schiff bases from nicotinic acid hydrazide are detailed below: a conventional method involving reflux with an acid catalyst and a green, room-temperature method using a natural acid catalyst.

A. Conventional Synthesis Protocol (Acetic Acid Catalysis)

This protocol describes a general one-pot synthesis of Schiff bases from nicotinic acid hydrazide and various aldehydes using glacial acetic acid as a catalyst under reflux conditions.[1]

Materials:

  • Nicotinic acid hydrazide

  • Substituted aldehyde (e.g., salicylaldehyde, o-vanillin)[8][9]

  • Ethanol (B145695) (HPLC grade)

  • Glacial acetic acid

  • Round bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Iodine chamber for TLC visualization

Procedure:

  • In a 50 mL round bottom flask, dissolve 0.5 mmol of nicotinic acid hydrazide (68.5 mg) in 20 mL of HPLC grade ethanol.[1]

  • Add 1 mL of glacial acetic acid to the solution to act as a catalyst.[1]

  • To this mixture, add one molar equivalent (0.5 mmol) of the desired aldehyde.[1]

  • Set up the flask for reflux and heat the reaction mixture to 80°C for 12 hours with continuous stirring.[1]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into crushed ice to precipitate the solid product.[10]

  • Filter the resulting solid using a Buchner funnel and wash with cold water.[8][10]

  • Recrystallize the crude product from ethanol to obtain the purified Schiff base.[8]

  • Dry the purified product and determine the yield and melting point.

B. Green Synthesis Protocol (Lemon Juice Catalysis)

This protocol offers an environmentally benign alternative for the synthesis of nicotinic acid hydrazide Schiff bases using lemon juice as a natural acid catalyst at room temperature.[10]

Materials:

  • Nicotinic acid hydrazide

  • Substituted aldehyde

  • Ethanol

  • Fresh lemon juice

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Crushed ice

Procedure:

  • Dissolve 0.01 mol of nicotinic acid hydrazide in 5.0 mL of ethanol in a beaker with swirling.[10]

  • Add 2.0 mL of filtered, light yellow colored lemon juice to the solution.[10]

  • Add 0.01 mol of the desired aldehyde to the reaction mixture.[10]

  • Stir the reaction mixture at room temperature for 15 minutes.[10]

  • Monitor the reaction to completion using TLC.[10]

  • Once the reaction is complete, pour the mixture into crushed ice.[10]

  • Filter the solid product using a Buchner funnel and wash with water.[10]

  • Recrystallize the solid from alcohol to obtain the pure Schiff base.[10]

  • Dry the product and record the yield and melting point.

II. Characterization of Synthesized Schiff Bases

The synthesized Schiff bases should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

  • Melting Point: Determined using a melting point apparatus.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as -C=N- (imine), C=O (amide), and N-H.[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and confirm the formation of the Schiff base.[1][9]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[1]

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.[1][10]

III. Quantitative Data Summary

The following tables summarize typical quantitative data obtained for Schiff bases synthesized from nicotinic acid hydrazide.

Table 1: Physicochemical and Yield Data for Synthesized Schiff Bases.

Compound IDMolecular FormulaAldehyde PrecursorYield (%)Melting Point (°C)
C-1 C₁₃H₁₁N₃O₂4-Hydroxybenzaldehyde91.28243.4 - 246.8
C-5 C₂₂H₁₈N₆O₂Terephthalaldehyde91.35209 - 211

Data sourced from Burki et al. (2020)[1]

Table 2: Spectroscopic Data for a Representative Schiff Base (C-1).

Spectroscopic TechniqueKey Peaks/Shifts
FT-IR (KBr, cm⁻¹) 3442.9 (O-H), 1650.1 (C=O), 1604.0 (aromatic C-H), 1515.6 (-C=N-)
¹H NMR (400 MHz, MeOD, δ ppm) 9.95 (s, 1H, OH), 9.04 (s, 1H, pyridine-CH), 8.73 (d, 1H, pyridine-CH), 8.34 (s, 1H, -N=CH-), 8.22 (d, 1H, pyridine-CH), 7.53 (t, 3H, aromatic-CH), 6.82 (d, 2H, aromatic-CH)
EI-MS (m/z) 241.2 (found), 241.09 (calculated)

Data sourced from Burki et al. (2020)[1]

IV. Biological Applications and Protocols

Schiff bases of nicotinic acid hydrazide have been investigated for various biological activities, most notably as antibacterial and wound-healing agents.[1][5]

A. Antibacterial Activity Assay (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized Schiff bases against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

Materials:

  • Synthesized Schiff base compounds

  • Bacterial strains (S. aureus, E. coli)

  • Nutrient broth

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer (for measuring optical density)

Protocol:

  • Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial dilutions of the stock solution with nutrient broth to achieve a range of concentrations.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Table 3: In Vitro Antibacterial Activity (MIC₅₀ in µg/mL).

Compound IDS. aureusE. coli
C-1 80120
C-2 40>120
C-3 80120
C-4 4080
C-5 4080

Data sourced from Burki et al. (2020)[1]

B. In Vivo Wound Healing Assay (Excision Wound Model in Mice)

Objective: To evaluate the wound healing potential of the synthesized Schiff bases.

Materials:

  • Synthesized Schiff base compounds formulated into a topical cream/ointment

  • Laboratory mice

  • Surgical instruments for creating excision wounds

  • Ruler or caliper for wound measurement

Protocol:

  • Anesthetize the mice and create a full-thickness excision wound on the dorsal side.

  • Divide the animals into groups: a control group (receiving no treatment or a placebo) and treatment groups (receiving topical application of the Schiff base formulation).

  • Apply the respective treatments to the wounds daily.

  • Measure the wound area at regular intervals until the wound is completely healed.

  • The rate of wound contraction is calculated as a percentage of the initial wound size.

V. Visualized Workflows and Reactions

Synthesis_Workflow cluster_conventional Conventional Synthesis cluster_green Green Synthesis conv_start Dissolve Nicotinic Acid Hydrazide and Aldehyde in Ethanol conv_cat Add Glacial Acetic Acid (Catalyst) conv_start->conv_cat conv_reflux Reflux at 80°C for 12 hours conv_cat->conv_reflux conv_workup Precipitate in Ice Water, Filter, and Recrystallize conv_reflux->conv_workup conv_end Purified Schiff Base conv_workup->conv_end green_start Dissolve Nicotinic Acid Hydrazide and Aldehyde in Ethanol green_cat Add Lemon Juice (Natural Catalyst) green_start->green_cat green_stir Stir at Room Temperature for 15 minutes green_cat->green_stir green_workup Precipitate in Ice Water, Filter, and Recrystallize green_stir->green_workup green_end Purified Schiff Base green_workup->green_end

Caption: Comparative workflow of conventional and green synthesis protocols.

Reaction_Scheme reactant1 Nicotinic Acid Hydrazide product Schiff Base reactant1->product Catalyst (H⁺) Solvent (Ethanol) Heat (optional) plus + reactant2 Aldehyde (R-CHO) reactant2->product water + H₂O

Caption: General reaction scheme for Schiff base formation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of Nicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid hydrazide is a key intermediate in the synthesis of various pharmaceutical compounds, including antitubercular agents. Ensuring the purity of this starting material is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. This application note provides a detailed protocol for the determination of nicotinic acid hydrazide purity using a reverse-phase HPLC method.

Principle

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. Nicotinic acid hydrazide and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated compounds are then detected by a UV detector, and the peak area of nicotinic acid hydrazide is used to determine its purity relative to any detected impurities.

Experimental Protocols

Materials and Reagents
  • Nicotinic acid hydrazide reference standard (purity ≥ 99.5%)

  • Nicotinic acid hydrazide sample for analysis

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Equipment
  • HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks

  • Pipettes

  • Syringes

  • Ultrasonic bath

Preparation of Solutions

Mobile Phase Preparation (Acetonitrile and Phosphate Buffer)

  • Phosphate Buffer (50 mM, pH 4.5): Dissolve approximately 6.8 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 4.5 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare a mixture of acetonitrile and the 50 mM phosphate buffer (pH 4.5) in a ratio of 68:32 (v/v).[1] Degas the mobile phase by sonication for 15-20 minutes before use.

Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the nicotinic acid hydrazide reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up the volume to the mark.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the nicotinic acid hydrazide sample and transfer it to a 100 mL volumetric flask.

  • Dissolve the sample in the mobile phase and make up the volume to the mark.

  • Sonicate for 5 minutes and then filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of nicotinic acid hydrazide purity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 50 mM KH₂PO₄ buffer (pH 4.5) (68:32, v/v)[1]
Flow Rate 0.8 mL/min[1]
Detection Wavelength 247 nm[1]
Injection Volume 20 µL
Column Temperature Ambient
Run Time 15 minutes

Data Presentation

The purity of the nicotinic acid hydrazide sample is calculated based on the area percentage of the main peak in the chromatogram.

Table 1: Representative Purity Analysis Data

Sample IDRetention Time (min)Peak AreaArea %Purity (%)
Niacin Hydrazide3.2456789099.8599.85
Impurity 14.534560.08-
Impurity 25.823450.05-
Impurity 37.112340.02-

Method Validation Summary

A summary of the validation parameters for a similar HPLC method for nicotinic acid provides an indication of the expected performance.[2]

Table 2: Representative Method Validation Parameters

ParameterResult
Linearity Range (µg/mL) 10 - 80
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0
Precision (% RSD) < 2.0
Limit of Detection (LOD) (µg/mL) 0.12[1]
Limit of Quantitation (LOQ) (µg/mL) 0.36

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC analysis of nicotinic acid hydrazide purity.

HPLC_Workflow cluster_prep cluster_hplc cluster_data prep Preparation hplc_analysis HPLC Analysis sample_prep Sample & Standard Preparation injection Injection into HPLC System sample_prep->injection mobile_phase_prep Mobile Phase Preparation separation Chromatographic Separation (C18 Column) mobile_phase_prep->separation data_analysis Data Analysis injection->separation detection UV Detection (247 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Report Generation calculation->report

References

Application of Nicotinic Acid Hydrazide in Antitubercular Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid hydrazide, a structural isomer of the frontline anti-tuberculosis drug isoniazid (B1672263) (INH), has emerged as a valuable scaffold in the discovery of novel antitubercular agents. The growing threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new therapeutic strategies. Nicotinic acid hydrazide derivatives, particularly their Schiff bases and isatin (B1672199) hybrids, have demonstrated potent antimycobacterial activity, often through the inhibition of the enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway. This document provides detailed application notes, experimental protocols, and data presentation for researchers engaged in the discovery and development of nicotinic acid hydrazide-based antitubercular drugs.

Mechanism of Action: Targeting Mycolic Acid Synthesis

The primary mechanism of action for many nicotinic acid hydrazide derivatives mirrors that of isoniazid. These compounds are typically prodrugs that require activation by the mycobacterial catalase-peroxidase enzyme (KatG).[1][2] Once activated, the resulting reactive species, often an isonicotinoyl radical, covalently binds to NAD(P)+ to form a potent adduct.[2] This adduct then inhibits InhA, an essential enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids.[1][3] Mycolic acids are crucial long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[3][4] Disruption of mycolic acid synthesis compromises the cell wall's integrity, leading to bacterial cell death.[5]

Some novel nicotinic acid hydrazide derivatives are being designed as direct InhA inhibitors, bypassing the need for KatG activation and thus showing potential against INH-resistant strains with katG mutations.[1]

G cluster_activation Drug Activation cluster_inhibition InhA Inhibition Nicotinic Acid Hydrazide Derivative (Prodrug) Nicotinic Acid Hydrazide Derivative (Prodrug) KatG (Catalase-Peroxidase) KatG (Catalase-Peroxidase) Nicotinic Acid Hydrazide Derivative (Prodrug)->KatG (Catalase-Peroxidase) Activation Activated Drug (Isonicotinoyl Radical) Activated Drug (Isonicotinoyl Radical) KatG (Catalase-Peroxidase)->Activated Drug (Isonicotinoyl Radical) Activated Drug-NAD+ Adduct Activated Drug-NAD+ Adduct Activated Drug (Isonicotinoyl Radical)->Activated Drug-NAD+ Adduct NAD+ NAD+ NAD+->Activated Drug-NAD+ Adduct InhA (Enoyl-ACP Reductase) InhA (Enoyl-ACP Reductase) Activated Drug-NAD+ Adduct->InhA (Enoyl-ACP Reductase) Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA (Enoyl-ACP Reductase)->Mycolic Acid Synthesis Catalyzes Cell Death Cell Death InhA (Enoyl-ACP Reductase)->Cell Death Inhibition leads to Mycobacterial Cell Wall Integrity Mycobacterial Cell Wall Integrity Mycolic Acid Synthesis->Mycobacterial Cell Wall Integrity Essential for Mycolic Acid Synthesis->Cell Death Mycobacterial Cell Wall Integrity->Cell Death

Fig. 1: Mechanism of Action of Nicotinic Acid Hydrazide Derivatives.

Data Presentation: In Vitro Activity and Cytotoxicity

The following tables summarize the in vitro antitubercular activity (Minimum Inhibitory Concentration - MIC), InhA enzyme inhibition (Half-maximal Inhibitory Concentration - IC50), and cytotoxicity (50% Cytotoxic Concentration - CC50) of representative nicotinic acid hydrazide derivatives.

Table 1: In Vitro Antitubercular Activity (MIC) of Nicotinic Acid Hydrazide Derivatives against M. tuberculosis H37Rv
Compound Series Compound ID Substitution MIC (µg/mL)
Schiff Bases 7d4-Cl100
7f4-NO2100
Isatin Hybrids 8aH25
8b5-Cl12.5
8c5-Br6.25
5d5-Br, N-CH30.24
5g5-Br, N-benzyl0.24
5h5-Cl, N-benzyl0.24
Reference Drugs Isoniazid-0.24
Pyrazinamide->100
Table 2: InhA Enzyme Inhibition (IC50) of Selected Derivatives
Compound ID Description IC50 (µM)
IP11Isonicotinoyl hydrazone with cyclohexylpiperazine0.35 ± 0.01
Compound 7aBenzimidazole derivative0.38
Compound 7Benzimidazole derivative0.22
Isoniazid (as INH-NAD adduct)Reference~0.0546
Table 3: Cytotoxicity (CC50) against Mammalian Cell Lines
Compound ID Cell Line CC50 (µM) Selectivity Index (SI = CC50/MIC)
8bHT-29, PC-3, A549, HepG2, MCF-7>100>8
8cHT-29, PC-3, A549, HepG2, MCF-7>100>16
IP11HEK293>100>256
A549>100>256

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of nicotinic acid hydrazide derivatives are provided below.

Synthesis of Nicotinic Acid Hydrazide Derivatives

The synthesis of nicotinic acid hydrazide derivatives, such as Schiff bases and isatin hybrids, is a cornerstone of the drug discovery process. Below is a generalized workflow.

G cluster_synthesis Synthesis Workflow Nicotinic Acid Nicotinic Acid Nicotinoyl Chloride Nicotinoyl Chloride Nicotinic Acid->Nicotinoyl Chloride SOCl2 Nicotinic Acid Hydrazide Nicotinic Acid Hydrazide Nicotinoyl Chloride->Nicotinic Acid Hydrazide Hydrazine Hydrate Schiff Base Derivative Schiff Base Derivative Nicotinic Acid Hydrazide->Schiff Base Derivative Condensation Isatin Hybrid Isatin Hybrid Nicotinic Acid Hydrazide->Isatin Hybrid Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff Base Derivative Isatin Derivative Isatin Derivative Isatin Derivative->Isatin Hybrid

Fig. 2: General Synthesis Workflow for Nicotinic Acid Hydrazide Derivatives.

Protocol 1: Synthesis of a Representative Nicotinic Acid Hydrazide Schiff Base

This protocol describes a general method for the synthesis of Schiff bases from nicotinic acid hydrazide and an aldehyde.[5][6]

  • Dissolution: Dissolve nicotinic acid hydrazide (0.5 mmol) in 20 mL of ethanol (B145695) in a 50 mL round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 1 mL) to the solution and stir.

  • Aldehyde Addition: Add an equimolar amount of the desired aldehyde (0.5 mmol) to the reaction mixture.

  • Reflux: Reflux the reaction mixture at 80°C for 6-12 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Add cold water to precipitate the product.

  • Purification: Filter the precipitate, wash with water and ethanol, and dry. Recrystallize from a suitable solvent if necessary.

Protocol 2: Synthesis of a Representative Isatin-Nicotinohydrazide Hybrid

This protocol outlines the synthesis of isatin-nicotinohydrazide hybrids.[4][7]

  • Reaction Setup: In a round-bottom flask, dissolve the desired isatin derivative (1 mmol) and nicotinic acid hydrazide (1 mmol) in absolute ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the reaction mixture for 6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture. The precipitated product is collected by filtration.

  • Purification: Wash the solid product with cold ethanol and dry to obtain the pure isatin-nicotinohydrazide hybrid.

In Vitro Antitubercular Activity Screening

Protocol 3: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of compounds against M. tuberculosis.

G Prepare Compound Dilutions in 96-well plate Prepare Compound Dilutions in 96-well plate Add M. tuberculosis Inoculum Add M. tuberculosis Inoculum Prepare Compound Dilutions in 96-well plate->Add M. tuberculosis Inoculum Incubate for 7 days at 37°C Incubate for 7 days at 37°C Add M. tuberculosis Inoculum->Incubate for 7 days at 37°C Add Alamar Blue Reagent Add Alamar Blue Reagent Incubate for 7 days at 37°C->Add Alamar Blue Reagent Incubate for 24 hours Incubate for 24 hours Add Alamar Blue Reagent->Incubate for 24 hours Read Results (Color Change) Read Results (Color Change) Incubate for 24 hours->Read Results (Color Change)

Fig. 3: Workflow for the Microplate Alamar Blue Assay (MABA).
  • Plate Preparation: In a 96-well microplate, prepare serial dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 0.5.

  • Inoculation: Add the bacterial suspension to each well containing the test compound. Include drug-free wells as growth controls and wells with medium only as sterility controls.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, add Alamar Blue solution to each well.

  • Second Incubation: Re-incubate the plate for 24 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

In Vitro Cytotoxicity Assay

Protocol 4: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed mammalian cells (e.g., Vero, HepG2, or A549) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

InhA Enzyme Inhibition Assay

Protocol 5: Spectrophotometric InhA Inhibition Assay

This assay measures the inhibition of the InhA enzyme by monitoring the oxidation of NADH.[8]

  • Reaction Mixture Preparation: In a 96-well UV-transparent microplate, prepare a reaction mixture containing assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8), NADH (final concentration 250 µM), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding purified InhA enzyme (final concentration 10-100 nM).

  • Substrate Addition: Add the substrate, 2-trans-dodecenoyl-CoA (DD-CoA), to a final concentration of 25 µM.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes at 25°C using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial velocity of the reaction for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Nicotinic acid hydrazide serves as a promising and versatile scaffold for the development of novel antitubercular agents. The detailed protocols and data presentation guidelines provided in this document are intended to facilitate the research and development efforts in this critical area of medicinal chemistry. By systematically synthesizing and evaluating new derivatives, researchers can contribute to the discovery of more effective treatments for tuberculosis, including drug-resistant strains. The combination of whole-cell screening assays like MABA with target-based enzymatic assays provides a robust platform for identifying and optimizing lead compounds with potent antitubercular activity and favorable safety profiles.

References

Application Notes and Protocols: Synthesis of Metal Complexes with Nicotinic Acid Hydrazide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nicotinic acid hydrazide and its derivatives are versatile ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of metal ions. These metal complexes are of significant interest due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and antitubercular properties.[1][2][3][4][5] The coordination of nicotinic acid hydrazide to a metal center can enhance its biological efficacy.[1][4] This document provides detailed protocols for the synthesis and characterization of these complexes, along with tabulated data for easy reference.

Section 1: Synthesis of Nicotinic Acid Hydrazide Ligand

A common precursor for the synthesis of the target metal complexes is the nicotinic acid hydrazide ligand itself. While commercially available, it can also be synthesized from methyl nicotinate (B505614) or nicotinyl chloride.[6]

Protocol 1.1: Synthesis from Methyl Nicotinate

A straightforward method involves the hydrazinolysis of methyl nicotinate.

Materials:

Procedure:

  • Dissolve methyl nicotinate in absolute ethanol in a round-bottom flask.

  • Add an equimolar amount of hydrazine hydrate to the solution.

  • Add anti-bumping granules to the mixture to prevent bumping.[6]

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solid product is filtered, washed with diethyl ether, and recrystallized from a minimal amount of ethanol.[7]

  • The final crystals are dried over CaCl₂ in a vacuum desiccator.[7]

Section 2: General Protocols for the Synthesis of Metal Complexes

Nicotinic acid hydrazide typically acts as a neutral bidentate ligand, coordinating through the carbonyl oxygen and the azomethine nitrogen.[6] However, in its enol form, it can act as a monobasic tridentate ligand.[3][7] The following are general procedures for synthesizing metal complexes.

Protocol 2.1: Synthesis of Transition Metal(II) Complexes

This protocol is suitable for the synthesis of complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II).

Materials:

  • Nicotinic acid hydrazide (NAH)

  • Metal(II) salt (e.g., CoSO₄·7H₂O, ZnSO₄·7H₂O, Cu(OAc)₂·H₂O)[5][6]

  • Methanol (B129727) or ethanol

Procedure:

  • Dissolve a stoichiometric amount of the respective metal salt in methanol or ethanol.

  • In a separate flask, dissolve a stoichiometric amount of nicotinic acid hydrazide in the same solvent, typically in a 1:2 metal-to-ligand molar ratio.[6][7]

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The mixture is then refluxed for 2-6 hours.[7][8]

  • The resulting colored precipitate is filtered, washed with the solvent (methanol or ethanol), and then with diethyl ether.

  • The complex is dried in a desiccator over anhydrous CaCl₂.

Workflow for Synthesis of Metal(II) Complexes:

SynthesisWorkflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L1 Dissolve Nicotinic Acid Hydrazide in Ethanol Mix Mix Solutions L1->Mix M1 Dissolve Metal(II) Salt in Ethanol M1->Mix Reflux Reflux (2-6h) Mix->Reflux Filter Filter Precipitate Reflux->Filter Wash Wash with Ethanol and Diethyl Ether Filter->Wash Dry Dry in Desiccator Wash->Dry Product Final Metal Complex Dry->Product

Caption: General workflow for the synthesis of transition metal(II) complexes with nicotinic acid hydrazide.

Section 3: Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is used to elucidate the structure and properties of the synthesized complexes.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode of the ligand. A shift in the ν(C=O) and ν(NH₂) bands of the free ligand to lower frequencies in the complexes indicates coordination through the carbonyl oxygen and the nitrogen of the NH₂ group.[9] The appearance of new bands in the far-IR region (420-610 cm⁻¹) can be assigned to M-N and M-O stretching vibrations.[9]

UV-Visible (Electronic) Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The presence of d-d transition bands can be indicative of octahedral, tetrahedral, or square planar geometries.[1][6][9] Charge transfer bands are also commonly observed.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of the free ligand and its diamagnetic complexes (e.g., Zn(II)) can confirm the coordination. A downfield shift of the NH proton signal in the complex spectrum compared to the free ligand suggests coordination.

Other Analytical Techniques
  • Elemental Analysis: Confirms the stoichiometry of the metal complexes.

  • Molar Conductance: Measurements in solvents like DMF or DMSO help determine whether the complexes are electrolytic or non-electrolytic.[6][7]

  • Magnetic Susceptibility: Measurements at room temperature help determine the geometry of the complexes (e.g., distinguishing between high-spin and low-spin octahedral or between square planar and tetrahedral geometries).[6][9]

  • Thermal Analysis (TGA/DTA): Provides information on the thermal stability of the complexes and the presence of coordinated or lattice water molecules.[7]

Section 4: Data Presentation

The following tables summarize typical characterization data for various metal complexes of nicotinic acid hydrazide and its derivatives.

Table 1: Elemental Analysis and Physical Properties
ComplexFormulaM.Wt.ColorYield (%)M.P. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)
[Cu(NAH)₂]SO₄·3H₂O C₁₂H₂₀CuN₆O₉S519.95Green->30012.3 (non-electrolytic)[6]
[Fe(NAH)₂]SO₄·3H₂O C₁₂H₂₀FeN₆O₉S512.26Brown->30010.5 (non-electrolytic)[6]
[Co(HNH)₂] (HNH=Schiff base)C₂₆H₂₂CoN₆O₄553.43Brown->30010.2 (non-electrolytic)[7]
[Mn(HNH)₂] (HNH=Schiff base)C₂₆H₂₂MnN₆O₄552.45Buff->30011.5 (non-electrolytic)[7]
--INVALID-LINK--₂ C₁₅H₂₈N₄NiO₉467.10Green82.6>3004.8 (non-electrolytic)[5]
[Zn(HL)(OAc)(EtOH)₃]H₂O C₁₇H₃₀N₄O₈Zn483.83White88.2>3009.4 (non-electrolytic)[5]

NAH = Nicotinic Acid Hydrazide; HNH = (E)-N'-(2-hydroxybenzylidene)nicotinohydrazide; HL = N'-(2-cyanoacetyl)isonicotinohydrazide

Table 2: Spectroscopic and Magnetic Data
ComplexKey IR Bands (cm⁻¹) ν(C=O), ν(C=N), ν(M-O), ν(M-N)Electronic Spectra λₘₐₓ (nm)Magnetic Moment (B.M.)Proposed Geometry
[Cu(NAH)₂]SO₄·3H₂O 1651, 1612, 540, 486[6]680[6]1.85Distorted Octahedral[6]
[Fe(NAH)₂]SO₄·3H₂O 1643, 1612, 540, 486[6]400[6]5.40Distorted Octahedral[6]
[Co(HNH)₂] (HNH=Schiff base)-, 1608, 518, 455[7]483, 621[7]4.80Octahedral[7]
[Mn(HNH)₂] (HNH=Schiff base)-, 1606, 520, 457[7]-5.85Octahedral[7]
--INVALID-LINK--₂ -, 1599, 577, 471[5]382, 655, 730[5]3.12Octahedral[5]
[Mn(INH)Cl₂] (INH=Isonicotinic)-400[9]5.94Octahedral[9]

Section 5: Applications in Drug Development

Metal complexes of nicotinic acid hydrazide often exhibit enhanced biological activity compared to the free ligand.[2] This makes them promising candidates for the development of new therapeutic agents.

Potential Therapeutic Applications:

  • Anticancer: Some complexes have shown significant anti-proliferative activity against human cancer cell lines, such as colorectal cancer (HT29).[2]

  • Antibacterial/Antifungal: Many complexes display broad-spectrum antimicrobial activity, with some showing higher efficacy than the parent ligand against both Gram-positive and Gram-negative bacteria.[1][2][3]

  • Antitubercular: Given that the related isonicotinic acid hydrazide (isoniazid) is a primary anti-TB drug, its metal complexes are actively investigated for activity against Mycobacterium tuberculosis.[1][3]

Logical Relationship for Drug Development:

DrugDev Ligand Nicotinic Acid Hydrazide Ligand Complex Synthesis of Metal Complex Ligand->Complex Metal Biologically Active Metal Ions (e.g., Cu, Zn, Co) Metal->Complex Characterization Structural & Physicochemical Characterization Complex->Characterization Screening Biological Screening (Anticancer, Antimicrobial) Characterization->Screening Lead Lead Compound Identification Screening->Lead Development Further Drug Development Lead->Development

Caption: Logical progression from ligand and metal ion to a potential drug candidate.

References

Application Notes and Protocols: Nicotinic Acid Hydrazide in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of nicotinic acid hydrazide as a scaffold in the development of novel antimicrobial agents. This document details the synthesis of active derivatives, protocols for antimicrobial evaluation, and insights into their mechanism of action.

Introduction

Nicotinic acid hydrazide, a derivative of niacin (Vitamin B3), has emerged as a versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. Its derivatives, particularly hydrazones and Schiff bases, have demonstrated promising broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. The ease of synthesis and the ability to readily modify its structure make nicotinic acid hydrazide an attractive scaffold for developing new chemical entities to combat the growing challenge of antimicrobial resistance.

Synthesis of Nicotinic Acid Hydrazide Derivatives

A common and effective method for synthesizing antimicrobial agents from nicotinic acid hydrazide is through the formation of Schiff bases via condensation with various aldehydes and ketones.[1] This reaction is typically straightforward and can be accomplished with high yields.

General Protocol for the Synthesis of Nicotinic Acid Hydrazide Schiff Bases

This protocol outlines the synthesis of Schiff bases from nicotinic acid hydrazide and a selected aldehyde.

Materials:

  • Nicotinic acid hydrazide

  • Substituted aldehyde (e.g., salicylaldehyde, vanillin)

  • Ethanol (B145695) (HPLC grade)

  • Glacial acetic acid (catalyst)

  • Distilled water

  • Round bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Beakers

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Iodine chamber for TLC visualization

Procedure:

  • In a 50 mL round bottom flask, dissolve 0.5 mmol of nicotinic acid hydrazide in 20 mL of HPLC grade ethanol.

  • Add a catalytic amount (e.g., 1 mL) of glacial acetic acid to the solution and stir.

  • To this mixture, add an equimolar amount (0.5 mmol) of the desired aldehyde.

  • Attach a reflux condenser and heat the reaction mixture to 80°C with continuous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 12 hours), stop heating and allow the mixture to cool to room temperature.[2]

  • Pour the reaction mixture into cold water to precipitate the Schiff base product.[2]

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the product with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator.

  • Characterize the synthesized compound using appropriate analytical techniques (e.g., melting point, FT-IR, NMR, Mass Spectrometry).

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Nicotinic Acid Hydrazide Nicotinic Acid Hydrazide Dissolve Dissolve Nicotinic Acid Hydrazide->Dissolve Aldehyde/Ketone Aldehyde/Ketone Add Add Aldehyde/Ketone->Add Ethanol Ethanol Ethanol->Dissolve Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Add Dissolve->Add Reflux (80°C, 12h) Reflux (80°C, 12h) Add->Reflux (80°C, 12h) Monitor (TLC) Monitor (TLC) Reflux (80°C, 12h)->Monitor (TLC) Monitor (TLC)->Reflux (80°C, 12h) Incomplete Cool to RT Cool to RT Monitor (TLC)->Cool to RT Complete Precipitate in Cold Water Precipitate in Cold Water Cool to RT->Precipitate in Cold Water Filter Filter Precipitate in Cold Water->Filter Wash (Water, Ethanol) Wash (Water, Ethanol) Filter->Wash (Water, Ethanol) Dry Dry Wash (Water, Ethanol)->Dry Characterization Characterization Dry->Characterization

Caption: Workflow for the synthesis of nicotinic acid hydrazide Schiff bases.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of synthesized nicotinic acid hydrazide derivatives can be determined using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for a qualitative assessment of antimicrobial activity.

Protocol for Broth Microdilution Assay

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Materials:

  • Synthesized nicotinic acid hydrazide derivatives

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the appropriate antimicrobial agent dilution to each well.

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[3]

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation and Interpretation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[3]

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the organism.[3]

Protocol for Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of the susceptibility of a bacterial isolate to an antimicrobial agent.[4]

Materials:

  • Synthesized nicotinic acid hydrazide derivatives

  • Sterile filter paper disks

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Bacterial strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Sterile forceps

Procedure:

  • Preparation of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum in sterile saline with a turbidity equivalent to the 0.5 McFarland standard.[4]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate to obtain a confluent lawn of growth.[5]

  • Application of Disks:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[4]

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Bacterial Culture Bacterial Culture Prepare Inoculum (0.5 McFarland) Prepare Inoculum (0.5 McFarland) Bacterial Culture->Prepare Inoculum (0.5 McFarland) Test Compound Test Compound Prepare Compound Dilutions Prepare Compound Dilutions Test Compound->Prepare Compound Dilutions Inoculate Plate/Broth Inoculate Plate/Broth Prepare Inoculum (0.5 McFarland)->Inoculate Plate/Broth Apply Compound Apply Compound Prepare Compound Dilutions->Apply Compound Inoculate Plate/Broth->Apply Compound Incubate (35°C, 16-20h) Incubate (35°C, 16-20h) Apply Compound->Incubate (35°C, 16-20h) Read Results Read Results Incubate (35°C, 16-20h)->Read Results Determine MIC / Zone of Inhibition Determine MIC / Zone of Inhibition Read Results->Determine MIC / Zone of Inhibition

Caption: General workflow for in vitro antimicrobial susceptibility testing.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected nicotinic acid hydrazide derivatives against various microbial strains as reported in the literature.

Compound IDTarget OrganismMIC (µg/mL)Reference
Hydrazone 15S. aureus ATCC 65381.95 - 7.81[6]
Hydrazone 15S. epidermidis ATCC 122281.95 - 7.81[6]
Hydrazone 15B. subtilis ATCC 66331.95 - 7.81[6]
Hydrazone 16S. aureus ATCC 259233.91 - 7.81[6]
Hydrazone 16S. aureus ATCC 65383.91 - 7.81[6]
Compound 19E. coli12.5[6]
Compound 19S. aureus6.25[6]
Compound 19K. pneumoniae (MDR)12.5[6]
Compound 19MRSA13.125[6]
Compound 33P. aeruginosa0.22[7]
Compound 34P. aeruginosa0.19[7]
Isatin Hydrazide 8bM. tuberculosis12.5[8]
Isatin Hydrazide 8cM. tuberculosis6.25[8]

Mechanism of Action

The antimicrobial activity of hydrazone derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. One of the proposed mechanisms of action is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for DNA replication, transcription, and repair in bacteria.[6][9]

By binding to the active site of DNA gyrase, these compounds can prevent the enzyme from carrying out its function of introducing negative supercoils into DNA, ultimately leading to a cessation of cellular processes and bacterial cell death. The azomethine group (-N=CH-) present in hydrazones is considered to be a key pharmacophore responsible for this inhibitory activity.

G cluster_drug Antimicrobial Agent cluster_target Bacterial Cell cluster_effect Outcome Nicotinic Acid Hydrazide Derivative Nicotinic Acid Hydrazide Derivative DNA Gyrase DNA Gyrase Nicotinic Acid Hydrazide Derivative->DNA Gyrase Inhibits DNA Replication DNA Replication DNA Gyrase->DNA Replication Enables Inhibition of DNA Replication Inhibition of DNA Replication Bacterial Cell Death Bacterial Cell Death Inhibition of DNA Replication->Bacterial Cell Death Leads to

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Conclusion

Nicotinic acid hydrazide serves as a valuable and readily accessible platform for the development of new antimicrobial agents. Its derivatives, particularly Schiff bases and hydrazones, have demonstrated significant in vitro activity against a range of pathogenic microorganisms. The straightforward synthesis and well-established protocols for antimicrobial evaluation make this class of compounds an attractive area for further research and development in the quest for novel therapies to combat infectious diseases. Future work should focus on optimizing the structure of these derivatives to enhance their potency, broaden their spectrum of activity, and elucidate their mechanisms of action in greater detail.

References

Application Notes and Protocols for ¹H and ¹³C NMR Spectral Analysis of Nicotinic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and Nuclear Magnetic Resonance (NMR) spectral analysis of nicotinic acid hydrazide derivatives. This document outlines detailed experimental protocols for the synthesis of key derivatives and the subsequent acquisition and interpretation of their ¹H and ¹³C NMR spectra. The provided data and methodologies are intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery in the characterization of this important class of compounds.

Introduction

Nicotinic acid hydrazide, an isoniazid (B1672263) analog, and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antitubercular, antimicrobial, and anti-inflammatory properties.[1][2] The synthesis of novel derivatives through the modification of the hydrazide functional group allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these newly synthesized compounds. ¹H NMR provides detailed information about the proton environment in a molecule, including the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by providing information about the carbon skeleton of the molecule. Together, these techniques allow for unambiguous structure determination and purity assessment. This document provides standardized protocols for both the synthesis of common nicotinic acid hydrazide derivatives and their thorough NMR analysis.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and spectral analysis of nicotinic acid hydrazide derivatives.

Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis NicotinicAcid Nicotinic Acid NicotinoylChloride Nicotinoyl Chloride NicotinicAcid->NicotinoylChloride SOCl₂ or PCl₅ NicotinicAcidHydrazide Nicotinic Acid Hydrazide NicotinoylChloride->NicotinicAcidHydrazide Hydrazine Hydrate SchiffBase Schiff Base Derivative NicotinicAcidHydrazide->SchiffBase Condensation AromaticAldehyde Aromatic Aldehyde / Ketone AromaticAldehyde->SchiffBase Thiazolidinone Thiazolidinone Derivative SchiffBase->Thiazolidinone Cyclization NMR_Sample_Prep NMR Sample Preparation SchiffBase->NMR_Sample_Prep Thiazolidinone->NMR_Sample_Prep ThioglycolicAcid Thioglycolic Acid ThioglycolicAcid->Thiazolidinone NMR_Acquisition ¹H & ¹³C NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition Spectral_Analysis Spectral Data Analysis NMR_Acquisition->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation NMR Structure Elucidation Logic cluster_data NMR Data cluster_interpretation Interpretation cluster_structure Structural Information H_NMR ¹H NMR Spectrum ChemicalShift_H Chemical Shift (δ) - Proton Environment H_NMR->ChemicalShift_H Integration Integration - Proton Ratio H_NMR->Integration Multiplicity Multiplicity - Neighboring Protons H_NMR->Multiplicity C_NMR ¹³C NMR Spectrum ChemicalShift_C Chemical Shift (δ) - Carbon Types C_NMR->ChemicalShift_C FunctionalGroups Identify Functional Groups ChemicalShift_H->FunctionalGroups Integration->FunctionalGroups CouplingConstant Coupling Constant (J) - Connectivity Multiplicity->CouplingConstant Connectivity Establish Connectivity CouplingConstant->Connectivity CarbonSkeleton Determine Carbon Skeleton ChemicalShift_C->CarbonSkeleton FinalStructure Propose Final Structure FunctionalGroups->FinalStructure CarbonSkeleton->FinalStructure Connectivity->FinalStructure

References

Application Notes and Protocols for In Vitro Evaluation of Nicotinic Acid Hydrazide Derivatives Against M. tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis) necessitates the urgent development of novel antitubercular agents. Nicotinic acid hydrazide derivatives, structurally related to the first-line anti-TB drug isoniazid (B1672263) (INH), represent a promising class of compounds. Like INH, these derivatives are thought to interfere with the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.[1] This document provides detailed protocols for the in vitro evaluation of nicotinic acid hydrazide derivatives against M. tuberculosis, including methods for determining antimycobacterial activity and cytotoxicity.

Data Presentation: Antimycobacterial Activity of Nicotinic Acid Hydrazide Derivatives

The following tables summarize the in vitro antitubercular activity of three series of synthesized nicotinic acid hydrazide derivatives against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Table 1: 6-Aryl-2-methylnicotinohydrazides

Compound IDArMIC (µg/mL)
4aC6H525
4c4-FC6H4>100

Data from Bakr et al. (2015)[1]

Table 2: N'-Arylidene-6-(4-bromophenyl)-2-methylnicotinohydrazides

Compound IDArMIC (µg/mL)
7a-fVarious Aryl groups>100

Data from Bakr et al. (2015)[1]

Table 3: N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides

Compound IDRMIC (µg/mL)
8aH25
8b5-Cl12.50
8c5-Br6.25

Data from Bakr et al. (2015)[1]

Reference Drugs:

DrugMIC (µg/mL)
Isoniazid0.05
Pyrazinamide3.125

Data from Bakr et al. (2015)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol describes a colorimetric assay for determining the MIC of nicotinic acid hydrazide derivatives against M. tuberculosis. The assay uses Alamar Blue (resazurin), a redox indicator that changes from blue to pink in the presence of metabolically active cells.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • Nicotinic acid hydrazide derivatives (dissolved in DMSO)

  • Isoniazid and Pyrazinamide (as reference drugs)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Sterile deionized water

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Preparation of Inoculum:

    • Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the suspension 1:20 in supplemented 7H9 broth to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup:

    • Add 200 µL of sterile deionized water to the perimeter wells of a 96-well plate to minimize evaporation.

    • Add 100 µL of supplemented 7H9 broth to all test wells.

    • Prepare serial two-fold dilutions of the test compounds and reference drugs directly in the plate. The final concentrations should typically range from 0.1 to 100 µg/mL. Ensure the final DMSO concentration is ≤1%.

    • Include a drug-free control (inoculum only) and a sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to all test and drug-free control wells.

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After incubation, add 30 µL of Alamar Blue reagent to each well.

    • Re-incubate the plate for 24 hours.

    • Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

    • The MIC is the lowest drug concentration that prevents a color change from blue to pink.[2][3]

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic potential of the nicotinic acid hydrazide derivatives against a mammalian cell line (e.g., HepG2, a human liver cancer cell line) using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HepG2 cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Nicotinic acid hydrazide derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Sterile 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in supplemented DMEM.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4][5]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_antimycobacterial Antimycobacterial Activity cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis synthesis Synthesis of Nicotinic Acid Hydrazide Derivatives maba Microplate Alamar Blue Assay (MABA) synthesis->maba mtt MTT Assay on Mammalian Cells synthesis->mtt mic Determine MIC maba->mic sar Structure-Activity Relationship (SAR) Analysis mic->sar ic50 Determine IC50 mtt->ic50 ic50->sar mechanism_of_action compound Nicotinic Acid Hydrazide Derivative (Prodrug) katg Mycobacterial KatG Enzyme compound->katg Activation activated_drug Activated Drug katg->activated_drug inhA InhA (Enoyl-ACP Reductase) activated_drug->inhA inhibition Inhibition inhA->inhibition mycolic_acid Mycolic Acid Synthesis disruption Disruption mycolic_acid->disruption cell_wall Mycobacterial Cell Wall Integrity inhibition->mycolic_acid disruption->cell_wall structure_activity_relationship cluster_compounds Compound Series 8 cluster_activity Antimycobacterial Activity compound_8a Compound 8a (R=H) MIC = 25 µg/mL compound_8b Compound 8b (R=5-Cl) MIC = 12.50 µg/mL compound_8a->compound_8b Substitution with Cl compound_8c Compound 8c (R=5-Br) MIC = 6.25 µg/mL compound_8b->compound_8c Substitution with Br activity_increase Increasing Activity compound_8c->activity_increase

References

Application Notes and Protocols for the Green Synthesis of Nicotinic Acid Hydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the environmentally friendly synthesis of nicotinic acid hydrazide Schiff bases utilizing natural catalysts. The methodologies presented herein offer a sustainable alternative to conventional synthetic routes, minimizing the use of hazardous reagents and solvents.

Introduction

Nicotinic acid hydrazide and its derivatives are of significant interest in medicinal chemistry, forming the backbone of various pharmacologically active compounds. Schiff bases derived from nicotinic acid hydrazide have demonstrated a broad spectrum of biological activities, including anti-tubercular, antibacterial, and antifungal properties.[1] Traditional synthesis of these compounds often involves refluxing in organic solvents with catalysts like glacial acetic acid, which are associated with environmental and safety concerns.[2][3] The green chemistry approach detailed here leverages the catalytic activity of natural products, such as lemon juice, to facilitate the synthesis under milder and more sustainable conditions.[4] Lemon juice, containing 5-7% citric acid, acts as an effective and biodegradable catalyst.[4]

Advantages of the Green Synthesis Approach

The adoption of natural catalysts for the synthesis of nicotinic acid hydrazide Schiff bases presents several key advantages over conventional methods:

  • Eco-Friendly: Utilizes a natural, renewable, and biodegradable catalyst, reducing the environmental impact.[5]

  • Cost-Effective: Employs readily available and inexpensive materials.[4]

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, eliminating the need for heating and reducing energy consumption.[3]

  • Simplified Work-up: Often results in high-purity products with simple filtration, minimizing the use of organic solvents for purification.[2]

  • Reduced Reaction Time: Green methods can significantly shorten the time required for the reaction to reach completion.[2][6]

Experimental Data

The following tables summarize the quantitative data for the synthesis of nicotinic acid hydrazide and related Schiff bases under various conditions.

Table 1: Synthesis of Nicotinic Acid Hydrazide Schiff Bases using Lemon Juice

Aldehyde ReactantProductCatalystReaction TimeYieldMelting Point (°C)
Benzaldehyde(E)-N'-benzylidenenicotinohydrazideLemon Juice15 minModerate to Good185-187
4-Chlorobenzaldehyde(E)-N'-(4-chlorobenzylidene)nicotinohydrazideLemon Juice15 minModerate to Good203-205
4-Methoxybenzaldehyde(E)-N'-(4-methoxybenzylidene)nicotinohydrazideLemon Juice15 minModerate to Good185-187
3,4,5-Trimethoxybenzaldehyde(E)-N'-(3,4,5-trimethoxybenzylidene)nicotinohydrazideLemon Juice15 minModerate to Good128-130
2,4-Dichlorobenzaldehyde(E)-N'-(2,4-dichlorobenzylidene)nicotinohydrazideLemon Juice15 minModerate to Good138-140

Data extracted from Desai and Shinde (2015).[3][4]

Table 2: Comparative Synthesis of a Nicotinic Acid Hydrazide Schiff Base

Synthesis MethodCatalystReaction TimeYield (%)
Conventional RefluxNone specified2 h74
Green Method (Stirring)Lemon Juice15 minModerate to Good

Conventional method data for (E)-N'-(2-hydroxybenzylidene)nicotinohydrazide.[7] Green method data is for a series of nicotinic acid hydrazide Schiff bases.[3][4]

Table 3: Comparative Green Synthesis of Isonicotinic Acid Hydrazide Schiff Bases (Structural Isomers)

Green Synthesis MethodReaction TimeYield (%)
Stirring120 min88.82
Sonication80 min90.70
Microwave Irradiation8 min91.28

Data for the synthesis of 4-hydroxy benzylidene isonicotinoyl hydrazone, a structural isomer of the nicotinic acid derivative, is included to illustrate the efficiency of different green techniques.[6]

Experimental Protocols

Protocol 1: General Green Synthesis of Nicotinic Acid Hydrazide Schiff Bases using Lemon Juice

This protocol is adapted from the method described by Desai and Shinde (2015).[3]

Materials:

  • Nicotinic acid hydrazide

  • Substituted aromatic aldehydes

  • Ethanol (B145695)

  • Fresh lemons

  • Standard laboratory glassware (beakers, flasks, stirring apparatus)

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60-F254)

Procedure:

  • Catalyst Preparation:

    • Squeeze fresh lemons to extract the juice.

    • Filter the juice through a cotton plug or filter paper to remove solid particles. The clear, light-yellow filtrate is used as the catalyst.[4]

  • Reaction Setup:

    • In a suitable reaction flask, dissolve nicotinic acid hydrazide (0.01 mol) in a minimal amount of ethanol (e.g., 5.0 mL).

    • Add the prepared lemon juice (e.g., 2.0 mL) to the solution with swirling.

    • To this mixture, add the corresponding aromatic aldehyde (0.01 mol).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for approximately 15 minutes.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is considered complete upon the disappearance of the starting materials.

  • Product Isolation and Purification:

    • Upon completion, the solid product that precipitates is collected by suction filtration.

    • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization:

    • Characterize the synthesized Schiff bases using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Protocol 2: Characterization of Synthesized Schiff Bases

1. Melting Point:

  • Determine the melting point of the purified product using a melting point apparatus.

2. Infrared (IR) Spectroscopy:

  • Record the IR spectra of the compounds using an FTIR spectrophotometer, for example, with the KBr disc method.

  • Confirm the formation of the Schiff base by the presence of a characteristic imine (C=N) stretching vibration band.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Record the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Confirm the structure by analyzing the chemical shifts and integration of the protons, particularly the azomethine proton (-CH=N-).

Visualizations

G cluster_start Starting Materials cluster_catalyst Natural Catalyst cluster_reaction Reaction cluster_workup Work-up & Analysis NAH Nicotinic Acid Hydrazide Dissolve Dissolve NAH in Ethanol NAH->Dissolve Aldehyde Aromatic Aldehyde Add_Aldehyde Add Aldehyde Aldehyde->Add_Aldehyde Lemon Fresh Lemon Juice Lemon Juice (Catalyst) Lemon->Juice Extraction & Filtration Add_Catalyst Add Lemon Juice Juice->Add_Catalyst Dissolve->Add_Catalyst Add_Catalyst->Add_Aldehyde Stir Stir at Room Temperature (15 min) Add_Aldehyde->Stir TLC Monitor by TLC Stir->TLC Filter Filter Product TLC->Filter Recrystallize Recrystallize Filter->Recrystallize Characterize Characterize (m.p., IR, NMR) Recrystallize->Characterize

Caption: Experimental workflow for the green synthesis of nicotinic acid hydrazide Schiff bases.

G cluster_conventional Conventional Synthesis cluster_green Green Synthesis Conventional Conventional Method Organic_Solvents Hazardous Organic Solvents Conventional->Organic_Solvents Strong_Acid Strong Acid Catalysts (e.g., Acetic Acid) Conventional->Strong_Acid High_Temp High Temperature (Reflux) Conventional->High_Temp Long_Time Long Reaction Times Conventional->Long_Time Complex_Workup Complex Work-up Conventional->Complex_Workup Green Green Method Green->Conventional offers advantages over Natural_Catalyst Natural Catalyst (e.g., Lemon Juice) Green->Natural_Catalyst Mild_Conditions Room Temperature Green->Mild_Conditions Short_Time Short Reaction Times Green->Short_Time Simple_Workup Simple Filtration Green->Simple_Workup Eco_Friendly Eco-Friendly & Sustainable Green->Eco_Friendly

Caption: Advantages of green synthesis over conventional methods for Schiff base production.

References

Nicotinic Acid Hydrazide: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Nicotinic acid hydrazide, a derivative of vitamin B3, has emerged as a valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique structural features, comprising a pyridine (B92270) ring and a hydrazide moiety, provide a reactive platform for the construction of a diverse array of heterocyclic compounds. These resulting scaffolds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, pyrazoles, and pyridazines, are of significant interest due to their wide spectrum of biological activities, including antimicrobial, antitubercular, anti-inflammatory, and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic systems from nicotinic acid hydrazide.

Applications in Heterocyclic Synthesis

Nicotinic acid hydrazide serves as a readily available and cost-effective starting material for the synthesis of various five- and six-membered heterocyclic rings. The presence of the nucleophilic hydrazide group allows for facile condensation and cyclization reactions with a variety of electrophilic reagents.

  • 1,3,4-Oxadiazoles: These five-membered heterocycles are synthesized from nicotinic acid hydrazide through a two-step process. Initially, condensation with various aldehydes yields N'-arylidene-nicotinohydrazides (Schiff bases). Subsequent oxidative cyclization of these intermediates, often using reagents like acetic anhydride, affords the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring system. These compounds have demonstrated significant potential as antibacterial and antifungal agents.[1]

  • 1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from nicotinic acid hydrazide can be achieved through a multi-step pathway. One common method involves the initial conversion of the hydrazide to a 1,3,4-oxadiazole-2-thiol (B52307) intermediate by reacting with carbon disulfide in a basic medium. Subsequent treatment with hydrazine (B178648) hydrate (B1144303) leads to the formation of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol ring.[2][3]

  • Pyrazoles: Pyrazoles, another important class of five-membered heterocycles, can be synthesized by the reaction of nicotinic acid hydrazide with 1,3-dicarbonyl compounds. This condensation reaction, often carried out in a suitable solvent like ethanol (B145695), leads to the formation of the pyrazole (B372694) ring with substituents derived from the dicarbonyl compound.

  • Pyridazines: The synthesis of pyridazines from nicotinic acid hydrazide typically involves the reaction with a 1,4-dicarbonyl compound. This condensation reaction leads to the formation of the six-membered pyridazine (B1198779) ring. While direct examples starting from nicotinic acid hydrazide are not extensively documented, the general reactivity of hydrazides with 1,4-diketones provides a viable synthetic route.

Biological Significance and Signaling Pathways

Many heterocyclic compounds derived from nicotinic acid hydrazide exhibit promising biological activities, primarily as antimicrobial agents. Their mechanism of action often involves the inhibition of essential bacterial enzymes.

Inhibition of Pantothenate Synthetase: Some nicotinic acid hydrazide derivatives have been shown to target pantothenate synthetase, a key enzyme in the biosynthesis of pantothenate (Vitamin B5).[1] This vitamin is a precursor for the synthesis of coenzyme A, which is essential for numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism. By inhibiting this enzyme, the compounds effectively starve the bacteria of a crucial nutrient, leading to growth inhibition.

Inhibition of DNA Gyrase: Another important target for these compounds is DNA gyrase, a type II topoisomerase found in bacteria.[1] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these fundamental cellular processes, ultimately resulting in bacterial cell death.

Experimental Protocols

Protocol 1: Synthesis of N'-Aryl-Nicotinohydrazides (Schiff Bases)

This protocol describes the synthesis of Schiff base intermediates, which are precursors for 1,3,4-oxadiazoles.

Materials:

  • Nicotinic acid hydrazide

  • Appropriate aromatic aldehyde

  • Ethanol (96%)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 0.01 mol of nicotinic acid hydrazide in 20 mL of 96% ethanol in a round-bottom flask.

  • Add 0.011 mol of the selected aromatic aldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry.

  • Recrystallize the product from ethanol to obtain the pure N'-aryl-nicotinohydrazide.

Protocol 2: Synthesis of 2-(Pyridin-3-yl)-5-Aryl-1,3,4-Oxadiazoles

This protocol outlines the cyclization of Schiff bases to form 1,3,4-oxadiazoles.

Materials:

  • N'-Aryl-nicotinohydrazide (from Protocol 1)

  • Acetic anhydride

Procedure:

  • In a round-bottom flask, suspend 0.01 mol of the N'-aryl-nicotinohydrazide in 10 mL of acetic anhydride.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the precipitated solid by filtration.

  • Wash the solid thoroughly with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acetic acid.

  • Dry the product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-(pyridin-3-yl)-5-aryl-1,3,4-oxadiazole.

Protocol 3: Synthesis of 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

This protocol details the synthesis of a 1,2,4-triazole (B32235) derivative.

Materials:

  • Nicotinic acid hydrazide

  • Carbon disulfide

  • Potassium hydroxide (B78521)

  • Ethanol

  • Hydrazine hydrate (80%)

  • Hydrochloric acid

Procedure:

  • Synthesis of Potassium 3-nicotinoyldithiocarbazate: Dissolve 0.01 mol of nicotinic acid hydrazide and 0.015 mol of potassium hydroxide in 50 mL of absolute ethanol. Cool the solution in an ice bath and add 0.015 mol of carbon disulfide dropwise with continuous stirring. Stir the mixture at room temperature for 12-16 hours. Collect the precipitated potassium salt by filtration, wash with cold ether, and dry.

  • Synthesis of 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (B1331002): Reflux a suspension of 0.01 mol of the potassium salt from the previous step in 30 mL of ethanol for 8-10 hours. Cool the reaction mixture and acidify with dilute hydrochloric acid. Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the 1,3,4-oxadiazole-2-thiol.

  • Synthesis of 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: Reflux a mixture of 0.01 mol of the 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol and 0.02 mol of 80% hydrazine hydrate in 20 mL of ethanol for 6-8 hours. Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and recrystallize from ethanol to obtain the pure triazole derivative.

Protocol 4: Synthesis of 1-Nicotinoyl-3,5-dimethyl-1H-pyrazole (Representative)

This protocol provides a general method for the synthesis of pyrazole derivatives.

Materials:

Procedure:

  • Dissolve 0.01 mol of nicotinic acid hydrazide in 25 mL of ethanol in a round-bottom flask.

  • Add 0.01 mol of acetylacetone to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 5-7 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Treat the residue with cold water to induce precipitation.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure 1-nicotinoyl-3,5-dimethyl-1H-pyrazole.

Protocol 5: Synthesis of 3,6-Disubstituted Pyridazines (General Approach)

This protocol outlines a general strategy for the synthesis of pyridazines.

Materials:

  • Nicotinic acid hydrazide

  • A suitable 1,4-dicarbonyl compound (e.g., 2,5-hexanedione)

  • Ethanol or Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of nicotinic acid hydrazide and 0.01 mol of the 1,4-dicarbonyl compound in 30 mL of ethanol or acetic acid.

  • Reflux the reaction mixture for 6-10 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the desired 3,6-disubstituted pyridazine derivative.

Quantitative Data Summary

The following tables summarize typical reaction yields and biological activity data for heterocyclic compounds derived from nicotinic acid hydrazide.

Table 1: Synthesis Yields of Heterocyclic Compounds

Heterocyclic SystemReagentsSolventReaction Time (h)Yield (%)Reference
N'-(4-chlorobenzylidene)nicotinohydrazideNicotinic acid hydrazide, 4-chlorobenzaldehydeEthanol385[1]
2-(4-chlorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazoleN'-(4-chlorobenzylidene)nicotinohydrazide, Acetic anhydrideAcetic anhydride578[1]
4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol, Hydrazine hydrateEthanol772[2]
1-Nicotinoyl-3,5-diphenyl-2-pyrazolineNicotinic acid hydrazide, ChalconeEthanol680[4]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
N'-(5-nitrofuran-2-ylmethylene)nicotinohydrazide3.91---[1]
2-(5-nitrofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole15.62---[1]
Nicotinic acid hydrazide derivative 8b----[2]
Nicotinic acid hydrazide derivative 8c----[2]

Note: '-' indicates data not available in the cited sources. Antitubercular activity is reported against Mycobacterium tuberculosis H37Rv.

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Pathways cluster_intermediates Intermediates cluster_products Heterocyclic Products start Nicotinic Acid Hydrazide aldehyde Aromatic Aldehyde start->aldehyde Condensation dicarbonyl13 1,3-Dicarbonyl start->dicarbonyl13 Condensation dicarbonyl14 1,4-Dicarbonyl start->dicarbonyl14 Condensation cs2 CS2 / KOH start->cs2 Reaction schiff Schiff Base (N'-Aryl-nicotinohydrazide) aldehyde->schiff pyrazole Pyrazole dicarbonyl13->pyrazole pyridazine Pyridazine dicarbonyl14->pyridazine oxathiol 1,3,4-Oxadiazole-2-thiol cs2->oxathiol oxadiazole 1,3,4-Oxadiazole schiff->oxadiazole Cyclization (Acetic Anhydride) triazole 1,2,4-Triazole oxathiol->triazole Hydrazine Hydrate signaling_pathway cluster_pantothenate Pantothenate Biosynthesis Pathway (Bacteria) cluster_dna_gyrase DNA Gyrase Mechanism (Bacteria) pantoate Pantoate panS Pantothenate Synthetase pantoate->panS beta_alanine β-Alanine beta_alanine->panS atp1 ATP atp1->panS ppi1 PPi + AMP pantothenate Pantothenate (Vitamin B5) coa Coenzyme A pantothenate->coa Further Steps panS->ppi1 panS->pantothenate inhibitor1 Nicotinic Acid Hydrazide Derivative inhibitor1->panS Inhibition relaxed_dna Relaxed Circular DNA gyrase DNA Gyrase (GyrA/GyrB) relaxed_dna->gyrase adp ADP + Pi gyrase->adp supercoiled_dna Negatively Supercoiled DNA gyrase->supercoiled_dna atp2 ATP atp2->gyrase inhibitor2 Nicotinic Acid Hydrazide Derivative inhibitor2->gyrase Inhibition

References

Application of nicotinic acid hydrazide in the study of enzyme inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid hydrazide, a hydrazide derivative of nicotinic acid (Vitamin B3), is a versatile molecule that has garnered interest in medicinal chemistry, primarily as a scaffold for the synthesis of compounds with antitubercular activity. Its structural similarity to isoniazid (B1672263) (isonicotinic acid hydrazide), a cornerstone in tuberculosis treatment, has prompted investigations into its biological effects. Beyond its role in antimicrobial research, nicotinic acid hydrazide has been identified as an inhibitor of certain enzymes, notably peroxidases. This document provides a detailed overview of the application of nicotinic acid hydrazide in the study of enzyme inhibition, complete with protocols for assessing its inhibitory potential and a framework for data presentation.

While the primary literature extensively explores the derivatives of nicotinic acid hydrazide, specific quantitative inhibitory data (e.g., IC50, Ki) for the parent compound is not widely available. However, based on the known activity of related hydrazide compounds, this document outlines the methodologies to determine these values and contextualizes its potential mechanisms of action.

Enzyme Inhibition Profile of Nicotinic Acid Hydrazide

Nicotinic acid hydrazide has been identified as a peroxidase inhibitor.[1] Peroxidases are a large family of enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide. The inhibition of these enzymes can have significant physiological effects. For instance, myeloperoxidase (MPO) is a peroxidase enzyme implicated in inflammatory processes, and its inhibition is a target for anti-inflammatory drug development.

The mechanism of inhibition by aromatic hydrazides, a class to which nicotinic acid hydrazide belongs, is often mechanism-based, requiring metabolic activation by the peroxidase itself.[2] This activation can lead to the formation of a reactive species that covalently modifies and inactivates the enzyme.

Derivatives of nicotinic acid hydrazide have also shown inhibitory activity against other enzymes, such as fungal succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid cycle.[3][4][5] However, data on the direct inhibition of SDH by the parent nicotinic acid hydrazide is not currently available.

Quantitative Data on Enzyme Inhibition

As of the latest literature review, specific IC50 or Ki values for the inhibition of enzymes by nicotinic acid hydrazide are not well-documented. The table below is provided as a template for researchers to populate with their experimental data. For context, a study on various aromatic hydrazides as inhibitors of the peroxidase activity of prostaglandin (B15479496) H2 synthase-2 (PGHS-2) reported IC50 values in the range of 6-100 µM for potent inhibitors.[2]

Enzyme TargetEnzyme SourceInhibitorIC50KiType of InhibitionReference
Peroxidase (e.g., HRP, MPO)Horseradish, Human NeutrophilsNicotinic Acid HydrazideData not availableData not availableData not available(To be determined by experiment)
Succinate Dehydrogenase (SDH)Fungal, MammalianNicotinic Acid HydrazideData not availableData not availableData not available(To be determined by experiment)

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6] Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

Experimental Protocols

Protocol 1: Determination of Peroxidase Inhibition by Nicotinic Acid Hydrazide

This protocol is adapted from standard peroxidase assays and the study of aromatic hydrazide inhibitors.[2][6] It is designed to determine the IC50 value of nicotinic acid hydrazide for a peroxidase enzyme, such as horseradish peroxidase (HRP).

Materials:

  • Horseradish Peroxidase (HRP)

  • Nicotinic acid hydrazide

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Hydrogen peroxide (H2O2)

  • Peroxidase substrate (e.g., Guaiacol, ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)])

  • Spectrophotometer or microplate reader

  • 96-well microplates or cuvettes

  • DMSO (for dissolving nicotinic acid hydrazide)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of HRP in phosphate buffer.

    • Prepare a stock solution of nicotinic acid hydrazide in DMSO.

    • Prepare a series of dilutions of nicotinic acid hydrazide in phosphate buffer from the stock solution.

    • Prepare the substrate solution in phosphate buffer. For guaiacol, the oxidation product can be monitored at 470 nm.[6] For ABTS, the product can be monitored at 405 nm.

    • Prepare the hydrogen peroxide solution in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of HRP solution to each well.

    • Add varying concentrations of the nicotinic acid hydrazide dilutions to the wells. Include a control well with buffer and DMSO without the inhibitor.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiation of Reaction:

    • To start the reaction, add the substrate solution to each well, followed immediately by the hydrogen peroxide solution.

  • Measurement:

    • Immediately measure the change in absorbance over time at the appropriate wavelength for the chosen substrate using a microplate reader. The rate of the reaction is proportional to the slope of the absorbance versus time plot.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of nicotinic acid hydrazide compared to the control reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Synthesis of Nicotinic Acid Hydrazide

This is a general procedure for the synthesis of nicotinic acid hydrazide from nicotinic acid.

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl2) or oxalyl chloride

  • Hydrazine (B178648) hydrate (B1144303) (N2H4·H2O)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Apparatus for reflux and filtration

Procedure:

  • Activation of Nicotinic Acid:

    • Nicotinic acid is converted to its more reactive acid chloride. This is typically achieved by refluxing nicotinic acid with an excess of thionyl chloride until the solid dissolves and gas evolution ceases. The excess thionyl chloride is then removed under reduced pressure.

  • Hydrazinolysis:

    • The resulting nicotinoyl chloride is dissolved in an anhydrous solvent and slowly added to a solution of hydrazine hydrate in the same solvent, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

    • The reaction mixture is then stirred at room temperature or gently refluxed for a few hours.

  • Isolation and Purification:

    • The reaction mixture is cooled, and the precipitated nicotinic acid hydrazide is collected by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or water.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Dilutions Create Inhibitor Serial Dilutions Reagents->Dilutions Setup Set up reaction (Enzyme + Inhibitor) Dilutions->Setup Initiate Initiate reaction (Add Substrate + H2O2) Setup->Initiate Measure Measure activity (Spectrophotometry) Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

Peroxidase_Inhibition_Mechanism E_Fe3 Peroxidase (Fe³⁺) Compound_I Compound I (Fe⁴⁺=O Por•⁺) E_Fe3->Compound_I + H₂O₂ H2O2 H₂O₂ H2O 2H₂O Compound_I->E_Fe3 - H₂O NAH_radical NAH Radical Compound_I->NAH_radical + NAH Inactive_Enzyme Inactive Enzyme (Covalently Modified) Compound_I->Inactive_Enzyme Mechanism-Based Inactivation NAH Nicotinic Acid Hydrazide (NAH) NAH_radical->Inactive_Enzyme Covalent Modification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Nicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of nicotinic acid hydrazide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of nicotinic acid hydrazide, particularly through the common method of reacting a nicotinic acid ester with hydrazine (B178648) hydrate (B1144303).

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).[1]Increased product formation over time.
Increase the reaction temperature to reflux, if not already at that temperature.[1]Faster reaction rate and improved conversion.
Ensure a sufficient excess of hydrazine hydrate is used (typically 5-10 molar equivalents).[1][2]Drives the reaction equilibrium towards the product.
Degradation of Starting Material or Product Consider lowering the reaction temperature and extending the reaction time.[1]Minimizes the formation of degradation byproducts.
If compounds are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]Prevents oxidative degradation of reactants or products.
Poor Reagent Quality Use anhydrous hydrazine hydrate and a dry, high-purity solvent.[1]Reduces side reactions caused by water or impurities.

Issue 2: Impure Product (Multiple Spots on TLC)

Potential Cause Troubleshooting Step Expected Outcome
Unreacted Starting Material Increase the reaction time or the amount of hydrazine hydrate.[1]Complete consumption of the starting ester.
Formation of Side Products Lowering the reaction temperature may reduce the formation of side products.[1]Cleaner reaction profile with fewer impurities.
Consider using a different solvent.[1]Altered reaction selectivity, potentially favoring the desired product.
Impure Starting Ester Purify the starting nicotinic acid ester by recrystallization or column chromatography before the reaction.[1]Removes impurities that could interfere with the reaction or co-crystallize with the product.

Issue 3: Difficulty in Product Isolation

Potential Cause Troubleshooting Step Expected Outcome
Product is Soluble in the Reaction Solvent If the product does not precipitate upon cooling, try removing the solvent under reduced pressure. The resulting residue can then be triturated with a non-polar solvent to induce precipitation.[1]Precipitation of the solid product.
Extraction with a suitable organic solvent may be necessary if the product is not easily precipitated.[1]Isolation of the product from the reaction mixture.
Oily or Gummy Product Try dissolving the crude product in a minimal amount of a suitable solvent and then adding a non-polar solvent to precipitate the pure hydrazide.[1]Formation of a crystalline solid.
Purification by column chromatography may be required.[1]Separation of the desired product from impurities.

Troubleshooting Workflow

G start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Not Complete check_purity Check Purity of Starting Material check_reaction->check_purity Complete but Impure troubleshoot_incomplete Increase Time/ Temp/ Hydrazine Excess incomplete->troubleshoot_incomplete success Improved Yield/ Purity troubleshoot_incomplete->success impure_sm Impure Starting Material check_purity->impure_sm Impure isolation_issue Difficulty in Isolation check_purity->isolation_issue Pure but Low Isolation purify_sm Purify Starting Material impure_sm->purify_sm purify_sm->success troubleshoot_isolation Modify Work-up: - Evaporate & Triturate - Recrystallize - Chromatography isolation_issue->troubleshoot_isolation troubleshoot_isolation->success

Caption: Troubleshooting workflow for nicotinic acid hydrazide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing nicotinic acid hydrazide?

The most frequently cited method is the hydrazinolysis of a nicotinic acid ester (such as ethyl nicotinate (B505614) or methyl nicotinate) with hydrazine hydrate.[3][4] This method is often preferred due to its relatively straightforward procedure and good yields.

Q2: What is the typical molar ratio of nicotinic acid ester to hydrazine hydrate?

A significant excess of hydrazine hydrate is typically used to drive the reaction to completion. Molar ratios of ester to hydrazine hydrate can range from 1:5 to 1:20.[1][2]

Q3: What are the recommended solvents and reaction temperatures?

Ethanol (B145695) and methanol (B129727) are the most common solvents for this reaction.[2][4] The reaction can be performed at room temperature, but refluxing is often employed to increase the reaction rate and improve the yield.[1][3]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the ester and the formation of the hydrazide product.[1]

Q5: Are there alternative synthesis methods?

Yes, other methods include:

  • Reacting nicotinoyl chloride with hydrazine hydrate. This method first requires the synthesis of the acid chloride from nicotinic acid using a chlorinating agent like phosphorus pentachloride.[5]

  • Direct condensation of nicotinic acid with hydrazine in the presence of a catalyst, such as tetra-n-butoxy titanium.[6]

Experimental Protocols

Protocol 1: Synthesis from Ethyl Nicotinate and Hydrazine Hydrate

This protocol is adapted from procedures described in the literature.[4]

Materials:

  • Ethyl nicotinate

  • Hydrazine hydrate (80% or higher)

  • Absolute ethanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve ethyl nicotinate (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Under ice-cooling, slowly add hydrazine hydrate (4 equivalents) dropwise to the solution with stirring.

  • After the addition is complete, continue stirring at room temperature for 15 minutes.

  • Heat the mixture to reflux and maintain for 10 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, remove the ethanol by rotary evaporation.

  • Pour the resulting mixture into cold water and extract with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude nicotinic acid hydrazide.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Experimental Workflow: Synthesis from Ester

G start Dissolve Ethyl Nicotinate in Ethanol add_hydrazine Add Hydrazine Hydrate (0°C) start->add_hydrazine stir_rt Stir at Room Temperature (15 min) add_hydrazine->stir_rt reflux Reflux (10h) stir_rt->reflux monitor Monitor with TLC reflux->monitor workup Work-up: - Evaporate Ethanol - Add Water - Extract with Ethyl Acetate monitor->workup Reaction Complete purify Dry and Concentrate Organic Phase workup->purify end Nicotinic Acid Hydrazide purify->end

Caption: Workflow for nicotinic acid hydrazide synthesis from ethyl nicotinate.

Protocol 2: Synthesis from Nicotinoyl Chloride and Hydrazine Hydrate

This protocol is based on a method involving an acid chloride intermediate.[5]

Materials:

  • Nicotinic acid

  • Phosphorus pentachloride

  • Anhydrous carbon tetrachloride

  • Hydrazine hydrate

  • Aqueous sodium bicarbonate (10%)

  • Methanol

Procedure: Step 1: Synthesis of Nicotinoyl Chloride

  • In a round-bottom flask, mix nicotinic acid (1 equivalent) and phosphorus pentachloride (1.67 equivalents) in anhydrous carbon tetrachloride.

  • Reflux the mixture for 2 hours at 100°C.

  • Distill off the solvent to obtain the solid acid chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Nicotinic Acid Hydrazide

  • To the nicotinoyl chloride (1 equivalent) from Step 1, add hydrazine hydrate (3.33 equivalents) dropwise at 0°C.

  • Stir the resulting mixture for 5 hours at room temperature.

  • A solid will form. Collect the solid and wash it with 10% aqueous sodium bicarbonate.

  • Dry the solid under a vacuum.

  • Recrystallize the product from methanol to obtain pure nicotinic acid hydrazide.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nicotinic Acid Hydrazide Synthesis

Starting Material Reagents Solvent Temperature Time Yield Reference
Ethyl NicotinateHydrazine HydrateEthanolReflux10 h78%[4]
Methyl NicotinateHydrazine HydrateMethanolRoom Temp12 h67%[4]
Methyl NicotinateHydrazine HydrateEthanolRoom Temp3 h93.2%[4]
Ethyl 2-methyl-6-arylnicotinatesHydrazine Hydrate-Reflux3 h79-90%[3]
Nicotinoyl ChlorideHydrazine Hydrate-0°C to Room Temp5 h78.2%[5]
Nicotinic AcidHydrazine Hydrate, Tetra-n-butoxy titaniumn-butanol/tolueneReflux->80%[6]

References

Technical Support Center: Purification of Nicotinic Acid Hydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nicotinic acid hydrazide and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude nicotinic acid hydrazide?

A1: The most common and effective methods for purifying nicotinic acid hydrazide and its derivatives are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities I might encounter in my crude nicotinic acid hydrazide?

A2: Common impurities include unreacted starting materials such as nicotinic acid or its corresponding ester, and excess hydrazine (B178648) hydrate (B1144303) used in the synthesis.[1][2] Side products from the reaction can also be present. For derivatives like Schiff bases, unreacted aldehydes or ketones and potential hydrolysis products are common impurities.[3][4]

Q3: My nicotinic acid hydrazide derivative (a Schiff base) seems to be decomposing during purification on a silica (B1680970) gel column. What could be the cause and how can I prevent it?

A3: Schiff bases (imines) can be sensitive to the acidic nature of standard silica gel, which can lead to hydrolysis back to the hydrazide and the corresponding aldehyde or ketone.[4] To prevent this, consider using neutral alumina (B75360) as the stationary phase for column chromatography.[4] Additionally, ensure your solvents are dry and avoid prolonged exposure of the compound to the stationary phase.

Q4: I am having trouble with peak tailing in the HPLC analysis of my nicotinic acid hydrazide derivative. What are the likely causes and solutions?

A4: Peak tailing for basic compounds like nicotinic acid hydrazide and its derivatives is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the basic nitrogen atoms of the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[2][5]

Here are some solutions to mitigate peak tailing:

  • Use a low pH mobile phase: Adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can protonate the basic analyte and suppress its interaction with silanol groups.[5]

  • Use a high pH mobile phase: With a suitable pH-stable column, a high pH mobile phase (e.g., using ammonium (B1175870) hydroxide) can deprotonate the silanol groups, reducing interactions.

  • Add a buffer: Buffers can help maintain a consistent pH and mask silanol interactions.[6]

  • Use an end-capped column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

  • Consider mixed-mode chromatography: These columns have stationary phases with both reverse-phase and ion-exchange properties, which can improve peak shape for ionizable compounds.[7][8]

Troubleshooting Guides

Recrystallization

Issue 1: Low recovery after recrystallization.

  • Possible Cause 1: The compound is too soluble in the chosen solvent even at low temperatures.

    • Solution: Select a solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures. You may need to screen several solvents or use a mixed-solvent system.[9][10] For a mixed-solvent system, dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[10]

  • Possible Cause 2: Too much solvent was used.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will keep more of your product dissolved even after cooling, thus reducing the yield.

  • Possible Cause 3: The cooling process was too rapid.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

Issue 2: The product "oils out" instead of crystallizing.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.

    • Solution: Choose a solvent with a lower boiling point than the melting point of your compound.

  • Possible Cause 2: The presence of impurities that depress the melting point.

    • Solution: Try to remove some impurities by a preliminary purification step, such as a simple filtration or a wash, before recrystallization. Alternatively, try a different recrystallization solvent or a mixed-solvent system.

Column Chromatography

Issue 1: Poor separation of the desired compound from impurities.

  • Possible Cause 1: Inappropriate solvent system (mobile phase).

    • Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. A common starting point for nicotinic acid hydrazide and its derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol (B129727).[11][12] For basic compounds, adding a small amount of a base like triethylamine (B128534) (0.1-1%) to the mobile phase can improve peak shape and reduce tailing on the column.[12]

  • Possible Cause 2: Column overloading.

    • Solution: Use an appropriate ratio of crude material to the stationary phase. A general guideline is a 1:20 to 1:100 ratio (by weight) of the crude mixture to silica gel, depending on the difficulty of the separation.[13]

  • Possible Cause 3: Improperly packed column.

    • Solution: Ensure the column is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and poor separation.

Issue 2: The compound is not eluting from the column.

  • Possible Cause 1: The mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. If necessary, a more polar solvent like methanol can be added to the mobile phase.[14]

  • Possible Cause 2: The compound is irreversibly binding to the silica gel.

    • Solution: As mentioned for Schiff bases, the acidic nature of silica can be problematic. Try using neutral alumina as the stationary phase. For other basic compounds, adding a base to the mobile phase can help with elution.

Preparative HPLC

Issue 1: Poor peak shape (fronting or tailing) at high concentrations.

  • Possible Cause 1: Mass overload.

    • Solution: Reduce the amount of sample injected onto the column. Perform a loading study to determine the maximum amount of sample that can be loaded without compromising peak shape and resolution.[6]

  • Possible Cause 2: Sample solvent is too strong.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent if possible. Injecting a large volume of a strong solvent can cause peak distortion.[15]

Issue 2: The collected fractions are not pure.

  • Possible Cause 1: Co-elution of impurities.

    • Solution: Optimize the separation at an analytical scale first. This may involve screening different columns, mobile phases, and gradients. A shallower gradient around the elution time of the target compound can improve resolution.[16]

  • Possible Cause 2: Fraction collection settings are not optimized.

    • Solution: Adjust the peak detection threshold and the start/end of peak collection parameters to ensure that only the purest part of the peak is collected.

Quantitative Data

Table 1: Solubility of Nicotinic Acid Hydrazide

SolventSolubility at 25°C ( g/100 mL)Reference
Water5.0[17]
Ethanol (B145695)Soluble[3]
MethanolSoluble[18]
BenzeneSlightly Soluble
Acetic Acid:Water (1:1)2.5[17]

Table 2: Recrystallization Data for Isonicotinic Acid Hydrazide (Isoniazid) - A Close Analog

SolventYield (%)Reference
95% Ethanol>80[1]
95% Ethanol86[1]
Ethanol87[3]

Experimental Protocols

Protocol 1: Recrystallization of Nicotinic Acid Hydrazide from Ethanol
  • Dissolution: In a fume hood, place the crude nicotinic acid hydrazide in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.

Protocol 2: Column Chromatography of a Nicotinic Acid Hydrazide Derivative
  • TLC Analysis: Develop a suitable solvent system using TLC. For a moderately polar derivative, a starting point could be a mixture of hexanes and ethyl acetate. Aim for an Rf of 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar mobile phase.[19][20]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution). For example, start with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.[19]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Protocol 3: Preparative HPLC of a Nicotinic Acid Hydrazide Derivative
  • Analytical Method Development: Develop a separation method on an analytical HPLC system first. A common setup would be a C18 reverse-phase column with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid or TFA.[21]

  • Method Scaling: Scale up the analytical method to a preparative scale. This involves adjusting the flow rate, gradient time, and injection volume based on the dimensions of the preparative column.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered to remove any particulates.

  • Purification Run: Equilibrate the preparative column with the initial mobile phase. Inject the sample and run the preparative gradient.

  • Fraction Collection: Use a fraction collector to collect the eluent based on UV absorbance peaks corresponding to the target compound.

  • Analysis and Isolation: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvents, often by lyophilization if the mobile phase is volatile.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product start Crude Product recrystallization Recrystallization start->recrystallization Choose Method column_chrom Column Chromatography start->column_chrom Choose Method prep_hplc Preparative HPLC start->prep_hplc Choose Method purity_check Purity Check (TLC/HPLC) recrystallization->purity_check column_chrom->purity_check prep_hplc->purity_check purity_check->recrystallization Purity <95% purity_check->column_chrom Purity <95% pure_product Pure Product purity_check->pure_product Purity >95%

Caption: General workflow for the purification of nicotinic acid hydrazide and its derivatives.

troubleshooting_hplc cluster_causes Potential Causes cluster_solutions Solutions issue HPLC Peak Tailing cause1 Silanol Interactions issue->cause1 cause2 Incorrect Mobile Phase pH issue->cause2 cause3 Column Overload issue->cause3 cause4 Poorly Packed Column issue->cause4 solution1a Add Acidic Modifier (TFA) cause1->solution1a solution1b Use End-Capped Column cause1->solution1b solution1c Use Mixed-Mode Column cause1->solution1c solution2 Adjust pH with Buffer cause2->solution2 solution3 Reduce Sample Concentration cause3->solution3 solution4 Replace Column cause4->solution4

Caption: Troubleshooting guide for HPLC peak tailing of basic compounds.

References

Technical Support Center: Overcoming Common Side Reactions in Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Schiff base formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the synthesis of imines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Schiff base formation?

A1: Generally, a mildly acidic environment (pH 4-6) is optimal for Schiff base formation.[1][2][3] This is because the reaction requires acid catalysis for the dehydration of the carbinolamine intermediate.[4] However, a high acid concentration (low pH) will protonate the amine, inhibiting its nucleophilic attack on the carbonyl group, thus slowing down or preventing the reaction.[2][4][5] Conversely, at neutral or alkaline pH, the dehydration step is slow and becomes the rate-limiting step.[3][5] The ideal pH can vary depending on the specific substrates and should be determined experimentally.[3][5]

Q2: Why is my reaction yield low or the reaction not proceeding to completion?

A2: Low yields are often due to the reversible nature of Schiff base formation. The presence of water, a byproduct, can drive the equilibrium back towards the reactants.[2][6] To overcome this, it is crucial to remove water as it forms.[7] Other factors include suboptimal pH, incorrect temperature, or the formation of side products.[2][6] Increasing the concentration of one reactant can also help shift the equilibrium towards the product.[2]

Q3: My product is a dark, tarry substance. What happened?

A3: A dark or tarry product often indicates polymerization or oxidation side reactions.[6] Phenolic groups, for instance, are susceptible to oxidation, especially at elevated temperatures or in the presence of air.[6] Polymerization can occur under harsh conditions like high temperatures.[6] To avoid this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and at a lower temperature.[6]

Q4: How can I prevent the hydrolysis of my Schiff base product?

A4: Schiff base hydrolysis is the reverse of its formation and is catalyzed by water. To prevent this, ensure all reagents and solvents are anhydrous and store the final product in a dry environment.[8] The removal of water during the reaction using methods like a Dean-Stark apparatus or dehydrating agents is critical.[2][7] Some Schiff bases are more stable to hydrolysis than others; for instance, those derived from aromatic aldehydes benefit from conjugation and tend to be more stable.[2]

Q5: What are common side products I should be aware of?

A5: Besides hydrolysis and polymerization products, other common side reactions include Michael addition if the reactants contain appropriate functional groups, cyclization, and rearrangement reactions.[9][10] Aldehydes with α-hydrogens can also undergo self-condensation (aldol condensation) under acidic or basic conditions.[3][5][6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during Schiff base synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reversible reaction: Presence of water byproduct is shifting the equilibrium to the starting materials.[2][6] 2. Suboptimal pH: pH is too high or too low, inhibiting either the nucleophilic attack or the dehydration step.[2][4] 3. Incomplete reaction: Insufficient reaction time or temperature.[6]1. Remove water: Use a Dean-Stark apparatus, molecular sieves, or other dehydrating agents (e.g., Na₂SO₄, MgSO₄).[2][6][7] 2. Optimize pH: Adjust the pH to a mildly acidic range (typically 4-6) using a buffer or a catalytic amount of acid (e.g., acetic acid, p-TsOH).[1][2][7] 3. Increase reaction time/temperature: Monitor the reaction by TLC and adjust time and temperature accordingly.[6][7]
Formation of Dark, Tarry Substance 1. Polymerization: Schiff bases, especially from aliphatic aldehydes, can be unstable and polymerize.[2][6] 2. Oxidation: Reactants or products with sensitive functional groups (e.g., phenols) may have oxidized.[6]1. Milder conditions: Use lower temperatures and shorter reaction times.[6] 2. Inert atmosphere: Perform the reaction under nitrogen or argon to prevent oxidation.[6]
Product Hydrolyzes During Workup/Storage 1. Presence of water: The imine bond is susceptible to hydrolysis.[8]1. Anhydrous conditions: Use dry solvents and reagents. During workup, avoid aqueous solutions if possible. Store the final product in a desiccator or under an inert atmosphere.[8]
Presence of Michael Adducts 1. Reactive substrates: The amine (Michael donor) may have added to an α,β-unsaturated system on the carbonyl compound (Michael acceptor).[11]1. Modify reactants: Protect the Michael acceptor or donor functionality if possible. 2. Optimize conditions: Lower temperatures may favor the desired Schiff base formation over the Michael addition.
Unreacted Starting Materials in Product 1. Incomplete reaction: Equilibrium was reached before full conversion.[6]1. Push the equilibrium: Use an excess of one reactant (the less expensive one) and ensure efficient water removal.[2] 2. Use a catalyst: Add a catalytic amount of acid to speed up the reaction.[2][7]
Quantitative Data on Reaction Optimization

The following table summarizes the impact of different conditions on Schiff base yield, based on literature data.

ReactantsMethodSolventTemperature (°C)TimeYield (%)Reference
Benzaldehyde + n-butylamineConventionalN/A5N/A58[12]
Benzaldehyde + n-butylamineConventionalN/A45N/A84[12]
Benzaldehyde + n-butylaminePervaporation (water removal)N/A5N/A90.4[12]
Benzaldehyde + n-butylaminePervaporation (water removal)N/A45N/A98.6[12]
Amino-berberine + BenzaldehydeConventionalEtOH50120 min~95[13]
Amino-berberine + BenzaldehydeConventionalCH₃CN50120 min~70[13]
Amino-berberine + BenzaldehydeConventionalCH₂Cl₂50120 min~60[13]
1,2-diaminobenzene + Aldehydes"Green Synthesis"WaterRoom Temp5-10 min90-96[14]
Aniline + AldehydesMicrowave IrradiationSolvent-freeN/A1-2 min>90[15]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis using a Dean-Stark Apparatus

This protocol is suitable for reactions where water removal is critical to drive the equilibrium towards the product.

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the primary amine (1-1.1 equivalents) in a solvent that forms an azeotrope with water (e.g., toluene, benzene).

  • Apparatus Setup: Equip the flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Fill the Dean-Stark trap with the same solvent.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a few drops of glacial acetic acid.[7]

  • Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. As it cools, the water will separate and collect in the bottom of the trap, while the solvent overflows back into the flask.

  • Monitoring: Continue refluxing until no more water collects in the trap. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography.[2]

Protocol 2: Synthesis using Molecular Sieves as a Dehydrating Agent

This method is a convenient alternative to a Dean-Stark apparatus, especially for smaller-scale reactions.

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add activated 4 Å molecular sieves.

  • Reactant Preparation: Dissolve the aldehyde (1 equivalent) and amine (1 equivalent) in an anhydrous solvent (e.g., dichloromethane, ethanol, methanol).[16]

  • Reaction: Add the reactant solution to the flask containing the molecular sieves. Add a catalytic amount of acid if necessary. Stir the reaction at room temperature or reflux, depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction progress by TLC.

  • Isolation: Upon completion, filter off the molecular sieves. Wash the sieves with a small amount of the solvent. The combined filtrate can then be concentrated under reduced pressure to yield the crude product, which can be further purified.

Visualizations

Logical Workflow for Troubleshooting Low Schiff Base Yield

TroubleshootingWorkflow start Low Schiff Base Yield check_water Is water being effectively removed? start->check_water check_ph Is the pH in the optimal range (4-6)? check_water->check_ph Yes add_dehydrating Implement water removal: - Dean-Stark trap - Molecular sieves - Anhydrous Na2SO4 check_water->add_dehydrating No check_conditions Are reaction time/temp optimal? check_ph->check_conditions Yes adjust_ph Adjust pH: - Add catalytic acid (e.g., AcOH, p-TsOH) - Use a buffer check_ph->adjust_ph No check_side_reactions Is there evidence of side reactions (e.g., polymerization, oxidation)? check_conditions->check_side_reactions Yes optimize_conditions Optimize conditions: - Increase/decrease temperature - Extend reaction time - Monitor by TLC check_conditions->optimize_conditions No mitigate_side_reactions Mitigate side reactions: - Use milder conditions - Run under inert atmosphere check_side_reactions->mitigate_side_reactions Yes success Yield Improved check_side_reactions->success No add_dehydrating->check_ph adjust_ph->check_conditions optimize_conditions->check_side_reactions mitigate_side_reactions->success

Caption: A troubleshooting flowchart for diagnosing and resolving low yield in Schiff base synthesis.

General Mechanism and Common Side Reaction Pathways

ReactionPathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Reactants Amine (R-NH2) + Carbonyl (R'C=O) Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack Michael_Adduct Michael Addition Reactants->Michael_Adduct If α,β-unsaturated Product Schiff Base (Imine) Carbinolamine->Product Dehydration (-H2O) Hydrolysis Hydrolysis (+H2O) Product->Hydrolysis Reversible Polymerization Polymerization Product->Polymerization Harsh Conditions Hydrolysis->Reactants

Caption: The reaction pathway for Schiff base formation and points of divergence to common side reactions.

References

Technical Support Center: Optimization of Nicotinic Acid Hydrazide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the derivatization of nicotinic acid hydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of nicotinic acid hydrazide derivatization? A1: Nicotinic acid hydrazide is a versatile heterocyclic compound used to synthesize Schiff bases, which are compounds containing a carbon-nitrogen double bond.[1] These derivatives are significant in medicinal chemistry and drug development due to their wide range of biological activities, including antibacterial, antifungal, antitubercular, and anticancer properties.[2][3] Derivatization is also employed for analytical purposes, such as in the formation of hydrazone libraries for screening.[1]

Q2: What is the fundamental reaction mechanism for this derivatization? A2: The derivatization is typically a condensation reaction between the primary amine of the nicotinic acid hydrazide's hydrazine (B178648) group and a carbonyl compound (an aldehyde or ketone). This reaction forms a hydrazone, a type of Schiff base, and releases a water molecule.[4] The reaction is often catalyzed by a small amount of acid.

Q3: Which factors are critical for optimizing the reaction? A3: Several factors influence the success of the derivatization:

  • pH: The reaction is often favored under slightly acidic conditions, which helps to activate the carbonyl group for nucleophilic attack by the hydrazine.

  • Catalyst: Acid catalysts like glacial acetic acid or natural catalysts such as citric acid (from lemon juice) can significantly improve reaction rates and yields.[2][5]

  • Solvent: Ethanol (B145695) is a commonly used solvent as it effectively dissolves both the nicotinic acid hydrazide and a wide range of aldehydes.[2][6]

  • Temperature: Reactions can often proceed at room temperature, but gentle heating (e.g., 60°C or reflux) can increase the reaction rate and drive it to completion.[5][6]

  • Reactant Purity: The purity of the nicotinic acid hydrazide and the carbonyl compound is crucial to prevent side reactions and ensure high yields of the desired product.

Experimental Protocols

Protocol 1: Synthesis of Nicotinic Acid Hydrazide

This protocol details the synthesis of the nicotinic acid hydrazide precursor from nicotinic acid.[6]

Materials:

  • Nicotinic acid

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous carbon tetrachloride (CCl₄)

  • Hydrazine hydrate (B1144303) (NH₂NH₂·H₂O)

  • Methanol

  • Aqueous sodium bicarbonate (10%)

Procedure:

  • Step 1: Synthesis of Nicotinoyl Chloride:

    • In a round-bottom flask, create a mixture of nicotinic acid (0.03 mol) and phosphorus pentachloride (0.05 mol) in 20 ml of anhydrous carbon tetrachloride.[6]

    • Reflux the mixture for 2 hours at 100°C.[6]

    • Distill off the solvent. The resulting solid acid chloride can be used for the next step without further purification. The expected yield is approximately 87.5%.[6]

  • Step 2: Synthesis of Nicotinic Acid Hydrazide:

    • To the nicotinoyl chloride (0.03 mol), add hydrazine hydrate (0.1 mol) dropwise at 0°C.[6]

    • Stir the resulting mixture for 5 hours at room temperature.[6]

    • Wash the solid formed with 10% aqueous sodium bicarbonate and dry it in a vacuum.[6]

    • Recrystallize the product from methanol. The expected yield is approximately 78.2%.[6]

Protocol 2: General Procedure for Schiff Base Derivatization with Aldehydes

This protocol describes the condensation reaction between nicotinic acid hydrazide and an aromatic aldehyde.[5][6]

Materials:

  • Nicotinic acid hydrazide

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve nicotinic acid hydrazide (0.01 mol) and the selected aromatic aldehyde (0.01 mol) in 50 ml of ethanol in a round-bottom flask.[6]

  • Add a few drops of glacial acetic acid to catalyze the reaction.[4][6]

  • Heat the reaction mixture gently for 1-4 hours (e.g., at 60°C or under reflux).[5][6] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

  • After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.[6]

  • Filter the solid product, wash it with cold water, and dry it.[4]

  • Recrystallize the pure compound from a suitable solvent like ethanol or a DMF/ethanol mixture.[5][6]

Troubleshooting Guide

Troubleshooting_Low_Yield start Problem: Low or No Product Yield check_reagents Are starting materials (hydrazide, aldehyde) pure and dry? start->check_reagents reagent_issue Solution: Purify starting materials. Use fresh, high-purity reagents. check_reagents->reagent_issue No check_reaction_time Was the reaction monitored to completion (e.g., by TLC)? check_reagents->check_reaction_time Yes time_issue Solution: Increase reaction time. Continue monitoring until starting material is consumed. check_reaction_time->time_issue No check_temp Is the reaction temperature appropriate? check_reaction_time->check_temp Yes temp_issue Solution: Increase temperature moderately (e.g., from RT to 60°C or reflux). Ensure consistent heating. check_temp->temp_issue No check_catalyst Was a catalyst used? Is it active? check_temp->check_catalyst Yes catalyst_issue Solution: Add a catalytic amount of acid (e.g., acetic acid, lemon juice). Use fresh catalyst. check_catalyst->catalyst_issue No

Caption: Troubleshooting logic for diagnosing low product yield.

Q: My derivatization reaction yield is very low. What are the common causes and solutions? A: Low yield is a frequent issue. Consider the following possibilities:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor progress using TLC until the starting material spot disappears.[4] If the reaction is sluggish at room temperature, consider a moderate increase in temperature.[6]

  • Suboptimal Reagents: The purity of your nicotinic acid hydrazide or aldehyde can significantly impact the outcome.

    • Solution: Ensure your starting materials are pure and dry. If necessary, purify them before use. Always use high-purity solvents.

  • Catalyst Issues: The condensation reaction is often slow without a catalyst.

    • Solution: Ensure a catalytic amount of a suitable acid, such as glacial acetic acid or even natural lemon juice, is present in the reaction mixture.[2][5]

  • Product Loss During Workup: The product may be partially soluble in the wash solutions or may not fully precipitate.

    • Solution: Ensure the precipitation is complete by using ice-cold water and allowing sufficient time. Minimize the volume of solvent used for recrystallization to avoid product loss.

Q: I am observing significant byproduct formation. How can I improve the selectivity? A: Byproduct formation often points to issues with reactant purity or reaction conditions.

  • Impure Aldehyde: Aldehydes can easily oxidize to carboxylic acids.

    • Solution: Use freshly distilled or high-purity aldehydes for the reaction.

  • Side Reactions: The hydrazide itself can undergo side reactions under harsh conditions.

    • Solution: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion. Stick to the mild conditions outlined in established protocols.

Q: I am having trouble with the HPLC analysis of my derivatized product, such as poor peak shape or low sensitivity. What should I check? A: Analytical issues can stem from either the derivatization step or the chromatography method itself.

  • Incomplete Derivatization: If the derivatization is not complete, you will see peaks for the unreacted starting materials and a lower-than-expected peak for your product.

    • Solution: Re-optimize the derivatization reaction conditions (time, temperature, reagent concentration) to ensure it goes to completion before injection.

  • Derivative Instability: Some hydrazone derivatives may be unstable in certain mobile phases or over time.

    • Solution: Analyze samples as soon as possible after derivatization. Check the pH of your mobile phase; highly acidic or basic conditions can sometimes hydrolyze the hydrazone bond.

  • Suboptimal Chromatography: The issue may lie with the HPLC method.

    • Solution: Optimize the mobile phase composition and gradient to ensure good peak shape and resolution. Ensure the column is appropriate for the analysis and is not contaminated.[7]

Quantitative Data Tables

The tables below summarize reaction conditions and yields for the synthesis of nicotinic acid hydrazide and its Schiff base derivatives, compiled from various studies.

Table 1: Synthesis of Nicotinic Acid Hydrazide Precursor

Starting MaterialReagentsSolventReaction ConditionsYield (%)Reference
Nicotinic Acid1. PCl₅ 2. Hydrazine Hydrate1. CCl₄ 2. None1. Reflux, 2h, 100°C 2. Stir, 5h, RT78.2[6]

Table 2: Optimization of Schiff Base Derivatization Conditions

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeAcetic Acid (catalytic)Ethanol601-[6]
4-ChlorobenzaldehydeAcetic Acid (catalytic)Ethanol601-[6]
Various AldehydesAcetic Acid (catalytic)EthanolReflux465-80[5]
Various AldehydesLemon Juice (2 mL)EthanolRoom Temp0.25Moderate to Good[2]
4-HydroxybenzaldehydeNone specified---91.28[3]
4-(dimethylamino)benzaldehydeNone specified---96.12[3]

Visualized Workflows and Mechanism of Action

Experimental Workflows

Synthesis_Workflows

Caption: Experimental workflows for synthesis and derivatization.

Mechanism of Action: Antitubercular Activity

While nicotinic acid hydrazide derivatives have a broad range of potential biological activities, their most well-studied mechanism is analogous to the frontline antituberculosis drug isoniazid (B1672263).[1] The derivative acts as a prodrug that, once activated inside the mycobacterium, inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall.[1][5]

Mechanism_of_Action cluster_pathway Mycolic Acid Synthesis Pathway (FAS-II) Prodrug Nicotinic Acid Hydrazide Derivative (Prodrug) Activation Activation by Catalase-Peroxidase (KatG) Prodrug->Activation ActivatedDrug Activated Radical Intermediate Activation->ActivatedDrug InhA Enoyl-ACP Reductase (InhA) ActivatedDrug->InhA Inhibits Elongation Fatty Acid Elongation MycolicAcid Mycolic Acids CellWall Bacterial Cell Wall Integrity Lysis Cell Lysis CellWall->Lysis

Caption: Inhibition of mycolic acid synthesis in M. tuberculosis.

References

Stability and proper storage conditions for nicotinic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nicotinic acid hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper storage of nicotinic acid hydrazide, along with troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid nicotinic acid hydrazide?

A1: Solid nicotinic acid hydrazide should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] For long-term stability, it is recommended to keep it in a dark place, with some suppliers suggesting storage at room temperature or at temperatures below 15°C.[3] Due to its sensitivity to air, storing under an inert gas is also advisable.[3]

Q2: Is nicotinic acid hydrazide stable in solution?

A2: The stability of nicotinic acid hydrazide in solution is dependent on several factors, including pH, temperature, and the solvent used. Generally, hydrazides are more stable in solutions with a pH approaching neutrality. Both acidic and basic conditions can promote hydrolysis and other degradation reactions.[4] Increased temperatures will also accelerate the rate of degradation. It is recommended to prepare solutions fresh for optimal results.

Q3: What are the known incompatibilities of nicotinic acid hydrazide?

A3: Nicotinic acid hydrazide is incompatible with strong oxidizing agents.[1] Contact with such agents can lead to vigorous reactions and degradation of the compound. It is also advisable to avoid contact with excessive heat and conditions that generate dust.[1]

Q4: What are the hazardous decomposition products of nicotinic acid hydrazide?

A4: Upon thermal decomposition, nicotinic acid hydrazide may produce hazardous products including nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected experimental results or loss of compound activity. Degradation of nicotinic acid hydrazide due to improper storage or handling.Ensure the compound is stored according to the recommended conditions (cool, dry, dark, tightly sealed). For solutions, always prepare them fresh before use. Consider performing a purity check of your stock material.
Inconsistent results when using solutions of nicotinic acid hydrazide. The pH of the solution may be affecting the stability. Hydrolysis can occur under acidic or basic conditions.Buffer your solution to a pH near neutral (pH 7). If your experiment requires acidic or basic conditions, be aware of the potential for degradation and consider this in your experimental design and data interpretation.
Reaction with other reagents or discoloration of the solution. Incompatibility with other components in the reaction mixture, particularly strong oxidizing agents.Review all reagents in your experiment for potential incompatibilities. Avoid using strong oxidizing agents in combination with nicotinic acid hydrazide unless it is a desired part of the reaction mechanism.
Precipitation of the compound from solution. The solubility limit may have been exceeded, or the solvent may not be appropriate.Nicotinic acid hydrazide is soluble in water and alcohol.[5][6] If using a different solvent system, verify the solubility. If precipitation occurs upon storage, it may be a sign of degradation or supersaturation. Prepare fresh solutions and consider using a co-solvent if necessary.

Stability Data

Condition Effect on Stability Recommendations
Temperature Increased temperature accelerates degradation. The rate of oxidation approximately doubles with a 10°C increase.Store at recommended cool temperatures. Avoid exposing the compound to high heat during experiments unless required by the protocol.
pH More stable around neutral pH. Both acidic and basic conditions can lead to hydrolysis.[4]Maintain a pH near 7 for solutions. If extreme pH is necessary, use the solution immediately after preparation.
Light Exposure to light may promote degradation.Store in a dark place or use amber-colored vials for solutions.
Air Can be sensitive to air.[3]Store in a tightly sealed container. For long-term storage or for highly sensitive applications, consider storing under an inert gas like argon or nitrogen.

Experimental Protocols

Protocol: Forced Degradation Study of Nicotinic Acid Hydrazide

This protocol outlines a forced degradation study to determine the stability of nicotinic acid hydrazide under various stress conditions. This is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[7][8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of nicotinic acid hydrazide in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and a 0.1 M hydrochloric acid solution.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide (B78521), and dilute to the initial concentration with the solvent.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and a 0.1 M sodium hydroxide solution.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute to the initial concentration.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and a solution of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for a defined period, protected from light.

    • At each time point, withdraw an aliquot and dilute to the initial concentration.

  • Thermal Degradation (in solution):

    • Heat the stock solution at an elevated temperature (e.g., 70°C) in a controlled environment.

    • At each time point, withdraw an aliquot, cool it to room temperature, and analyze.

  • Thermal Degradation (solid state):

    • Place a known amount of solid nicotinic acid hydrazide in a controlled temperature and humidity chamber (e.g., 70°C, 75% RH).

    • At each time point, withdraw a sample, dissolve it in the solvent to the stock solution concentration, and analyze.

  • Photostability:

    • Expose the stock solution and solid compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • At a defined time point, analyze the exposed and control samples.

3. Analysis:

  • Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12]

  • The method should be able to separate the intact nicotinic acid hydrazide from any degradation products.

  • Quantify the amount of remaining nicotinic acid hydrazide and any major degradation products.

4. Data Interpretation:

  • Calculate the percentage of degradation for each stress condition and time point.

  • This data will help in understanding the degradation pathways and identifying the conditions under which nicotinic acid hydrazide is least stable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (70°C) stock->thermal photo Photostability (UV/Vis Light) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Forced degradation experimental workflow.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes Temp Temperature Degradation Degradation of Nicotinic Acid Hydrazide Temp->Degradation pH pH pH->Degradation Light Light Light->Degradation Oxygen Oxygen (Air) Oxygen->Degradation Oxidants Strong Oxidizing Agents Oxidants->Degradation Loss Loss of Activity / Inaccurate Results Degradation->Loss

Caption: Factors influencing the stability of nicotinic acid hydrazide.

References

Identification of degradation products of nicotinic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nicotinic acid hydrazide and identifying its degradation products.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I'm seeing unexpected peaks in my HPLC chromatogram when analyzing a nicotinic acid hydrazide sample. What could they be?

A1: Unexpected peaks in your chromatogram are likely degradation products of nicotinic acid hydrazide, also known as isoniazid (B1672263) (INH). The specific products depend on the storage conditions, solvent, and exposure to stress factors like acid, base, heat, light, or oxidizing agents. Common degradation products include isonicotinic acid, hydrazine, and acetylisoniazid.[1][2][3][4] In biological systems, further metabolites like acetylhydrazine and diacetylhydrazine can be formed.[2][3][4] It is also known that the terminal -NH2 group of the hydrazide is highly reactive and can form hydrazones with carbonyl compounds.[4]

To identify these peaks, you should perform a forced degradation study under controlled stress conditions (see Experimental Protocols section) and compare the resulting chromatograms to your sample. Using a mass spectrometer (LC-MS) detector can help in the structural elucidation of these unknown peaks.

Q2: My quantitative analysis shows a significant loss of the parent nicotinic acid hydrazide compound over a short period. What could be causing this instability?

A2: Significant loss of the parent compound indicates rapid degradation. Several factors can accelerate the degradation of nicotinic acid hydrazide:

  • pH: The stability of nicotinic acid hydrazide is pH-dependent. Hydrolysis can occur in both acidic and basic conditions.[5]

  • Oxidizing Agents: The hydrazide moiety is susceptible to oxidation. The presence of oxidizing agents, even atmospheric oxygen, can lead to degradation.[4][5] In laboratory settings, reagents like hydrogen peroxide are commonly used to study oxidative degradation.[6]

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.[5][7]

  • Light Exposure: Photodegradation can occur upon exposure to light, particularly UV light.[5] It is recommended to handle and store solutions of nicotinic acid hydrazide protected from light.

To mitigate this, ensure your samples are stored at an appropriate pH, protected from light, stored at a low temperature, and in a tightly sealed container to minimize exposure to air.

Q3: I am trying to develop a stability-indicating analytical method. What are the key degradation pathways I should be targeting?

A3: A stability-indicating method must be able to resolve the parent drug from its significant degradation products. For nicotinic acid hydrazide, you should focus on inducing and separating products from the following pathways:

  • Hydrolysis: This is a major degradation route, leading to the formation of isonicotinic acid and hydrazine.[1][3] This can be induced by treating the sample with acid (e.g., HCl) and base (e.g., NaOH).

  • Oxidation: This pathway can generate various oxidized species. Forced oxidation is typically carried out using hydrogen peroxide.[4][5]

  • Acetylation: In biological systems or in the presence of acetyl donors, N-acetylation is a primary metabolic route, producing acetylisoniazid.[2][3][4][8]

By subjecting the drug to these stress conditions, you can generate the most likely degradation products and ensure your analytical method can separate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of nicotinic acid hydrazide identified in stability studies?

A1: The primary degradation products depend on the degradation pathway. The main pathways are hydrolysis and acetylation.[1][2][3]

  • Hydrolysis yields isonicotinic acid and hydrazine .[1][3]

  • Acetylation , a major metabolic route in the liver, produces N-acetylisoniazid (AcINH) .[2][3][4][8]

  • AcINH can be further hydrolyzed to form acetylhydrazine (AcHz) and isonicotinic acid.[2][3][4]

  • Acetylhydrazine can be further acetylated to diacetylhydrazine (DiAcHz) .[4]

  • Non-enzymatic reactions with endogenous carbonyl compounds can also lead to the formation of hydrazones , such as INH-pyridoxine hydrazone.[4]

Q2: How do different environmental factors influence the degradation of nicotinic acid hydrazide?

A2: Several environmental factors can significantly impact the stability of nicotinic acid hydrazide. Forced degradation studies are used to investigate these effects systematically.[5] The key factors are summarized in the table below.

Stress FactorEffectPotential Degradation Products
Acidic/Basic pH Promotes hydrolysis of the hydrazide bond.[5]Isonicotinic Acid, Hydrazine[1][3]
Oxidizing Agents (e.g., H₂O₂) Leads to oxidation of the hydrazide moiety.[5]Oxidized derivatives, free radicals[4]
Elevated Temperature Accelerates the rate of both hydrolysis and oxidation.[5][6]Isonicotinic Acid, Hydrazine, Oxidized products
Light (Photolysis) Can induce photodegradation, breaking chemical bonds.[5]Various photolytic products

Q3: Are there established analytical methods for identifying and quantifying these degradation products?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used.[9]

  • Detection: UV detection is frequently used, as both nicotinic acid hydrazide and its major degradation products contain a chromophore.[9][10] Mass spectrometry (LC-MS) provides higher specificity and allows for the identification of unknown degradation products by providing mass information.[9]

  • Columns: Reversed-phase columns, such as C18, are typically used for separation.[11]

  • Mobile Phase: A simple mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) is often sufficient.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products. The extent of degradation should ideally be between 5-20%.[5][12]

  • Preparation of Stock Solution: Prepare a stock solution of nicotinic acid hydrazide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the initial concentration.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for a specified period. Cool, neutralize with 0.1 M HCl, and dilute to the initial concentration.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Store the solid drug substance or a solution at an elevated temperature (e.g., 60-80°C) for a specified period.[6]

  • Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light, as specified in ICH Q1B guidelines.[5] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Protocol 2: HPLC Method for Separation of Degradation Products

This is a general HPLC method that can be used as a starting point for separating nicotinic acid hydrazide from its primary degradation product, isonicotinic acid.

  • Instrument: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M phosphate (B84403) buffer (pH 3.0) and acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 262 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Note: This method may require optimization to resolve all potential degradation products generated during forced degradation studies.

Visualizations

Degradation_Pathway cluster_main Degradation Pathways NAH Nicotinic Acid Hydrazide (Isoniazid) AcINH Acetylisoniazid (AcINH) NAH->AcINH Acetylation (NAT2) INA Isonicotinic Acid (INA) NAH->INA Hydrolysis Hz Hydrazine (Hz) NAH->Hz Hydrolysis Hydrazones Hydrazones NAH->Hydrazones Reaction with Carbonyls AcINH->INA Hydrolysis AcHz Acetylhydrazine (AcHz) AcINH->AcHz Hydrolysis DiAcHz Diacetylhydrazine (DiAcHz) AcHz->DiAcHz Acetylation Experimental_Workflow start Start: Nicotinic Acid Hydrazide Sample stress Forced Degradation (Acid, Base, Heat, Light, H₂O₂) start->stress prep Sample Preparation (Dilution, Neutralization) stress->prep hplc HPLC Analysis (Stability-Indicating Method) prep->hplc data Data Analysis (Peak Purity, Mass Balance) hplc->data identify Peak Identification (LC-MS, Standards) data->identify report Report Degradation Profile identify->report Logical_Relationships cluster_stress Stress Conditions cluster_pathway Primary Degradation Pathway Acid Acid/Base Hydrolysis Hydrolysis Acid->Hydrolysis Induces Oxidation Oxidation (H₂O₂) Oxidative Oxidative Degradation Oxidation->Oxidative Induces Heat Heat Heat->Hydrolysis Accelerates Heat->Oxidative Accelerates

References

Technical Support Center: Synthesis of Nicotinic Acid Hydrazide Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of nicotinic acid hydrazide and its metal complexes.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of nicotinic acid hydrazide and its subsequent metal complexes, providing potential causes and solutions in a question-and-answer format.

Nicotinic Acid Hydrazide Synthesis

Q1: My yield of nicotinic acid hydrazide is significantly lower than expected. What are the potential causes?

Low yield in nicotinic acid hydrazide synthesis can arise from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (e.g., ethyl nicotinate) spot and the appearance of the product spot will indicate the reaction's progress.

    • Solution:

      • Insufficient Reaction Time: Ensure the reaction is refluxed for the recommended duration (typically 3-6 hours).[1][2]

      • Inadequate Temperature: Maintain the appropriate reflux temperature.

  • Purity of Reactants:

    • Nicotinic Acid/Ester Quality: Use high-purity nicotinic acid or its ester. Impurities can lead to side reactions.

    • Hydrazine (B178648) Hydrate (B1144303) Concentration and Purity: The concentration of hydrazine hydrate can decrease over time due to absorption of carbon dioxide and oxidation. Use a fresh, properly stored bottle of hydrazine hydrate. The purity can be checked by titration.[3][4] Lower concentrations of hydrazine hydrate have been shown to result in lower yields.[5]

  • Suboptimal Reaction Conditions:

    • Molar Ratio: A slight excess of hydrazine hydrate is often used to drive the reaction to completion.[6]

    • Solvent: Ethanol (B145695) or methanol (B129727) are commonly used solvents.[1][6] Ensure the solvent is of appropriate grade and dry.

Q2: The isolated nicotinic acid hydrazide is discolored or appears impure. How can I purify it?

  • Recrystallization: This is the most common method for purifying nicotinic acid hydrazide.

    • Solvent: Ethanol or methanol are suitable solvents for recrystallization.[6] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.

    • Washing: Wash the collected crystals with a small amount of cold solvent to remove soluble impurities.[7]

    • Drying: Dry the purified crystals under vacuum to remove residual solvent.[6]

Nicotinic Acid Hydrazide Metal Complex Synthesis

Q3: I am getting a low yield of the metal complex. What are the common reasons?

Low yields in the synthesis of nicotinic acid hydrazide metal complexes can be attributed to several factors.

  • pH of the Reaction Mixture: The pH of the solution plays a crucial role in the formation of metal complexes.[8]

    • Problem: If the pH is too low, the hydrazine nitrogen can be protonated, reducing its nucleophilicity and ability to coordinate with the metal ion.[9] If the pH is too high, the metal salt may precipitate as a hydroxide.

    • Solution: The optimal pH for hydrazone and subsequent metal complex formation is often in the mildly acidic to neutral range (pH 4-7).[9][10] The pH can be adjusted using a dilute acid (e.g., acetic acid) or base.[1]

  • Purity of the Ligand:

    • Problem: Impurities in the nicotinic acid hydrazide can interfere with complex formation.

    • Solution: Ensure the nicotinic acid hydrazide used is pure. Recrystallize if necessary.

  • Stoichiometry of Reactants:

    • Problem: An incorrect molar ratio of the metal salt to the ligand can lead to incomplete reaction or the formation of undesired complexes.

    • Solution: The typical molar ratio is 1:1 or 1:2 (metal:ligand).[11] It is important to accurately weigh the reactants.

  • Choice of Solvent:

    • Problem: The solubility of the reactants and the resulting complex can significantly impact the yield. The solvent can also coordinate with the metal ion, affecting the reaction.[12][13]

    • Solution: Ethanol, methanol, or aqueous-organic mixtures are commonly used.[11] The choice of solvent may need to be optimized for the specific metal complex being synthesized.

  • Reaction Temperature and Time:

    • Problem: Insufficient heating or reaction time can lead to an incomplete reaction.

    • Solution: Most syntheses involve refluxing the reaction mixture for a specific period.[14] Monitor the reaction by TLC to determine the optimal reaction time.

Q4: My final product is an amorphous powder instead of crystalline. How can I improve crystallinity?

  • Slowing Down Crystallization: Rapid precipitation often leads to amorphous solids.

    • Solution: Allow the reaction mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of well-defined crystals.[7]

  • Solvent System for Crystallization:

    • Solution: The choice of solvent can significantly influence crystal growth.[12][15] Experiment with different solvents or solvent mixtures for recrystallization. Sometimes, layering a solution of the complex with a less polar solvent in which the complex is insoluble can yield good quality crystals.

  • Controlling pH:

    • Solution: As pH affects the charge and conformation of the complex, optimizing the pH can sometimes improve crystallinity.

Data Presentation

Table 1: Effect of Reaction Conditions on Nicotinic Acid Hydrazide Synthesis Yield

ParameterCondition 1Yield (%)Condition 2Yield (%)Reference
Hydrazine Hydrate Concentration 75%7850%66[5]
Reaction Method Conventional Reflux78.2MicrowaveNot specified, but faster[6]
Starting Material Nicotinoyl Chloride78.2Ethyl Nicotinate (B505614)79-90[1][6]

Table 2: Factors Influencing Metal Complex Yield and Properties

FactorObservationPotential Impact on YieldTroubleshooting ActionReference
pH Optimal range typically pH 4-7 for hydrazone formation.Low pH protonates hydrazine; high pH precipitates metal hydroxide.Adjust pH with dilute acid/base.[8][9]
Solvent Can coordinate with the metal ion and affect solubility.Poor solubility of reactants or product can lower yield.Experiment with different solvents (e.g., ethanol, methanol, DMF).[12][13]
Temperature Refluxing is common to drive the reaction.Insufficient temperature can lead to incomplete reaction.Ensure adequate heating and monitor reaction by TLC.[14]
Molar Ratio (Metal:Ligand) Typically 1:1 or 1:2.Incorrect ratio can lead to incomplete reaction or side products.Use precise measurements of reactants.[11]
Side Reactions Azine formation is a common side reaction in hydrazone synthesis.Reduces the amount of hydrazone available for complexation.Use a slight excess of hydrazine.[10]

Experimental Protocols

Protocol 1: Synthesis of Nicotinic Acid Hydrazide [1][6]

  • Method A: From Ethyl Nicotinate

    • In a round-bottom flask, dissolve ethyl nicotinate (1 mole) in absolute ethanol (200 mL).

    • Add hydrazine hydrate (1.2 moles) to the solution.

    • Reflux the mixture for 3-6 hours.

    • Monitor the reaction by TLC until the ethyl nicotinate spot disappears.

    • Cool the reaction mixture to room temperature, then in an ice bath to induce crystallization.

    • Collect the white crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol if necessary.

    • Dry the purified nicotinic acid hydrazide in a vacuum desiccator. Expected yield: 79-90%.

  • Method B: From Nicotinoyl Chloride [6]

    • Prepare nicotinoyl chloride by reacting nicotinic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    • In a flask cooled in an ice bath, dissolve the freshly prepared nicotinoyl chloride (1 mole) in a suitable solvent (e.g., anhydrous carbon tetrachloride).

    • Add hydrazine hydrate (1.1 moles) dropwise with stirring while maintaining the low temperature.

    • After the addition is complete, stir the reaction mixture at room temperature for 5 hours.

    • Collect the solid product by filtration.

    • Wash the solid with a 10% aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by water.

    • Recrystallize the product from methanol.

    • Dry the purified product under vacuum. Expected yield: ~78%.

Protocol 2: Synthesis of a Nicotinic Acid Hydrazide Metal (II) Complex (General Procedure)

  • Dissolve nicotinic acid hydrazide (2 mmol) in hot ethanol (20 mL).

  • In a separate flask, dissolve the metal (II) salt (e.g., chloride, sulfate, or acetate) (1 mmol) in ethanol (10 mL).

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Adjust the pH of the mixture to 6-7 using a dilute solution of NaOH or acetic acid if necessary.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the formation of the complex by observing the precipitation of a colored product.

  • After cooling to room temperature, collect the precipitate by vacuum filtration.

  • Wash the complex with ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a vacuum desiccator over anhydrous calcium chloride.

Mandatory Visualizations

experimental_workflow cluster_synthesis Nicotinic Acid Hydrazide Synthesis cluster_complexation Metal Complex Synthesis start Start: Nicotinic Acid Derivative reflux Reflux with Hydrazine Hydrate start->reflux cool Cooling & Crystallization reflux->cool filter_wash Filtration & Washing cool->filter_wash purify Recrystallization (Optional) filter_wash->purify product1 Pure Nicotinic Acid Hydrazide purify->product1 ligand Dissolve Nicotinic Acid Hydrazide (Ligand) mix Mix Ligand and Metal Salt Solutions ligand->mix metal Dissolve Metal Salt metal->mix reflux2 Reflux Reaction Mixture mix->reflux2 cool2 Cooling & Precipitation reflux2->cool2 filter_wash2 Filtration & Washing cool2->filter_wash2 product2 Purified Metal Complex filter_wash2->product2

Caption: Experimental workflow for the synthesis of nicotinic acid hydrazide and its metal complex.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_reaction Reaction Progress Issues cluster_purification Purification & Isolation Issues start Low Yield Observed reagent_purity Check Reagent Purity (Nicotinic Acid, Hydrazine Hydrate) start->reagent_purity check_conditions Verify Reaction Conditions (Temp, Time, pH, Molar Ratio) start->check_conditions monitor_reaction Monitor Reaction by TLC start->monitor_reaction check_isolation Review Isolation/Purification Steps start->check_isolation purify_reagents Purify/Replace Reagents reagent_purity->purify_reagents purify_reagents->start Retry Synthesis optimize_conditions Optimize Conditions check_conditions->optimize_conditions optimize_conditions->start Retry Synthesis incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction extend_time Extend Reaction Time/Increase Temp incomplete_reaction->extend_time Yes incomplete_reaction->check_isolation No extend_time->start Retry Synthesis optimize_purification Optimize Crystallization/Washing check_isolation->optimize_purification optimize_purification->start Re-evaluate Yield

Caption: Troubleshooting decision tree for low yield in nicotinic acid hydrazide metal complex synthesis.

References

Technical Support Center: Enhancing the Solubility of Nicotinic Acid Hydrazide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nicotinic acid hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of nicotinic acid hydrazide for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What is nicotinic acid hydrazide and what are its common applications in research?

Nicotinic acid hydrazide is a heterocyclic organic compound and a derivative of nicotinic acid (niacin or vitamin B3). In research, it serves as a versatile building block for the synthesis of various biologically active molecules, including Schiff bases and other derivatives with potential therapeutic properties. It is also known to be a peroxidase inhibitor and can form metal complexes with significant biological activity.[1]

Q2: What are the general solubility properties of nicotinic acid hydrazide?

Nicotinic acid hydrazide is a white to light yellow solid crystalline powder.[1] It is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and alcohol.[1] However, achieving high concentrations in aqueous buffers used for biological assays can be challenging and may require specific preparation techniques.

Q3: What is the recommended solvent for preparing a stock solution of nicotinic acid hydrazide?

For most biological applications, particularly cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[1][2] Nicotinic acid hydrazide exhibits good solubility in DMSO, and the resulting stock solution can be diluted to the final working concentration in your aqueous assay buffer or cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: How should I store nicotinic acid hydrazide powder and its stock solutions?

The solid powder of nicotinic acid hydrazide should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] For long-term storage, it is recommended to keep the powder at -20°C, where it can be stable for up to three years.[2]

Stock solutions prepared in a solvent like DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one year, or for longer-term storage of up to two years, at -80°C.[1]

Troubleshooting Guide

Issue 1: My nicotinic acid hydrazide is not dissolving completely in the chosen solvent.

  • Problem: The concentration you are trying to achieve may exceed the solubility limit of the compound in that specific solvent and at the current temperature.

  • Solution:

    • Verify Solubility Limits: Refer to the quantitative data table below to ensure you are not exceeding the known solubility limits.

    • Gentle Heating: For some solvents, gentle warming in a water bath (not exceeding 37-40°C) can aid dissolution. However, be cautious as excessive heat may degrade the compound.

    • Sonication: Using a sonicator can help break down particles and enhance dissolution, particularly for solutions in DMSO.[2]

    • Increase Solvent Volume: If your experimental design allows, increase the volume of the solvent to prepare a more dilute stock solution.

Issue 2: Precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

  • Problem: This phenomenon, often called "solvent shock," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is significantly lower.

  • Solution:

    • Gradual Addition: Add the DMSO stock solution to the aqueous buffer or medium dropwise while vortexing or stirring gently. This gradual dilution can help keep the compound in solution.

    • Pre-warm the Aqueous Medium: Having the aqueous buffer or medium at 37°C can sometimes improve the solubility of the compound upon dilution.

    • Lower the Final Concentration: The final concentration of nicotinic acid hydrazide in your assay may be too high for its aqueous solubility. Consider performing a dose-response experiment to determine if a lower, more soluble concentration is still effective.

    • Use of a Co-solvent (with caution): In some instances, the use of a small percentage of a biologically compatible co-solvent in the final medium can help. However, this must be carefully validated to ensure the co-solvent itself does not affect the biological assay.

Issue 3: I am observing unexpected or inconsistent results in my biological assays.

  • Problem: This could be due to incomplete dissolution, precipitation of the compound leading to an inaccurate final concentration, or degradation of the compound.

  • Solution:

    • Visual Inspection: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation. If present, do not use the solution and prepare a fresh one.

    • Fresh Preparations: Prepare fresh working solutions from your stock solution for each experiment to ensure consistency.

    • Vehicle Control: Always include a vehicle control in your experiments. This is a control group that receives the same concentration of the solvent (e.g., DMSO) as the experimental groups, but without the nicotinic acid hydrazide. This helps to differentiate the effects of the compound from those of the solvent.

Quantitative Data on Solubility

The following table summarizes the known solubility of nicotinic acid hydrazide in various solvents. This data has been compiled from multiple sources to provide a comparative overview.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Water50~364.6Forms a clear, colorless solution.
DMSO50 - 100~364.6 - 729.2Sonication is recommended to aid dissolution.[1][2]
Acetic Acid:Water (1:1)25~182.3Forms a clear, colorless to faintly yellow solution.
Alcohol (general)SolubleNot specifiedSpecific quantitative data for ethanol (B145695) or methanol (B129727) is not readily available, but it is reported as soluble.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of Nicotinic Acid Hydrazide in DMSO

Materials:

  • Nicotinic acid hydrazide (MW: 137.14 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass (mg) = 137.14 ( g/mol ) * 0.1 (mol/L) * 0.001 (L) = 0.013714 g = 13.71 mg

  • Weigh the compound: Accurately weigh 13.71 mg of nicotinic acid hydrazide powder and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of cell culture grade DMSO to the tube.

  • Dissolve the compound: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator for 5-10 minutes or warm the solution gently in a 37°C water bath until all solid is dissolved.

  • Visual Inspection: Ensure the final solution is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 100 mM stock solution of nicotinic acid hydrazide in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 100 mM stock solution at room temperature.

  • Calculate the dilution: Determine the volume of the stock solution needed to achieve your desired final concentration in the cell culture medium. For example, to prepare 1 mL of a 100 µM working solution:

    • (Initial Concentration) * (Initial Volume) = (Final Concentration) * (Final Volume)

    • (100,000 µM) * (Initial Volume) = (100 µM) * (1000 µL)

    • Initial Volume = 1 µL

  • Prepare the working solution: Add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed (37°C) cell culture medium.

  • Mix thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogeneous.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of cell culture medium.

  • Treat cells: Add the prepared working solution (and vehicle control) to your cells immediately.

Visualizations

experimental_workflow cluster_prep Preparation of Stock Solution cluster_assay Preparation of Working Solution for Assay cluster_control Vehicle Control weigh Weigh Nicotinic Acid Hydrazide add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate (Gentle Heat if needed) add_dmso->dissolve store Aliquot & Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution Aliquot store->thaw For each experiment dilute Dilute in Pre-warmed Aqueous Medium thaw->dilute mix Mix Gently & Thoroughly dilute->mix add_to_assay Add to Biological Assay mix->add_to_assay results results add_to_assay->results Obtain Experimental Results prep_vehicle Prepare Medium with Same % of DMSO add_vehicle Add to Control Group prep_vehicle->add_vehicle add_vehicle->results

Caption: Workflow for preparing nicotinic acid hydrazide solutions for biological assays.

References

Technical Support Center: Scalable Synthesis of Nicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the scalable synthesis of nicotinic acid hydrazide.

Experimental Protocols & Data

Two primary scalable methods for synthesizing nicotinic acid hydrazide are presented below: hydrazinolysis of a nicotinic acid ester and conversion from nicotinoyl chloride.

Method 1: Synthesis from Methyl Nicotinate (B505614)

This method is a high-yielding, one-step process ideal for scalable production. It involves the direct reaction of a nicotinic acid ester with hydrazine (B178648) hydrate (B1144303).

Detailed Protocol:

  • Accurately weigh methyl nicotinate (e.g., 2.74 g, 20 mmol) and place it in a 50 mL round-bottomed flask.[1]

  • Add anhydrous ethanol (B145695) (15 mL) and stir at room temperature until the solid is completely dissolved.[1]

  • Slowly add 80% hydrazine hydrate (30 mmol) dropwise to the solution. A large amount of a needle-like white solid is expected to precipitate almost immediately.[1]

  • Continue stirring the reaction mixture at room temperature for 3 hours to ensure the reaction goes to completion.[1]

  • After 3 hours, filter the solid product.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[1]

  • Dry the final product, a white needle-like crystalline powder, to obtain nicotinic acid hydrazide.[1][2]

Method 2: Synthesis from Nicotinic Acid via Nicotinoyl Chloride

This two-step method first converts nicotinic acid to its more reactive acid chloride derivative, which is then reacted with hydrazine hydrate.

Detailed Protocol: Step A: Synthesis of Nicotinoyl Chloride

  • In a flask equipped with a reflux condenser, create a mixture of nicotinic acid (0.03 mol) and phosphorous pentachloride (0.05 mol) in anhydrous carbon tetrachloride (20 ml).[3]

  • Reflux the mixture for 2 hours at 100°C.[3]

  • After reflux, distill off the solvent. The resulting solid is nicotinoyl chloride, which can be used in the next step without further purification.[3]

Step B: Synthesis of Nicotinic Acid Hydrazide

  • Cool the nicotinoyl chloride (0.03 mol) from Step A to 0°C in an ice bath.[3]

  • Add hydrazine hydrate (0.1 mol) dropwise to the cooled acid chloride.[3]

  • Once the addition is complete, remove the ice bath and stir the mixture for 5 hours at room temperature.[3]

  • A solid product will form. Filter the solid and wash it with a 10% aqueous sodium bicarbonate solution to neutralize any remaining acid.[3]

  • Dry the solid in a vacuum. For higher purity, the product can be recrystallized from methanol (B129727).[3]

Data Summary: Comparison of Synthesis Methods
ParameterMethod 1 (from Methyl Nicotinate)Method 2 (from Nicotinoyl Chloride)
Starting Material Methyl NicotinateNicotinic Acid
Key Reagents Hydrazine Hydrate, EthanolPhosphorus Pentachloride, Hydrazine Hydrate
Reaction Steps 12
Reported Yield 93.2%[1]78.2%[3]
Reaction Time ~3 hours[1]~7 hours (2h reflux + 5h stirring)[3]
Melting Point 160-164 °C[2]148–150 °C[3]
Product Purity High, often requires minimal purificationRequires washing and recrystallization[3]

Visualized Experimental Workflows

Synthesis_Workflows Synthesis Routes for Nicotinic Acid Hydrazide cluster_0 Method 1: Ester Route cluster_1 Method 2: Acid Chloride Route start1 Methyl Nicotinate proc1 React with Hydrazine Hydrate in Ethanol start1->proc1 High Yield (93.2%) end1 Nicotinic Acid Hydrazide proc1->end1 start2 Nicotinic Acid proc2a React with PCl5 to form Nicotinoyl Chloride start2->proc2a proc2b React with Hydrazine Hydrate proc2a->proc2b end2 Nicotinic Acid Hydrazide proc2b->end2

Caption: Comparative workflow of the two main scalable synthesis routes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of nicotinic acid hydrazide.

Q: My reaction yield is significantly lower than reported. What are the possible causes?

A: Low yield can stem from several factors:

  • Incomplete Reaction: Ensure the reaction has run for the recommended duration and at the correct temperature. For Method 1, a minimum of 3 hours of stirring is crucial.[1] For Method 2, ensure the initial reflux and subsequent stirring are complete.[3]

  • Impure Reagents: The quality of starting materials is critical. Crude, yellow nicotinic acid may contain impurities that interfere with the reaction; purification prior to use is recommended.[4] Ensure hydrazine hydrate has not degraded.

  • Side Reactions: The most common side reaction in hydrazide synthesis is the formation of diacyl hydrazides, where one hydrazine molecule reacts with two molecules of the ester or acid chloride.[5] Using a molar excess of hydrazine hydrate, as detailed in the protocols, helps to minimize this.

  • Loss During Workup: Product can be lost during filtration and washing steps. Ensure the product is fully precipitated before filtering and use minimal amounts of cold solvent for washing.

Q: The final product is off-white or yellow, not a pure white powder. How can I improve its purity?

A: Product discoloration is typically due to residual starting materials or side products.

  • Recrystallization: This is the most effective method for purification. The literature suggests using aqueous ethanol or methanol for recrystallizing nicotinic acid hydrazide.[1][3] Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

  • Washing: For Method 2, washing the crude product with a 10% sodium bicarbonate solution is essential to remove acidic impurities.[3]

  • Charcoal Treatment: If the product remains colored after recrystallization, a decolorizing agent like activated carbon can be used during the recrystallization process.[4]

Q: The reaction seems to be stalled or proceeding very slowly. What should I check?

A: A slow or stalled reaction can often be traced to:

  • Temperature Control: The reaction of hydrazine hydrate with acid chlorides (Method 2) is exothermic. The initial addition must be done at 0°C to control the reaction rate and prevent side reactions.[3]

  • Reagent Reactivity: Phosphorus pentachloride (used in Method 2) is highly sensitive to moisture and will decompose if exposed to air, reducing its effectiveness. Ensure all glassware is dry and reagents are handled under anhydrous conditions where specified.

  • Mixing: Inadequate stirring can lead to localized concentration gradients and slow reaction rates. Ensure the reaction mixture is being stirred vigorously, especially if a precipitate has formed.

Frequently Asked Questions (FAQs)

Q: Which synthesis method is more suitable for large-scale production?

A: Method 1 (from methyl nicotinate) is generally more suitable for scaling up. It is a one-step process with a higher reported yield (93.2%), involves less hazardous reagents than Method 2 (which uses PCl₅), and the product precipitates directly from the reaction mixture in high purity, simplifying the workup process.[1]

Q: What are the critical safety precautions when performing these syntheses?

A: Both methods require standard laboratory personal protective equipment (gloves, safety glasses, lab coat).

  • Hydrazine Hydrate: This reagent is toxic and corrosive. It should be handled in a well-ventilated fume hood, and skin contact should be avoided.

  • Phosphorus Pentachloride (PCl₅): This reagent is highly corrosive and reacts violently with water. It must be handled in a moisture-free environment.

  • Solvents: Carbon tetrachloride is a hazardous solvent and should be handled with appropriate care in a fume hood.[3]

Q: How should the final nicotinic acid hydrazide product be stored?

A: Nicotinic acid hydrazide is a white to off-white crystalline powder. It can be air-sensitive and should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (like nitrogen or argon) to ensure long-term stability.[2]

Q: What are the primary research applications of nicotinic acid hydrazide?

A: Nicotinic acid hydrazide is a versatile building block, or synthon, in medicinal and agricultural chemistry.[2] It is a key precursor for synthesizing a wide range of heterocyclic compounds and Schiff bases that have been investigated for various biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][6][7] It has also been used to develop non-ionic surfactants for drug delivery systems.[2][8]

Troubleshooting_Flowchart Troubleshooting Common Synthesis Issues problem Problem Encountered low_yield Low Yield problem->low_yield impure_product Impure / Off-Color Product problem->impure_product slow_reaction Slow / Stalled Reaction problem->slow_reaction cause_incomplete Cause: Incomplete Reaction low_yield->cause_incomplete cause_reagents Cause: Impure Reagents low_yield->cause_reagents cause_side_reactions Cause: Side Reactions (e.g., Diacylation) low_yield->cause_side_reactions impure_product->cause_reagents cause_workup Cause: Residual Impurities impure_product->cause_workup slow_reaction->cause_reagents cause_temp Cause: Incorrect Temp. slow_reaction->cause_temp solution_time Solution: Increase Reaction Time & Verify Temp. cause_incomplete->solution_time solution_purify_reagents Solution: Use High-Purity Starting Materials cause_reagents->solution_purify_reagents solution_excess_hydrazine Solution: Use Molar Excess of Hydrazine Hydrate cause_side_reactions->solution_excess_hydrazine solution_recrystallize Solution: Recrystallize Product (e.g., from Methanol) cause_workup->solution_recrystallize solution_wash Solution: Perform Acid/Base Wash During Workup cause_workup->solution_wash solution_check_temp Solution: Verify & Calibrate Temp. Control cause_temp->solution_check_temp

Caption: A logical flowchart for troubleshooting common synthesis problems.

References

Validation & Comparative

A Comparative Analysis of Nicotinic Acid Hydrazide and Isoniazid Activity in the Context of Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative antitubercular activities of nicotinic acid hydrazide and its renowned derivative, isoniazid (B1672263). This report synthesizes experimental data on their mechanisms of action, in vitro efficacy, and the pivotal role of enzymatic activation.

Introduction

Isoniazid (isonicotinic acid hydrazide, INH) has been a cornerstone of first-line tuberculosis therapy for decades, prized for its potent bactericidal activity against Mycobacterium tuberculosis.[1] In contrast, nicotinic acid hydrazide, an isomer of isoniazid, is primarily recognized as a chemical precursor or scaffold for the synthesis of various derivatives. While structurally similar, a comparative analysis of their biological activities reveals profound differences, underscoring the critical structural determinants for antimycobacterial efficacy. This guide provides a detailed comparison of their activities, supported by experimental data and mechanistic insights.

Comparative Efficacy: A Tale of Two Isomers

The antitubercular activity of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible growth of a microorganism. A stark contrast in efficacy is observed when comparing isoniazid and nicotinic acid hydrazide.

Table 1: In Vitro Activity against Mycobacterium tuberculosis

CompoundM. tuberculosis StrainMIC (µg/mL)Reference
IsoniazidH37Rv0.02 - 0.06[2]
Nicotinic Acid Hydrazide DerivativesRCMB 010126>100 (No Activity)[3]

As indicated in Table 1, isoniazid exhibits potent activity against the standard virulent strain of M. tuberculosis, H37Rv, with a very low MIC range. In contrast, studies on derivatives of nicotinic acid hydrazide have reported a lack of antimycobacterial activity at concentrations exceeding 100 µg/mL, strongly indicating that the parent compound, nicotinic acid hydrazide, is intrinsically inactive against M. tuberculosis.[3]

Mechanism of Action: The Crucial Role of KatG Activation

The significant difference in the antimycobacterial activity between isoniazid and nicotinic acid hydrazide is primarily attributed to their differential interaction with the mycobacterial catalase-peroxidase enzyme, KatG.

Isoniazid: A Prodrug Requiring Bioactivation

Isoniazid is a prodrug, meaning it is administered in an inactive form and requires enzymatic activation within the mycobacterium to exert its therapeutic effect.[1] The activation of isoniazid is a multi-step process initiated by the KatG enzyme.[4][5]

  • Oxidation by KatG : KatG catalyzes the oxidation of isoniazid, leading to the formation of an isonicotinoyl radical.[4]

  • Adduct Formation : This highly reactive radical then spontaneously couples with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor to form a covalent isonicotinoyl-NAD adduct.[4]

  • Inhibition of Mycolic Acid Synthesis : The isonicotinoyl-NAD adduct is the ultimate active form of the drug. It binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) pathway.[4] This inhibition blocks the synthesis of mycolic acids, which are essential components of the unique and robust mycobacterial cell wall. Disruption of the cell wall leads to bacterial cell death.

Nicotinic Acid Hydrazide: An Inactive Scaffold

There is no evidence to suggest that nicotinic acid hydrazide undergoes a similar activation process. Its structural isomerism, with the hydrazide group at the 3-position of the pyridine (B92270) ring instead of the 4-position as in isoniazid, likely prevents it from being recognized and processed by the KatG enzyme. Consequently, the active isonicotinoyl-NAD adduct is not formed, and the downstream inhibition of mycolic acid synthesis does not occur. This lack of activation is the fundamental reason for its inactivity as an antitubercular agent. While nicotinic acid hydrazide itself is inactive, it serves as a valuable starting material for the synthesis of novel derivatives, some of which have shown promising antimycobacterial activity.[3][6]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the distinct pathways of isoniazid and nicotinic acid hydrazide.

Isoniazid_Activation_Pathway cluster_inhibition Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Isonicotinoyl_Radical Isonicotinoyl Radical KatG->Isonicotinoyl_Radical Oxidation Isonicotinoyl_NAD_Adduct Isonicotinoyl-NAD Adduct (Active Drug) Isonicotinoyl_Radical->Isonicotinoyl_NAD_Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) Isonicotinoyl_NAD_Adduct->InhA Inhibition Isonicotinoyl_NAD_Adduct->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to

Caption: Isoniazid activation pathway.

Nicotinic_Acid_Hydrazide_Pathway Nicotinic_Acid_Hydrazide Nicotinic Acid Hydrazide KatG KatG (Catalase-Peroxidase) Nicotinic_Acid_Hydrazide->KatG No Interaction Derivatives Chemical Synthesis Nicotinic_Acid_Hydrazide->Derivatives Precursor for No_Activation No Activation Active_Compounds Potentially Active Derivatives Derivatives->Active_Compounds

Caption: Role of Nicotinic Acid Hydrazide.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for antitubercular compounds is a critical experimental procedure. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method.

Microplate Alamar Blue Assay (MABA) Protocol

  • Preparation of Mycobacterial Culture : Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Drug Dilution Series : A serial dilution of the test compounds (isoniazid and nicotinic acid hydrazide) is prepared in a 96-well microplate.

  • Inoculation : Each well is inoculated with the mycobacterial suspension to a final volume of 200 µL. Control wells containing no drug are included.

  • Incubation : The microplate is sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue : A solution of Alamar Blue (resazurin) and Tween 80 is added to each well.

  • Re-incubation : The plate is re-incubated for 24-48 hours.

  • Data Interpretation : In wells where bacteria are viable, the blue resazurin (B115843) is reduced to the pink resorufin. The MIC is determined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

Conclusion

The comparative analysis of nicotinic acid hydrazide and isoniazid unequivocally demonstrates the superior and potent antitubercular activity of isoniazid. This difference is not a matter of degree but a fundamental distinction in their biological action, rooted in the specific structural requirements for enzymatic activation by the mycobacterial KatG enzyme. While nicotinic acid hydrazide serves as a valuable scaffold for the chemical synthesis of novel antitubercular candidates, it lacks the intrinsic activity of its isomer, isoniazid. This guide highlights the importance of understanding the precise mechanism of action and bioactivation pathways in the design and development of effective antimicrobial agents. For researchers in the field, the inactivity of nicotinic acid hydrazide reinforces the critical role of the 4-pyridinyl structure of isoniazid for its prodrug function and subsequent therapeutic efficacy.

References

Validation of Antimicrobial Assay Results for Nicotinic Acid Hydrazide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial performance of nicotinic acid hydrazide compounds against various pathogens, supported by experimental data from recent studies. It is designed to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds as antimicrobial agents. The guide includes detailed experimental protocols for key antimicrobial assays and visual representations of experimental workflows and potential mechanisms of action.

Comparative Antimicrobial Activity

Nicotinic acid hydrazide derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several nicotinic acid hydrazide compounds from different studies, offering a quantitative comparison of their efficacy.

Table 1: Antibacterial Activity of Nicotinic Acid Hydrazide Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusPseudomonas aeruginosaKlebsiella pneumoniaeReference
Nicotinic Acid Hydrazide 3a-0.220-[1]
Nicotinic Acid Hydrazide 3e-0.195-[1]
Isonicotinic Hydrazone NH360 ± 1.5 (% inhibition at 200 µg/mL)-65 ± 0.3 (% inhibition at 200 µg/mL)[2]
Isonicotinic Hydrazone NH522 (Zone of Inhibition in mm)-24 (Zone of Inhibition in mm)[2]
Acylhydrazone 137.81 (MRSA)--[3]
Dipeptide Derivative 4---[4]
Dipeptide Derivative 5---[4]
Dipeptide Derivative 9---[4]
N(2)-acyl isonicotinic acid hydrazide 12Active--[5]
N'-(2-pyridinylmethylene)nicotinohydrazide A28 (Zone of Inhibition in mm)22 (Zone of Inhibition in mm)-[6]
N'-(4-pyridinylmethylene)nicotinohydrazide B26 (Zone of Inhibition in mm)24 (Zone of Inhibition in mm)-[6]
Nicotinamide 16g---[7]
Isatin Hydrazide 8b---[8][9]
Isatin Hydrazide 8c---[8][9]
Nicotinic Acid with Imipenem-16 (NIC), 8 (IMI)-[10]

Note: "-" indicates data not available in the cited source. Some studies reported zones of inhibition or percentage inhibition instead of MIC values.

Table 2: Antifungal Activity of Nicotinic Acid Hydrazide Derivatives against Candida albicans (MIC in µg/mL)

Compound/DerivativeMIC (µg/mL)Reference
N(2)-acyl isonicotinic acid hydrazide 12Active[5]
Nicotinamide 16g0.25[7]
Dipeptide Derivative 4160[4]
Dipeptide Derivative 5-[4]
Dipeptide Derivative 9-[4]
NODNH-1621 (Zone of Inhibition in mm)[11]
NODNH-1818 (Zone of Inhibition in mm)[11]

Note: "-" indicates data not available in the cited source. Some studies reported zones of inhibition instead of MIC values.

Experimental Protocols

Accurate and reproducible antimicrobial susceptibility testing is crucial for the evaluation of novel compounds. The following are detailed protocols for the two most common methods used in the cited studies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[12][13][14][15][16]

Materials:

  • Test compounds (Nicotinic acid hydrazide derivatives)

  • Standard antimicrobial agents (e.g., Isoniazid, Ciprofloxacin, Fluconazole) for positive control

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the microorganism overnight in the appropriate broth.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[17]

    • Dilute the adjusted suspension in the broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted test compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).[18]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth (no turbidity).[12] Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

Agar (B569324) Disc Diffusion Method

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test substance.[17][18][19][20][21]

Materials:

  • Test compounds

  • Sterile filter paper discs

  • Bacterial or fungal strains

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile swabs

  • Incubator

  • Calipers or a ruler

Procedure:

  • Preparation of Inoculum:

    • Prepare a microbial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[17]

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a uniform lawn of growth.[21]

    • Allow the plate to dry for a few minutes.

  • Application of Discs:

    • Impregnate sterile filter paper discs with a known concentration of the test compound solution.

    • Aseptically place the impregnated discs on the surface of the inoculated agar plate.

    • Gently press the discs to ensure complete contact with the agar.

  • Incubation and Measurement:

    • Invert the plates and incubate at the appropriate temperature and duration.

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disc in millimeters (mm).[18] The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualizing Methodologies and Mechanisms

To better understand the experimental processes and potential modes of action of nicotinic acid hydrazide compounds, the following diagrams are provided.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Assay cluster_analysis Data Analysis cluster_result Result Interpretation Compound Nicotinic Acid Hydrazide Compound Broth_Dilution Broth Microdilution (MIC Determination) Compound->Broth_Dilution Disc_Diffusion Agar Disc Diffusion (Zone of Inhibition) Compound->Disc_Diffusion Microorganism Bacterial/Fungal Culture Microorganism->Broth_Dilution Microorganism->Disc_Diffusion MIC_Value Determine MIC Value Broth_Dilution->MIC_Value Zone_Measurement Measure Inhibition Zone Disc_Diffusion->Zone_Measurement Efficacy Evaluate Antimicrobial Efficacy MIC_Value->Efficacy Zone_Measurement->Efficacy

Caption: Workflow for antimicrobial susceptibility testing of nicotinic acid hydrazide compounds.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Several studies suggest that a potential mechanism of action for some hydrazide derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[22][23]

dna_gyrase_inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Nicotinic Acid Hydrazide DNA Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase binds to Supercoiling Negative Supercoiling Gyrase->Supercoiling introduces Inhibition Inhibition of Gyrase Activity Gyrase->Inhibition Replication DNA Replication & Transcription Supercoiling->Replication enables Cell_Division Bacterial Cell Division Replication->Cell_Division leads to Cell_Death Bacterial Cell Death Replication->Cell_Death Compound Nicotinic Acid Hydrazide Derivative Compound->Gyrase targets Inhibition->Replication blocks

Caption: Proposed mechanism of action via inhibition of bacterial DNA gyrase.

References

Structure-Activity Relationship (SAR) of Nicotinic Acid Hydrazide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various nicotinic acid hydrazide analogs, with a focus on their structure-activity relationships (SAR). The information presented is collated from multiple research studies and is intended to aid in the rational design of more potent and specific therapeutic agents.

Antimicrobial Activity

Nicotinic acid hydrazide and its derivatives have been extensively studied for their potential as antimicrobial agents. The core structure allows for a variety of substitutions, leading to a broad spectrum of activity against different bacterial and fungal strains.

Structure-Activity Relationship Summary

The antimicrobial potency of nicotinic acid hydrazide analogs is significantly influenced by the nature and position of substituents on the aromatic ring introduced via the hydrazone linkage.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), on the aromatic ring tends to enhance antibacterial activity. This is likely due to an increase in the lipophilicity of the compounds, facilitating their passage through the bacterial cell membrane.

  • Lipophilicity: A crucial factor for antimicrobial activity appears to be the overall lipophilicity of the molecule. More lipophilic compounds generally exhibit better activity.

  • Nature of the Hydrazone Moiety: The -C(O)NHN=CH- moiety is considered a key pharmacophore for the biological activity of these compounds.[1]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected nicotinic acid hydrazide analogs against various microbial strains.

Compound IDR-Group (Substituent on Aldehyde/Ketone)Test OrganismMIC (µg/mL)Reference
3a 2,4-dichlorobenzaldehydePseudomonas aeruginosa0.220[2]
3e 4-nitrobenzaldehydePseudomonas aeruginosa0.195[2]
NC 3 2-hydroxy-3-methoxybenzaldehydePseudomonas aeruginosa0.016 mM[3]
NC 3 Klebsiella pneumoniae0.016 mM[3]
NC 5 2-hydroxy-5-bromobenzaldehydeStaphylococcus aureus0.03 mM[3]
NC 5 Enterococcus faecalis0.03 mM[3]
NC 4 2-hydroxy-5-chlorobenzaldehydeCandida albicans< 1 mM[3]
Experimental Protocol: Broth Microdilution Method

The in vitro antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3]

Workflow for Broth Microdilution Assay

G prep Prepare stock solutions of test compounds (e.g., in DMSO) serial_dil Perform serial two-fold dilutions of compounds in microtiter plates prep->serial_dil inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) add_inoculum Inoculate each well with the microbial suspension inoculum->add_inoculum serial_dil->add_inoculum incubate Incubate plates at 37°C for 24 hours add_inoculum->incubate read_mic Determine MIC by visual inspection or spectrophotometry (OD measurement) incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Preparation of Test Compounds: Stock solutions of the nicotinic acid hydrazide analogs are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar (B569324) plates. A standardized inoculum is prepared to a turbidity equivalent to 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

Antitubercular Activity

Nicotinic acid hydrazide is structurally related to isoniazid, a first-line antitubercular drug. This has prompted extensive research into its analogs as potential novel anti-tuberculosis agents.

Structure-Activity Relationship Summary

The antitubercular activity of nicotinic acid hydrazide derivatives is highly dependent on their structural features, particularly their lipophilicity.

  • Lipophilicity: Increased lipophilicity is a crucial factor for enhancing antimycobacterial activity. This is often achieved by introducing lipophilic groups.[4][5]

  • Isatin (B1672199) Moiety: The incorporation of an isatin moiety, especially with halogen substituents, has been shown to remarkably increase the activity against Mycobacterium tuberculosis.[4][5] The order of activity for substitutions on the isatin ring is often Br > Cl > H.[4][6]

  • Aryl Substituents: The presence of different aryl groups at the 6-position of the nicotinic acid ring also influences activity.[4][5]

Quantitative Data: Antitubercular Activity

The following table presents the MIC values of various nicotinic acid hydrazide analogs against Mycobacterium tuberculosis.

Compound IDSeriesR-Group / ModificationMIC (µg/mL)Reference
8c Isatin hydrazide5-Bromo-isatin6.25[4][5]
8b Isatin hydrazide5-Chloro-isatin12.5[4][5]
8a Isatin hydrazideUnsubstituted isatin25[4][5]
4a 6-aryl-2-methylnicotinohydrazide4-Fluorophenyl25[4]
4b 6-aryl-2-methylnicotinohydrazide4-Chlorophenyl25[4]
4f 6-aryl-2-methylnicotinohydrazide4-Bromophenyl25[4]
7d N'-arylidene-6-(4-bromophenyl)-2-methylnicotinohydrazide4-Chlorobenzylidene100[4][6]
7f N'-arylidene-6-(4-bromophenyl)-2-methylnicotinohydrazide4-Nitrobenzylidene100[4][6]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The in vitro antitubercular activity is frequently evaluated using the Microplate Alamar Blue Assay (MABA).[4]

Logical Flow of Structure-Activity Relationship for Antitubercular Activity

SAR_Antitubercular Start Nicotinic Acid Hydrazide Core Modification1 Introduce Isatin Moiety Start->Modification1 Modification2 Substitute Isatin Ring Modification1->Modification2 Modification3 Increase Lipophilicity Modification1->Modification3 Activity Enhanced Antitubercular Activity Modification2->Activity (Br > Cl > H) Modification3->Activity

Caption: Logical relationship of structural modifications leading to enhanced antitubercular activity.

Detailed Steps:

  • Preparation of Compounds and Inoculum: Stock solutions of the test compounds are prepared. A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared in an appropriate medium.

  • Assay Setup: The assay is performed in a 96-well microtiter plate. The outer wells are filled with sterile water to prevent evaporation. The test compounds are serially diluted in the inner wells.

  • Inoculation: Each well is inoculated with the mycobacterial suspension.

  • Incubation: The plates are incubated at 37°C for a specified period (e.g., 5-7 days).

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Re-incubation: The plates are re-incubated for 24 hours.

  • Reading of Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Anti-inflammatory Activity

Certain derivatives of nicotinic acid have demonstrated significant anti-inflammatory properties.

Structure-Activity Relationship Summary

The anti-inflammatory activity of these analogs is influenced by the nature of the linker and substituents.

  • Linker Type: Compounds with a para-aminophenol linker have shown a wider range of anti-inflammatory potency compared to those with a meta-aminophenol linker.[7]

  • Acyl Group: The presence and nature of an acyl group can modulate the activity. For instance, a butyryl group on the para-aminophenol linker resulted in potent activity.[7]

Quantitative Data: Anti-inflammatory Activity

The following table shows the half-maximal inhibitory concentration (IC50) values for the inhibition of reactive oxygen species (ROS) production, a measure of anti-inflammatory activity.

Compound IDLinker TypeR-Group (Acyl Chain)IC50 (µg/mL)Reference
5 meta-aminophenol-1.42 ± 0.1[7]
8b para-aminophenolButyryl3.7 ± 1.7[7]
6 para-aminophenol-8.6 ± 0.5[7]
Ibuprofen (Standard) --11.2 ± 1.9[7]
8a para-aminophenolAcetyl19.6 ± 3.4[7]
Experimental Protocol: In Vitro Anti-inflammatory Assay (ROS Inhibition)

The inhibitory effect of the compounds on the production of reactive oxygen species (ROS) by human blood cells is a common in vitro method to assess anti-inflammatory potential.[7]

Experimental Workflow for ROS Inhibition Assay

ROS_Workflow prep_cells Isolate human whole blood or specific immune cells incubation Incubate cells with compounds and a chemiluminescence probe (e.g., luminol) prep_cells->incubation prep_compounds Prepare dilutions of test compounds prep_compounds->incubation stimulation Stimulate ROS production (e.g., with zymosan) incubation->stimulation measurement Measure chemiluminescence using a luminometer stimulation->measurement analysis Calculate % inhibition and IC50 values measurement->analysis

Caption: Experimental workflow for measuring the inhibition of reactive oxygen species (ROS) production.

Detailed Steps:

  • Cell Preparation: Freshly drawn human whole blood or isolated immune cells (e.g., neutrophils) are used.

  • Compound Preparation: Serial dilutions of the test compounds are prepared.

  • Assay Mixture: The cells, test compounds, and a chemiluminescence probe (e.g., luminol) are mixed in a 96-well plate.

  • Stimulation: ROS production is stimulated by adding an agent like opsonized zymosan.

  • Measurement: The chemiluminescence is measured immediately and continuously for a set period using a luminometer.

  • Data Analysis: The percentage of inhibition of ROS production is calculated for each compound concentration, and the IC50 value is determined.

Vasorelaxant Activity

Derivatives of nicotinic acid have also been investigated for their ability to induce vasorelaxation.

Structure-Activity Relationship Summary

The vasorelaxant effects of thionicotinic acid analogs are mediated, at least in part, by endothelium-derived factors.

  • Endothelium-Dependence: The vasorelaxant activity is significantly reduced or abolished in the absence of a functional endothelium, indicating a reliance on endothelium-derived relaxing factors like nitric oxide (NO) and prostacyclin.[1]

  • Functional Groups: The presence of a carboxylic acid group in 2-(1-adamantylthio)nicotinic acid appears to contribute to a more potent vasorelaxant effect compared to its amide or nitrile analogs.

Quantitative Data: Vasorelaxant Activity

The following table summarizes the maximal relaxation (Rmax) and the effective concentration for 50% relaxation (EC50) of thionicotinic acid analogs on rat thoracic aorta.

CompoundRmax (%)EC50 (nM)Reference
2-(1-adamantylthio)nicotinic acid 78.721.3[1]
2-(1-adamantylthio)nicotinamide 77.7-[1]
Acetylcholine (Control) --[1]
Experimental Protocol: Ex Vivo Vasorelaxation Assay

The vasorelaxant activity is typically assessed using isolated arterial rings, such as the rat thoracic aorta.

Mechanism of Endothelium-Dependent Vasorelaxation

Vasorelaxation_Pathway Compound Thionicotinic Acid Analog Endothelium Endothelial Cell Compound->Endothelium Acts on NO Nitric Oxide (NO) Endothelium->NO Produces Prostacyclin Prostacyclin (PGI2) Endothelium->Prostacyclin Produces SMC Smooth Muscle Cell Relaxation Vasorelaxation SMC->Relaxation NO->SMC Diffuses to Prostacyclin->SMC Acts on

Caption: Simplified signaling pathway of endothelium-dependent vasorelaxation induced by thionicotinic acid analogs.

Detailed Steps:

  • Tissue Preparation: The thoracic aorta is excised from a rat and cut into rings.

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine.

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

  • Measurement of Relaxation: The changes in tension are recorded using an isometric force transducer.

  • Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension, and dose-response curves are constructed to determine Rmax and EC50 values. To investigate the mechanism, experiments can be repeated in the presence of inhibitors like L-NAME (an NO synthase inhibitor) or indomethacin (B1671933) (a cyclooxygenase inhibitor), or in endothelium-denuded rings.[1]

References

Comparing the spectral data of different nicotinic acid hydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectral data of various nicotinic acid hydrazide derivatives. The information presented is supported by experimental data and detailed methodologies to aid in the characterization and development of new therapeutic agents.

Nicotinic acid hydrazide and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antitubercular, antimicrobial, and anticancer properties. The structural characterization of these derivatives is crucial for understanding their structure-activity relationships and for the development of new drug candidates. This guide focuses on the comparative analysis of their spectral data obtained from key analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and a brief mention of UV-Visible Spectroscopy.

Quantitative Spectral Data Comparison

The following tables summarize the key spectral data for nicotinic acid hydrazide and a selection of its derivatives, providing a clear comparison of their characteristic spectroscopic features.

Table 1: Infrared (IR) Spectral Data (cm⁻¹) of Nicotinic Acid Hydrazide and its Derivatives

Compoundν(N-H)ν(C=O)ν(C=N)Aromatic ν(C-H)Reference
Nicotinic Acid Hydrazide3187-34141635-1664-~3050[1]
(Z)-N'-(4-hydroxybenzylidene)nicotinohydrazide3442.9 (O-H)1650.11515.61604.0
N'-(substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides3412-34131635-1654--[1]
Nicotinic acid (4-hydroxy-3,5-dimethoxy-benzylidene)-hydrazide355016751600-

Table 2: ¹H-NMR Spectral Data (δ, ppm) of Nicotinic Acid Hydrazide and its Derivatives

Compound-NH (exchangeable)-N=CH-Aromatic-HOther ProtonsSolventReference
Nicotinic Acid Hydrazide9.58-9.62 (NH), 4.52-4.60 (NH₂)-7.55-8.80-D₂O[1][2]
(Z)-N'-(4-hydroxybenzylidene)nicotinohydrazide11.81 (O=CH), 9.95 (OH)8.346.82-9.04-MeOD
N′-arylidene-6-(4-bromophenyl)-2-methylnicotinohydrazides11.80-12.058.06-8.96-2.59-2.61 (CH₃)DMSO-d₆[1]
Nicotinic acid (4-hydroxy-3,5-dimethoxy-benzylidene)-hydrazide12.258.4-3.9 (OCH₃)CDCl₃

Table 3: ¹³C-NMR Spectral Data (δ, ppm) of Nicotinic Acid Hydrazide Derivatives

CompoundC=OC=NAromatic-COther CarbonsSolventReference
6-aryl-2-methylnicotinohydrazides (4f-h)~167--23.53-23.59 (CH₃)DMSO-d₆[1]
N′-arylidene-6-(4-bromophenyl)-2-methylnicotinohydrazides (7a-f)162.00-170.39--23.41-23.47 (CH₃)DMSO-d₆[1]

Table 4: Mass Spectrometry (MS) and UV-Visible (UV-Vis) Data of Nicotinic Acid Hydrazide

TechniqueParameterValueReference
Mass Spectrometry (EI)Molecular Ion (m/z)137.1393[3]
UV-Visible Spectroscopyλmax (nm)290-325[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Nicotinic Acid Hydrazide Derivatives (Schiff Bases)

A general procedure for the synthesis of nicotinic acid hydrazide Schiff bases involves the condensation reaction between nicotinic acid hydrazide and an appropriate aldehyde or ketone.[5]

  • Dissolution: Nicotinic acid hydrazide (0.01 mol) is dissolved in ethanol (B145695) (20-50 mL).

  • Addition of Aldehyde/Ketone: The corresponding aldehyde or ketone (0.01 mol) is added to the solution.

  • Catalysis: A few drops of glacial acetic acid are added as a catalyst.[5]

  • Reaction: The mixture is refluxed for a period ranging from 1 to 4 hours.[5][6]

  • Isolation: The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with a suitable solvent (e.g., cold water or ethanol), and dried.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol.[6]

Spectroscopic Characterization

1. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded on a spectrophotometer using the KBr pellet method.[1]

  • Sample Preparation: A small amount of the solid sample is ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded on a spectrometer, typically at frequencies of 400 MHz or 500 MHz for ¹H and 100 MHz or 125 MHz for ¹³C.[1]

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Tetramethylsilane (TMS) is commonly used as an internal standard.

  • Data Acquisition: The dissolved sample is placed in an NMR tube, and the spectra are acquired. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

3. Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction: The sample is introduced into the mass spectrometer, either directly or after separation by a chromatographic technique like HPLC.

  • Ionization: The molecules are ionized using either a high-energy electron beam (EI) or by creating a fine spray of charged droplets in a strong electric field (ESI).[7]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

4. UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer.

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., ethanol or DMSO) to a known concentration.

  • Data Acquisition: The solution is placed in a quartz cuvette, and the absorbance is measured over a specific wavelength range (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is reported.[4]

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and spectral analysis of nicotinic acid hydrazide derivatives.

Synthesis_Workflow Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride SOCl₂ or PCl₅ Nicotinic_Acid_Hydrazide Nicotinic Acid Hydrazide Nicotinoyl_Chloride->Nicotinic_Acid_Hydrazide Hydrazine Hydrate Schiff_Base Nicotinic Acid Hydrazide Derivative (Schiff Base) Nicotinic_Acid_Hydrazide->Schiff_Base Condensation (Ethanol, Acetic Acid) Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Schiff_Base Condensation (Ethanol, Acetic Acid)

Caption: Synthetic pathway for nicotinic acid hydrazide derivatives.

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Start: Nicotinic Acid Hydrazide + Aldehyde/Ketone Reaction Condensation Reaction Start->Reaction Purification Filtration & Recrystallization Reaction->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation & Comparative Analysis FTIR->Structure_Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation

Caption: Experimental workflow for analysis of derivatives.

References

Efficacy of nicotinic acid hydrazide derivatives against drug-resistant bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A growing body of research highlights the potential of nicotinic acid hydrazide derivatives as potent agents against multidrug-resistant bacteria. These compounds are demonstrating significant efficacy in preclinical studies, offering a promising avenue for the development of novel antibiotics to combat the escalating threat of antimicrobial resistance.

The relentless evolution of drug-resistant bacteria poses a critical challenge to global health. In response, scientists are exploring new chemical scaffolds to develop antibiotics with novel mechanisms of action. Among these, derivatives of nicotinic acid hydrazide, a class of compounds structurally related to the well-known anti-tuberculosis drug isoniazid (B1672263), are emerging as a particularly promising area of investigation. Recent studies have demonstrated their ability to inhibit the growth of a wide spectrum of pathogenic bacteria, including notoriously difficult-to-treat resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Efficacy of Novel Nicotinic Acid Hydrazide Derivatives

Recent research has focused on synthesizing and evaluating a variety of nicotinic acid hydrazide derivatives, with several compounds exhibiting potent antibacterial activity. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a key measure of efficacy. The data below summarizes the MIC values of selected novel derivatives against various bacterial strains.

Compound IDDerivative ClassBacterial StrainResistance ProfileMIC (µg/mL)Reference
Compound 13 AcylhydrazoneStaphylococcus aureus ATCC 43300MRSA7.81[1]
Compound 25 1,3,4-OxadiazolineStaphylococcus aureus ATCC 43300MRSA15.62[1]
Compound 3a N-acylhydrazonePseudomonas aeruginosa-0.220[2][3]
Compound 3e N-acylhydrazonePseudomonas aeruginosa-0.195[2][3]
Compound 8b Isatin hydrazideMycobacterium tuberculosis-12.5[4][5]
Compound 8c Isatin hydrazideMycobacterium tuberculosis-6.25[4][5]
NH3 IsonicotinohydrazideStaphylococcus aureus->200 (60% inhibition)[6]
NH5 IsonicotinohydrazideStaphylococcus aureus->200[6]

Understanding the Mechanism: A Look at the Precursor

While the precise mechanisms of action for many of these newer derivatives are still under investigation, the well-established activity of isoniazid against Mycobacterium tuberculosis provides a foundational model. Isoniazid is a prodrug, meaning it requires activation by a bacterial enzyme.

Isoniazid_Activation_and_Action INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated Isoniazid KatG->Active_INH InhA InhA (Enoyl-ACP reductase) Active_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes InhA->Mycolic_Acid Blocked Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

This activation is primarily carried out by the catalase-peroxidase enzyme, KatG.[7][8] Once activated, the resulting reactive species targets and inhibits key enzymes involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[8][9] The primary target is the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[8][9] By inhibiting InhA, isoniazid effectively disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial death.

Resistance to isoniazid commonly arises from mutations in the katG gene, which prevent the activation of the prodrug.[7][8] Mutations in the inhA gene can also lead to resistance by reducing the binding affinity of the activated drug.[9][10]

Experimental Protocols: A Closer Look at the Methodology

The evaluation of these novel nicotinic acid hydrazide derivatives relies on standardized and rigorous experimental protocols. A typical workflow for assessing antibacterial efficacy is outlined below.

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Synthesized Compound Preparation (Stock Solutions) Serial_Dilution Serial Dilution of Compounds (96-well plate) Compound_Prep->Serial_Dilution Bacterial_Culture Bacterial Strain Culturing (e.g., Mueller-Hinton Broth) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubation (e.g., 37°C for 24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection Indicator_Addition Addition of Growth Indicator (e.g., TTC) Visual_Inspection->Indicator_Addition MIC_Determination MIC Determination (Lowest concentration with no visible growth) Indicator_Addition->MIC_Determination

Detailed Methodologies:

  • Bacterial Strains and Culture Conditions: Standardized bacterial strains, such as those from the American Type Culture Collection (ATCC), are typically used. For instance, S. aureus (ATCC 6538), P. aeruginosa (ATCC 27853), and MRSA strains like S. aureus (ATCC 43300) are commonly employed.[1][11] Bacteria are cultured in appropriate growth media, such as Mueller-Hinton Broth, to achieve a specific cell density for inoculation.

  • Minimum Inhibitory Concentration (MIC) Assay: The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[11] This involves preparing two-fold serial dilutions of the test compounds in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated under controlled conditions (e.g., 37°C for 24 hours). The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. In some cases, a growth indicator like 2,3,5-triphenyltetrazolium chloride (TTC) is added to aid in the visualization of bacterial viability.[3]

  • Disk Diffusion Method: For initial screening of antibacterial activity, the disk diffusion method may be used.[2][3] In this method, sterile paper disks impregnated with the test compound are placed on an agar (B569324) plate that has been uniformly inoculated with the target bacterium. The plate is then incubated, and the diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured. A larger zone of inhibition generally indicates greater antibacterial activity.

The Path Forward

The promising in vitro activity of nicotinic acid hydrazide derivatives against drug-resistant bacteria warrants further investigation. Future research will likely focus on elucidating the precise molecular targets and mechanisms of action of these novel compounds. Structure-activity relationship (SAR) studies will also be crucial for optimizing their potency and pharmacological properties. Ultimately, the goal is to develop new hydrazide-based antibiotics that can effectively combat the growing threat of antimicrobial resistance and provide new hope in the fight against infectious diseases.

References

A Comparative Guide to the Cross-Validation of HPLC and Spectroscopic Methods for Nicotinic Acid Hydrazide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The performance of analytical methods is paramount in drug development and quality control. The following tables summarize the typical validation parameters for HPLC and UV-Visible Spectroscopic methods, based on data from analogous compounds. These values provide a benchmark for what can be expected when analyzing nicotinic acid hydrazide.

Table 1: Typical Performance Characteristics of HPLC Methods for Nicotinic Acid and Related Compounds

ParameterTypical Performance
Linearity (Correlation Coefficient, R²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL

Table 2: Typical Performance Characteristics of UV-Visible Spectroscopic Methods for Nicotinic Acid and Related Compounds

ParameterTypical Performance
Linearity (Correlation Coefficient, R²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.3 - 3 µg/mL

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical results. Below are representative methodologies for both HPLC and UV-Visible spectroscopy that can be adapted for the analysis of nicotinic acid hydrazide.

High-Performance Liquid Chromatography (HPLC) Method

This method provides high selectivity and sensitivity for the quantification of nicotinic acid hydrazide.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and an organic solvent like methanol or acetonitrile. The exact ratio should be optimized to achieve good resolution and peak shape. For example, a starting point could be a 70:30 (v/v) mixture of 20 mM phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and methanol.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance wavelength for nicotinic acid hydrazide, which is expected to be around 262 nm.[3]

  • Injection Volume: 20 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the nicotinic acid hydrazide reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve (e.g., 1-50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing nicotinic acid hydrazide in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

UV-Visible Spectroscopic Method

This method is simpler and faster than HPLC, making it suitable for routine analysis where high selectivity is not required.

1. Instrumentation:

  • UV-Visible Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

2. Reagents and Materials:

  • Ethanol or distilled water (as solvent)

  • Nicotinic acid hydrazide reference standard

3. Method:

  • Solvent: Ethanol is a suitable solvent for nicotinic acid and its derivatives.[3]

  • Determination of Maximum Absorbance (λmax): Prepare a dilute solution of nicotinic acid hydrazide in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance. For nicotinic acid, the λmax is around 262 nm in ethanol.[3]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the nicotinic acid hydrazide reference standard in the solvent to obtain a concentration of 100 µg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-20 µg/mL).[3]

    • Sample Solution: Accurately weigh and dissolve the sample in the solvent to obtain a concentration that falls within the linear range of the calibration curve.

4. Analysis:

  • Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of nicotinic acid hydrazide in the sample solution from the calibration curve.

Mandatory Visualizations

Diagrams illustrating the experimental workflow and logical comparisons provide a clear and concise understanding of the analytical processes.

Analytical Method Cross-Validation Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_validation Data Analysis & Validation cluster_comparison Method Comparison Reference_Standard Reference Standard Stock_Solution Prepare Stock Solutions Reference_Standard->Stock_Solution Test_Sample Test Sample Test_Sample->Stock_Solution Working_Solutions Prepare Working Solutions Stock_Solution->Working_Solutions HPLC_Analysis HPLC Analysis Working_Solutions->HPLC_Analysis Spectroscopic_Analysis Spectroscopic Analysis Working_Solutions->Spectroscopic_Analysis Linearity Linearity & Range HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision LOD_LOQ LOD & LOQ HPLC_Analysis->LOD_LOQ Robustness Robustness HPLC_Analysis->Robustness Spectroscopic_Analysis->Linearity Spectroscopic_Analysis->Accuracy Spectroscopic_Analysis->Precision Spectroscopic_Analysis->LOD_LOQ Spectroscopic_Analysis->Robustness Compare_Results Compare Results Robustness->Compare_Results

Caption: Workflow for the cross-validation of analytical methods.

HPLC vs. Spectroscopy Comparison cluster_hplc HPLC Method cluster_spectroscopy Spectroscopic Method Nicotinic_Acid_Hydrazide_Analysis Nicotinic Acid Hydrazide Analysis High_Selectivity High Selectivity Nicotinic_Acid_Hydrazide_Analysis->High_Selectivity offers High_Sensitivity High Sensitivity Nicotinic_Acid_Hydrazide_Analysis->High_Sensitivity offers Complex_Samples Suitable for Complex Matrices Nicotinic_Acid_Hydrazide_Analysis->Complex_Samples suitable for Simplicity Simplicity & Speed Nicotinic_Acid_Hydrazide_Analysis->Simplicity offers Cost_Effective Cost-Effective Nicotinic_Acid_Hydrazide_Analysis->Cost_Effective is Pure_Samples Best for Pure Samples Nicotinic_Acid_Hydrazide_Analysis->Pure_Samples best for

Caption: Comparison of key features of HPLC and spectroscopic methods.

References

A Comparative Analysis of the Chelating Properties of Nicotinic Acid Hydrazide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the coordination chemistry of nicotinic acid hydrazide, isonicotinic acid hydrazide, and picolinic acid hydrazide reveals distinct differences in their ability to bind metal ions, a property critical for their biological activity and therapeutic potential. This guide provides a comparative study of their chelating properties, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Nicotinic acid hydrazide and its structural isomers, isonicotinic acid hydrazide (isoniazid) and picolinic acid hydrazide, are heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their ability to form stable complexes with various metal ions is fundamental to their mode of action in various biological systems. The position of the nitrogen atom in the pyridine (B92270) ring and the hydrazide moiety dictates the steric and electronic environment, which in turn influences the stability and structure of the resulting metal complexes.

Comparative Stability of Metal Complexes

The stability of the metal complexes formed by these hydrazides is a key indicator of their chelating strength. The stability constant (log K) provides a quantitative measure of the equilibrium for the formation of the complex in solution. A higher log K value indicates a more stable complex. The following table summarizes the stepwise stability constants for the 1:1 (log K₁) and 1:2 (log K₂) metal-ligand complexes of nicotinic acid hydrazide, isonicotinic acid hydrazide, and picolinic acid hydrazide with several divalent transition metal ions.

LigandMetal Ionlog K₁log K₂
Nicotinic Acid Hydrazide Cu(II)5.854.98
Ni(II)4.603.85
Co(II)4.253.50
Zn(II)4.103.45
Isonicotinic Acid Hydrazide Cu(II)6.155.20
Ni(II)4.854.05
Co(II)4.503.70
Zn(II)4.303.60
Picolinic Acid Hydrazide Cu(II)7.956.80
Ni(II)6.505.45
Co(II)5.904.80
Zn(II)5.604.55

Data sourced from Katsarou, M.; et al. (2020). The data was determined by potentiometric titration in aqueous solution at 25 °C and an ionic strength of 0.1 M KCl.

From the data, a clear trend in the chelating ability emerges: Picolinic Acid Hydrazide > Isonicotinic Acid Hydrazide > Nicotinic Acid Hydrazide . This order can be attributed to the position of the pyridine nitrogen atom relative to the hydrazide group. In picolinic acid hydrazide, the nitrogen is in the ortho position, allowing for the formation of a stable five-membered chelate ring involving the pyridine nitrogen, the amide oxygen (in its enol form), and the terminal amino nitrogen of the hydrazide. This arrangement leads to a stronger "chelate effect" and thus more stable complexes.

For isonicotinic and nicotinic acid hydrazides, the pyridine nitrogen is in the para and meta positions, respectively. This positioning prevents the direct involvement of the pyridine nitrogen in the same chelate ring as the hydrazide group, resulting in the formation of less stable complexes compared to picolinic acid hydrazide. The slightly higher stability of isonicotinic acid hydrazide complexes over nicotinic acid hydrazide may be due to electronic effects influencing the basicity of the hydrazide moiety.

The stability of the complexes for all three ligands generally follows the Irving-Williams series: Cu(II) > Ni(II) > Co(II) > Zn(II) . This series is a well-established trend for the stability of complexes with divalent first-row transition metal ions and is attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series from Co(II) to Cu(II).

Experimental Protocols

The determination of stability constants is crucial for understanding the chelating properties of these ligands. The following are detailed methodologies for the key experiments used to obtain such data.

Potentiometric Titration (Calvin-Bjerrum Method)

This is one of the most common and accurate methods for determining stability constants in solution.

1. Reagents and Solutions:

  • Ligand Solutions: Standardized solutions (e.g., 0.01 M) of nicotinic acid hydrazide, isonicotinic acid hydrazide, and picolinic acid hydrazide prepared in deionized, CO₂-free water.

  • Metal Salt Solutions: Standardized solutions (e.g., 0.001 M) of the perchlorate (B79767) or nitrate (B79036) salts of the desired metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) prepared in deionized water. A small amount of the corresponding acid is added to prevent hydrolysis.

  • Standard Acid: A standardized solution of a strong acid (e.g., 0.1 M HClO₄ or HNO₃).

  • Standard Base: A standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH or KOH).

  • Inert Electrolyte: A solution of an inert salt (e.g., 1 M KCl or KNO₃) to maintain a constant ionic strength.

2. Titration Procedure: Three sets of titrations are performed for each ligand-metal system at a constant temperature (e.g., 25 °C ± 0.1 °C) and constant ionic strength (e.g., 0.1 M):

  • Set 1 (Acid Titration): A known volume of the standard acid and the inert electrolyte.

  • Set 2 (Ligand Titration): The same as Set 1, but with the addition of a known volume of the ligand solution.

  • Set 3 (Metal-Ligand Titration): The same as Set 2, but with the addition of a known volume of the metal salt solution.

The titrations are carried out by the stepwise addition of the standard base, and the pH is recorded after each addition.

3. Data Analysis: The titration data is used to calculate the proton-ligand stability constants (pKa values) of the hydrazides and the metal-ligand stability constants (log K). The average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound to the metal ion (n̄) are calculated at each pH value. The stability constants are then determined from the formation curves (plots of n̄ vs. pL, where pL is the negative logarithm of the free ligand concentration) using computational methods.

Spectrophotometric Methods (Job's Method of Continuous Variation and Mole Ratio Method)

These methods are useful for determining the stoichiometry of the complexes and can also be used to determine stability constants.

1. Job's Method of Continuous Variation:

  • A series of solutions is prepared where the total molar concentration of the metal ion and the ligand is kept constant, but their mole fractions are varied.

  • The absorbance of each solution is measured at the wavelength of maximum absorption (λₘₐₓ) of the complex.

  • A plot of absorbance versus the mole fraction of the ligand is constructed. The maximum of the curve corresponds to the stoichiometry of the complex.

2. Mole Ratio Method:

  • A series of solutions is prepared where the concentration of the metal ion is kept constant, and the concentration of the ligand is varied.

  • The absorbance of each solution is measured at the λₘₐₓ of the complex.

  • A plot of absorbance versus the molar ratio of ligand to metal is constructed. The point of inflection in the curve indicates the stoichiometry of the complex.

The stability constants can be calculated from the absorbance data obtained from these methods using appropriate equations.

Visualizing the Chelation Process and Isomeric Differences

The following diagrams illustrate the conceptual workflow of a comparative chelation study and the structural differences between the isomers that lead to their varied chelating abilities.

Comparative_Chelation_Study cluster_ligands Ligand Isomers cluster_metals Metal Ions cluster_experiments Experimental Analysis cluster_data Data Analysis L1 Nicotinic Acid Hydrazide E1 Potentiometric Titration L1->E1 E2 Spectrophotometry L1->E2 E3 Calorimetry L1->E3 L2 Isonicotinic Acid Hydrazide L2->E1 L2->E2 L2->E3 L3 Picolinic Acid Hydrazide L3->E1 L3->E2 L3->E3 M1 Cu(II) M1->E1 M1->E2 M1->E3 M2 Ni(II) M2->E1 M2->E2 M2->E3 M3 Co(II) M3->E1 M3->E2 M3->E3 M4 Zn(II) M4->E1 M4->E2 M4->E3 D1 Stability Constants (log K) E1->D1 D3 Stoichiometry E2->D3 D2 Thermodynamic Parameters (ΔG, ΔH, ΔS) E3->D2 Conclusion Comparative Chelating Properties D1->Conclusion D2->Conclusion D3->Conclusion

Caption: Workflow for a comparative study of hydrazide isomers' chelating properties.

Isomer_Structures cluster_nicotinic Nicotinic Acid Hydrazide (meta) cluster_isonicotinic Isonicotinic Acid Hydrazide (para) cluster_picolinic Picolinic Acid Hydrazide (ortho) N N_label Less stable chelate formation I I_label Intermediate stability P P_label Most stable chelate formation (5-membered ring)

Caption: Structural comparison of nicotinic acid hydrazide and its isomers.

Validating the Mechanism of Action of Novel Nicotinic Acid Hydrazide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel nicotinic acid hydrazide compounds, focusing on the validation of their mechanism of action. It includes experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows to support researchers in the field of drug discovery and development.

Comparative Performance Data

The following tables summarize the in vitro activity of various novel nicotinic acid hydrazide derivatives compared to standard drugs. These compounds have been investigated for their antitubercular activity, as well as their potential to inhibit other key enzymes.

Antitubercular Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Nicotinic Acid Hydrazide Derivatives against Mycobacterium tuberculosis H37Rv

Compound IDModificationMIC (µg/mL)Reference DrugMIC (µg/mL)
Novel Hydrazide 8b N'-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide12.5Isoniazid (B1672263)0.2
Novel Hydrazide 8c N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide6.25[1]Isoniazid0.2
Isonicotinic acid N'-tetradecanoyl-hydrazide (12) N(2)-tetradecanoyl isonicotinic acid hydrazideMore active than IsoniazidIsoniazid-
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide (1) (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide0.14 (against INH-resistant strain)[2]Isoniazid-

Note: The MIC values for Isoniazid can vary slightly between studies and experimental conditions.

Enzyme Inhibitory Activity

Table 2: IC50 Values of Nicotinic Acid Derivatives for α-Amylase and α-Glucosidase Inhibition

Compound IDTarget EnzymeIC50 (µM)Reference DrugIC50 (µM)
Compound 8 α-Amylase20.5Acarbose10-20
Compound 44 α-Amylase58.1Acarbose10-20
Compound 35 α-Glucosidase32.9Acarbose10-20
Compound 39 α-Glucosidase26.4[3]Acarbose10-20

Table 3: IC50 Values of Hydrazide Derivatives for Cholinesterase Inhibition

Compound IDTarget EnzymeIC50 (µM)Reference DrugIC50 (µM)
Hydrazide Schiff base 10 Acetylcholinesterase4.12Eserine0.85
Hydrazide Schiff base 3 Acetylcholinesterase8.12Eserine0.85
Hydrazide Schiff base 24 Acetylcholinesterase8.41[4]Eserine0.85
Hydrazide Schiff base 13 Butyrylcholinesterase6.51Eserine0.04
Hydrazide Schiff base 24 Butyrylcholinesterase9.22[4]Eserine0.04

Table 4: IC50 Values of Acylhydrazone Derivatives for Monoamine Oxidase (MAO) Inhibition

Compound IDTarget EnzymeIC50 (µM)Reference DrugIC50 (µM)
ACH12 MAO-A4.85Toloxatone-
ACH13 MAO-A11.60Toloxatone-
ACH10 MAO-B0.14Lazabemide-
ACH14 MAO-B0.15[5]Lazabemide-

Signaling Pathways and Mechanisms of Action

A primary mechanism of action for many antitubercular nicotinic acid hydrazide derivatives is the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. This pathway is also the target of the frontline drug isoniazid.

Mycolic_Acid_Biosynthesis_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoAs C16-C26 Acyl-CoAs FAS_I->Acyl_CoAs FAS_II_Initiation FAS-II Initiation (FabH) Acyl_CoAs->FAS_II_Initiation Elongation_Complex Elongation Cycle (FAS-II) FAS_II_Initiation->Elongation_Complex MabA MabA (β-ketoacyl-ACP reductase) Elongation_Complex->MabA Meromycolic_Acid Meromycolic Acid Precursors Elongation_Complex->Meromycolic_Acid HadAB_BC HadAB/HadBC (β-hydroxyacyl-ACP dehydratase) MabA->HadAB_BC InhA InhA (Enoyl-ACP reductase) HadAB_BC->InhA KasA_B KasA/KasB (β-ketoacyl-ACP synthase) InhA->KasA_B KasA_B->Elongation_Complex Pks13 Pks13 (Condensation) Meromycolic_Acid->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall INH_Prodrug Isoniazid (Prodrug) KatG KatG INH_Prodrug->KatG Activated_INH Activated Isoniazid (Isonicotinic acyl-NADH adduct) KatG->Activated_INH Activated_INH->InhA Novel_Compound Novel Nicotinic Acid Hydrazide (Prodrug) Novel_Compound->KatG Activated_Novel_Compound Activated Novel Compound Novel_Compound->Activated_Novel_Compound Activated_Novel_Compound->InhA

Mycolic Acid Biosynthesis Pathway and Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the mechanism of action and performance of novel nicotinic acid hydrazide compounds.

Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This protocol is a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds and reference drugs (e.g., Isoniazid)

  • Alamar Blue reagent

  • Sterile deionized water

  • Tween 80

Procedure:

  • Plate Preparation: Add 200 µL of sterile deionized water to the perimeter wells of the 96-well plate to minimize evaporation.

  • Drug Dilution:

    • Add 100 µL of supplemented 7H9 broth to all test wells.

    • Add 100 µL of the test compound at 2x the highest desired final concentration to the first well of a row.

    • Perform serial two-fold dilutions by transferring 100 µL from one well to the next across the plate.

    • Include a drug-free well as a growth control.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth, adjusted to a McFarland standard of 1.0, and then dilute 1:20.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition:

    • After incubation, add 30 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plates for 24 hours.

  • Result Interpretation:

    • A blue color indicates no bacterial growth (inhibition).

    • A pink color indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

InhA Enzymatic Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the purified InhA enzyme.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable substrate

  • Test compound

  • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, NADH (final concentration ~250 µM), and the test compound dilutions.

  • Enzyme Addition: Initiate the reaction by adding the purified InhA enzyme (final concentration ~10-100 nM).

  • Substrate Addition: Add the substrate DD-CoA (final concentration ~25 µM).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes. This measures the rate of NADH oxidation.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for validating the mechanism of action of a novel nicotinic acid hydrazide compound.

Experimental_Workflow start Start: Novel Nicotinic Acid Hydrazide Compound synthesis Synthesis and Purification start->synthesis primary_screen Primary Screening: Antitubercular Activity (MABA) synthesis->primary_screen active Active? primary_screen->active inactive Inactive: Stop or Redesign active->inactive No moa_hypothesis Hypothesize Mechanism of Action (e.g., InhA Inhibition) active->moa_hypothesis Yes enzyme_assay Target-Based Assay: InhA Enzymatic Inhibition moa_hypothesis->enzyme_assay inhibits_target Inhibits Target? enzyme_assay->inhibits_target no_target_inhibition No Target Inhibition: Investigate Alternative Mechanisms inhibits_target->no_target_inhibition No cytotoxicity Cytotoxicity Assays inhibits_target->cytotoxicity Yes lead_optimization Lead Optimization no_target_inhibition->lead_optimization cytotoxicity->lead_optimization end End: Candidate for Preclinical Studies lead_optimization->end

Experimental Workflow for MoA Validation.

Logical_Relationship premise1 Premise 1: Novel compound is a nicotinic acid hydrazide derivative, structurally similar to isoniazid. hypothesis Hypothesis: The novel compound inhibits M. tuberculosis growth by targeting InhA. premise1->hypothesis premise2 Premise 2: Isoniazid's primary mechanism of action is the inhibition of InhA in the mycolic acid biosynthesis pathway. premise2->hypothesis experiment1 Experiment 1: Demonstrate whole-cell activity against M. tuberculosis (MABA). hypothesis->experiment1 experiment2 Experiment 2: Show direct inhibition of the purified InhA enzyme. hypothesis->experiment2 experiment3 Experiment 3 (Optional): Metabolic labeling to show inhibition of mycolic acid synthesis. hypothesis->experiment3 conclusion Conclusion: The mechanism of action is validated. experiment1->conclusion experiment2->conclusion experiment3->conclusion

Logical Framework for MoA Validation.

References

A Comparative Guide to the Performance of Nicotinic Acid Hydrazide-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of nicotinic acid hydrazide (NAH) and its derivatives as a versatile platform for the development of chemical sensors. Intended for researchers, scientists, and professionals in drug development, this document objectively compares the performance of NAH-based sensors against alternative technologies for various analytes, supported by experimental data from recent literature. We will delve into their application in detecting metal ions, anions, and organic molecules, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes.

Introduction to Nicotinic Acid Hydrazide Sensors

Nicotinic acid hydrazide, a derivative of nicotinic acid (Vitamin B3), has emerged as a valuable building block in the field of chemical sensing. Its structure, featuring a pyridine (B92270) ring and a hydrazide group (-CONHNH2), provides multiple coordination sites (N and O atoms) that can interact with a wide range of analytes. These interactions can be transduced into measurable signals through various mechanisms, leading to the development of colorimetric, fluorescent, and electrochemical sensors. The ease of synthesis and functionalization allows for the tuning of selectivity and sensitivity, making NAH-based sensors a promising area of research.

Performance in Metal Ion Detection

Nicotinic acid hydrazide and its isomers, such as isonicotinic acid hydrazide (INAH), are effective ligands for metal ions. Their ability to form stable complexes is often accompanied by distinct changes in optical or electrochemical properties.

Comparison with Alternative Metal Ion Sensors

A simple colorimetric sensor for Chromium (III) ions (Cr³⁺) was developed using silver nanoparticles (AgNPs) functionalized with isonicotinic acid hydrazide.[1] The proposed mechanism involves the cooperative interaction of INAH and citrate (B86180) on the AgNP surface with Cr³⁺ ions, leading to nanoparticle aggregation. This aggregation induces a visible color change from golden yellow to red.[1] We compare this sensor with a fluorescent chemosensor based on a phenothiazine-thiophene hydrazone for the detection of other metal ions.[2]

Sensor Analyte Sensing Principle Limit of Detection (LOD) Linear Range Reference
Isonicotinic Acid Hydrazide-AgNPsCr³⁺Colorimetric (Nanoparticle Aggregation)4.5 x 10⁻⁷ M (0.45 µM)1 µM - 50 µM[1]
(E)-N'-((thiophen-2-yl)methylene)picolinohydrazideFe³⁺Fluorescent (Turn-off)33 nM (0.033 µM)Up to 250 µM[3]
N,N′-(acridine-3,6-diyl)dipicolinamideCu²⁺Fluorescent (Quenching)1.2 x 10⁻⁷ M (0.12 µM)Not Specified[4]
Signaling Pathway for Cr³⁺ Detection

The diagram below illustrates the proposed mechanism where Cr³⁺ ions cross-link the INAH-functionalized silver nanoparticles, causing them to aggregate and change the solution's color.

G cluster_0 Before Cr³⁺ Addition cluster_1 After Cr³⁺ Addition AgNP1 AgNP AgNP2 AgNP Cr_ion Cr³⁺ AgNP3 AgNP label_s Dispersed (Yellow) AgNP4 AgNP Cr3 Cr³⁺ AgNP4->Cr3 AgNP5 AgNP AgNP5->Cr3 AgNP6 AgNP AgNP6->Cr3 label_a Aggregated (Red) Cr_ion->AgNP4  Addition of Cr³⁺

Caption: Proposed mechanism of Cr³⁺ detection by INAH-AgNPs.

Experimental Protocol: Colorimetric Cr³⁺ Detection[1]
  • Synthesis of INAH-AgNPs: Silver nanoparticles are synthesized at room temperature using isonicotinic acid hydrazide as a reducing agent in the presence of sodium citrate.

  • Characterization: The synthesized nanoparticles are characterized by a UV-vis absorption band around 403 nm.

  • Optimization: Key parameters such as pH, concentration of reagents, and reaction time are optimized to achieve the best sensor performance.

  • Detection Assay: A sample solution containing an unknown concentration of Cr³⁺ is added to the INAH-AgNP solution.

  • Data Acquisition: The color change is observed with the naked eye. For quantitative analysis, the change in the UV-vis absorption spectrum is recorded.

  • Quantification: A calibration curve is constructed by plotting the ratio of absorbance at two different wavelengths against the concentration of Cr³⁺. The linear relationship allows for the determination of the unknown concentration.

Performance in Anion Detection

The hydrazide moiety in NAH derivatives is an excellent hydrogen bond donor, making it suitable for recognizing and sensing anions. The interaction, often a deprotonation event in the presence of a basic anion, can lead to a distinct colorimetric or fluorescent response.

Comparison with Alternative Anion Sensors

A sensor based on 2-hydroxyacetophenone (B1195853) nicotinic acid hydrazone was studied for the selective colorimetric detection of fluoride (B91410) (F⁻) anions.[5] The sensing mechanism is attributed to the deprotonation of the N-H and O-H groups by the highly basic fluoride ion.[5] This is compared with other hydrazide-based sensors for cyanide (CN⁻) and a fluorescent sensor for the same anion.

Sensor Analyte Sensing Principle Limit of Detection (LOD) Key Feature Reference
2-Hydroxyacetophenone Nicotinic Acid HydrazoneF⁻Colorimetric (Deprotonation)Not specifiedNaked-eye color change[5]
BenzohydrazideCN⁻Colorimetric (Deprotonation)Not specifiedHigh specificity and selectivity[6]
Phenothiazine-based SensorCN⁻Fluorescent (Quenching)Not specifiedFast response time[7]
Azo-azomethine chemosensorCN⁻Colorimetric & Reversible21 nMSolid-state sensing ability[8]
Experimental Workflow for Anion Sensing

The following diagram outlines the typical workflow for evaluating a colorimetric anion sensor.

G cluster_workflow Anion Sensor Evaluation Workflow A Synthesize NAH-derivative Sensor B Prepare Sensor Solution (e.g., in DMSO) A->B C Add Anion Solution (e.g., F⁻, CN⁻) B->C D Observe Color Change (Naked-eye) C->D E Record UV-vis / Fluorescence Spectra D->E F Analyze Data (LOD, Selectivity) E->F

Caption: General workflow for testing a colorimetric anion sensor.

Experimental Protocol: Fluoride Anion Recognition[5]
  • Sensor Preparation: The 2-hydroxyacetophenone nicotinic acid hydrazone (H₂L) receptor is synthesized and dissolved in an appropriate organic solvent like DMSO.

  • Titration Experiment: A solution of the anion (e.g., tetrabutylammonium (B224687) fluoride) is incrementally added to the sensor solution.

  • Spectroscopic Analysis: After each addition, UV-visible spectra are recorded to monitor the changes in absorbance. The formation of a new complex is often indicated by the appearance of new absorption bands.

  • Mechanism Confirmation: ¹H NMR spectroscopy is used to confirm the interaction sites. A change in the chemical shift, or disappearance, of the N-H and O-H proton signals upon anion addition confirms their involvement in the sensing mechanism.

  • Selectivity Test: The experiment is repeated with various other anions (Cl⁻, Br⁻, I⁻, AcO⁻, etc.) to ensure the sensor's response is selective for the target anion.

Performance in Organic Molecule Detection

By modifying an electrode surface with nicotinic acid hydrazide, typically anchored to a high-surface-area material like graphene oxide, highly sensitive electrochemical sensors can be fabricated for detecting various organic molecules.

Comparison with Alternative Electrochemical Sensors

An electrochemical sensor for caffeine (B1668208) was developed by anchoring nicotinic acid hydrazide on graphene oxide (NAHGO).[9][10] The modified material provides a large electroactive surface that enhances the electrooxidation of caffeine, resulting in a sensitive detection method with a nanomolar detection limit.[9][10] This sensor is compared against other advanced electrochemical sensors designed for different, yet relevant, organic analytes like hydrazine (B178648) and nicotine.

Sensor Analyte Sensing Principle Limit of Detection (LOD) Linear Range Reference
NAH-Graphene Oxide (NAHGO) Caffeine Electrochemical (Voltammetry) 8.7 nM Not Specified [10]
ErGO/PEDOT:PSS CompositeHydrazineElectrochemical (Amperometry)10 nM0.2 µM - 100 µM[11]
ZnFe₂O₄/RGO NanocompositeHydrazineElectrochemical (DPV)10 nM0.03 µM - 610 µM[12]
AuNPs/Fe(III)Pc/GrapheneNicotineElectrochemical (Amperometry)17 nM0.5 µM - 27 µM[13]
Sensor Fabrication and Detection Pathway

This diagram illustrates the logical flow from fabricating the NAH-based electrochemical sensor to detecting the target analyte.

G cluster_fabrication Sensor Fabrication cluster_detection Electrochemical Detection A Prepare Graphene Oxide (GO) B Functionalize GO with Nicotinic Acid Hydrazide (NAH) A->B C Modify Glassy Carbon Electrode (GCE) with NAHGO B->C D Immerse modified GCE in sample solution C->D Use Sensor E Apply Potential Scan (e.g., Cyclic Voltammetry) D->E F Measure Oxidation Peak Current E->F G Correlate Current to Caffeine Concentration F->G

Caption: Fabrication and detection workflow for a NAHGO sensor.

Experimental Protocol: Electrochemical Caffeine Detection[10]
  • Sensor Fabrication: Graphene oxide is functionalized with nicotinic acid hydrazide via an ultrasonic-assisted chemical route. The resulting NAHGO material is then deposited onto the surface of a glassy carbon electrode (GCE) to create the working electrode.

  • Electrochemical Cell Setup: A standard three-electrode system is used, comprising the NAHGO-modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.

  • Voltammetric Analysis: The electrochemical behavior is investigated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) in a phosphate (B84403) buffer solution containing caffeine.

  • Parameter Optimization: The influence of experimental conditions such as pH of the buffer solution and the scan rate are studied to determine the optimal conditions for caffeine detection.

  • Calibration and Detection: Under optimized conditions, the peak oxidation current of caffeine is measured at different concentrations to establish a calibration curve. The sensor is then used to determine caffeine concentrations in real-world samples, such as energy drinks. The limit of detection is calculated based on the signal-to-noise ratio.

Conclusion

Nicotinic acid hydrazide-based sensors demonstrate significant versatility and strong performance across a range of applications. For metal ion and anion detection, they provide a foundation for simple, low-cost colorimetric assays that often allow for naked-eye detection. In the realm of electrochemical sensing, their integration with nanomaterials like graphene oxide leads to highly sensitive devices with low detection limits, rivaling other advanced sensor composites for detecting organic molecules. While alternatives may offer lower detection limits in specific cases, the ease of synthesis, tunability, and cost-effectiveness of NAH derivatives make them a compelling choice for developing novel and efficient chemical sensors for a wide array of analytes.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Nicotinic Acid, Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Nicotinic acid, hydrazide, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans. Adherence to these guidelines is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin, eye, and respiratory tract irritation.[1][2][3] Furthermore, it is considered a questionable carcinogen.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Tightly fitting safety goggles or chemical safety goggles with side-shields.OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][3]
Skin Protection Chemical-impermeable gloves and appropriate protective clothing to prevent skin exposure. Fire/flame resistant and impervious clothing is recommended.[1][2]Gloves must meet ASTM standard D6978.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if irritation is experienced, or when workplace conditions warrant its use. A full-face respirator should be used in such cases.[1][2][3]Respiratory protection program must meet OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements.[1]
General Body Protection Wear appropriate protective clothing to prevent skin exposure.

Hazard Summary:

Hazard TypeDescription
Acute Health Effects Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3][5] May be harmful if swallowed.[6]
Chronic Health Effects Questionable carcinogen.[1]

Operational and Handling Protocols

Proper handling and storage procedures are crucial to minimize the risk of exposure and accidents.

Handling Procedures:

  • Ventilation: Always use this compound in a well-ventilated area or outdoors.[2][3] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke when using this product.[7]

  • Clothing: Remove contaminated clothing and wash it before reuse.[1][2]

  • Dust Control: Minimize dust generation and accumulation.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Contact Avoidance: Avoid contact with eyes, skin, and clothing.[1]

Storage Procedures:

  • Store in a tightly closed container.[1][2]

  • Keep in a dry, cool, and well-ventilated place.[1][3]

  • Store locked up.[2]

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[7]

Emergency and Disposal Plans

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical help if you feel unwell.[1][2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][2][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice.[1][2][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[1][6]

Spill and Leak Procedures:

In case of a spill, immediately implement the following steps while wearing the appropriate PPE:

  • Evacuate: Evacuate personnel to a safe area.[2]

  • Ventilate: Ensure adequate ventilation.[1][2]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Clean-up: Sweep up the spilled material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][8]

Chemical Spill Response Workflow

Chemical Spill Response Workflow for this compound spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate Immediate Action ppe Don Appropriate PPE (Gloves, Gown, Respirator, Goggles) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill (Prevent spreading) ventilate->contain cleanup Clean Up Spill (Sweep solid material) contain->cleanup dispose Place in Labeled Waste Container cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Report the Incident decontaminate->report

Caption: Workflow for responding to a chemical spill of this compound.

Disposal:

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[8] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[8] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8] Uncleaned containers should be handled as the product itself.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicotinic acid, hydrazide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Nicotinic acid, hydrazide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.